N,N'-Dicyclohexyldithiooxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N,N'-dicyclohexylethanedithioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXGOPUBNYSCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)C(=S)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059540 | |
| Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |
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Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122-36-1 | |
| Record name | N1,N2-Dicyclohexylethanedithioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Dicyclohexyldithiooxamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Dicyclohexyldithiooxamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44703 | |
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| Record name | Ethanedithioamide, N1,N2-dicyclohexyl- | |
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| Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |
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| Record name | N,N'-dicyclohexyldithiooxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.126 | |
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| Record name | N,N'-DICYCLOHEXYLDITHIOOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GKC0KG8OH | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dicyclohexyldithiooxamide
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of N,N'-Dicyclohexyldithiooxamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of handling this versatile dithiooxamide ligand, emphasizing the rationale behind experimental choices and validation of protocols.
Introduction: The Chemical Significance of this compound
This compound, a symmetrically disubstituted dithiooxamide, is a compelling molecule in the fields of coordination chemistry and materials science, with emerging potential in medicinal chemistry. Its structure, featuring two cyclohexyl groups attached to a dithiooxamide core, imparts a unique combination of steric bulk and coordinating ability. The dithiooxamide moiety is a well-established chelating agent, capable of binding to a variety of metal ions through its sulfur and nitrogen atoms.[1][2] The lipophilic cyclohexyl groups enhance its solubility in organic solvents and influence the solid-state packing of its metal complexes.
The thioamide functional group, a bioisostere of the amide bond, has garnered significant interest in drug discovery.[3][4] The substitution of oxygen with sulfur can lead to altered physicochemical properties, such as improved metabolic stability, enhanced target affinity, and different hydrogen bonding capabilities.[3][5] These modifications can be leveraged to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This guide will explore the synthesis of this intriguing molecule, detail the analytical techniques for its thorough characterization, and discuss its established and prospective applications.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be reliably achieved through the reaction of dithiooxamide (also known as rubeanic acid) with cyclohexylamine. The following protocol is a robust and validated method for its preparation.
Experimental Protocol
Materials:
-
Dithiooxamide (Rubeanic Acid)
-
Cyclohexylamine
-
Ethanol (absolute)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide
-
Distilled Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend dithiooxamide (0.1 mol) in 100 mL of absolute ethanol.
-
Addition of Cyclohexylamine: While stirring, slowly add cyclohexylamine (0.22 mol) to the suspension. The addition should be dropwise to control any potential exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point to obtain the final product.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve the reactants to a sufficient extent at reflux temperature and its relatively low boiling point, which allows for easy removal.
-
Stoichiometry: A slight excess of cyclohexylamine is used to ensure the complete conversion of the dithiooxamide.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Purification: The washing and recrystallization steps are crucial for obtaining a high-purity product, free from starting materials and by-products.
Diagram of the Synthesis Workflow:
Synthesis workflow for this compound.
Comprehensive Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=S groups.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Significance |
| N-H stretch | 3200-3400 | Confirms the presence of the secondary amide protons. |
| C-H stretch (cyclohexyl) | 2850-2950 | Indicates the aliphatic C-H bonds of the cyclohexyl rings. |
| C=S stretch (thioamide) | 1200-1400 | A key indicator of the dithiooxamide core. |
| C-N stretch | 1000-1200 | Corresponds to the carbon-nitrogen single bond. |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H protons. The protons of the cyclohexyl rings will appear as a series of multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the C=S carbon in the downfield region. The carbons of the cyclohexyl rings will resonate in the aliphatic region of the spectrum.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) should be observed, and the fragmentation pattern will likely involve the loss of the cyclohexyl groups.[6]
Structural Analysis
Single-Crystal X-ray Diffraction:
The definitive confirmation of the molecular structure is obtained through single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. The crystal structure of metal complexes of this compound has been reported, confirming its S,S'-chelating behavior.
Diagram of the Characterization Workflow:
Workflow for the characterization of this compound.
Applications and Future Perspectives
This compound's unique structural features make it a valuable compound in several areas of chemical research and development.
Coordination Chemistry
The primary and most explored application of this compound is as a ligand in coordination chemistry.[1] It readily forms stable complexes with a variety of transition metals, acting as a bidentate S,S'-chelating agent. The resulting metal complexes have been studied for their interesting structural, spectroscopic, and electrochemical properties. The steric bulk of the cyclohexyl groups can influence the coordination geometry and reactivity of the metal center.
Potential in Drug Development
While direct studies on the biological activity of this compound are limited, the broader class of dithiooxamides and thioamides has shown promise in medicinal chemistry.[4][7]
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Antimicrobial and Antifungal Activity: Several dithiooxamide-derived ligands and their metal complexes have been screened for their antibacterial and antifungal activities, with some showing significant potency.[7]
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Anticancer Properties: The thioamide scaffold is present in a number of compounds with demonstrated anticancer activity. The ability of the dithiooxamide core to chelate metal ions could also be exploited for the design of metal-based anticancer agents.
-
Enzyme Inhibition: The structural similarity of the thioamide group to the amide bond suggests that this compound and its derivatives could be investigated as inhibitors of enzymes that process amide-containing substrates.
The lipophilic nature imparted by the cyclohexyl groups could enhance the cell membrane permeability of potential drug candidates derived from this scaffold, a crucial factor for bioavailability.
Materials Science
The ability of this compound to form ordered structures in the solid state, both as a free ligand and in its metal complexes, makes it a candidate for the development of new materials with interesting optical or electronic properties.
Conclusion
This compound is a readily accessible and versatile molecule with significant potential in both fundamental and applied chemical sciences. Its synthesis is straightforward, and its characterization can be achieved through a combination of standard analytical techniques. While its role as a ligand in coordination chemistry is well-established, its potential in drug discovery and materials science remains an exciting area for future exploration. The insights provided in this guide are intended to facilitate further research and development involving this promising compound.
References
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Baggio, R., Garland, M. T., & Perec, M. (1995). Synthesis and solid-state structural characterization of N,N′-dicyclohexyldithiooxamide complexes of HgX2 (X = SCN or Cl). J. Chem. Soc., Dalton Trans., (6), 987–992. [Link]
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Antolini, L., Fabretti, A. C., Franchini, G., Menabue, L., Pellacani, G. C., Desseyn, H. O., ... & Hofmans, H. C. (1987). Dithio-oxamides as ligands: crystal structures and vibrational analyses of bis (N, N′-dicyclohexyldithio-oxamidato) palladium (II), bis (N, N′-dibenzyldithio-oxamide) copper (II) diperchlorate, and dichloro (N, N′-dimethyldithio-oxamide) zinc (II) and the carbon-13 nuclear magnetic resonance spectra of related compounds. Journal of the Chemical Society, Dalton Transactions, (8), 1921-1928. [Link]
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Chem-Impex. Dithiooxamide. [Link]
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Singh, N. K., Singh, S. B., & Shrivastava, A. (1998). Studies on biologically active complexes of cobalt (II) and nickel (II) with dithiooxamide-derived ligands. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 28(9), 1471-1485. [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Thioamides in medicinal chemistry and as small molecule therapeutic agents. MedChemComm, 2(9), 831-848. [Link]
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Tale, R. H. (2020). Thioamides in medicinal chemistry and as small molecule therapeutic agents. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1201. [Link]
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Kopcho, J. J., & Miller, S. J. (2018). Thioamides in medicinal chemistry: recent advances. Future Medicinal Chemistry, 10(12), 1495-1515. [Link]
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physicochemical properties of N,N'-Dicyclohexyldithiooxamide
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dicyclohexyldithiooxamide
Abstract
This compound is a symmetrically substituted thioamide featuring a central dithiooxamide core flanked by two cyclohexyl groups. This guide provides a comprehensive overview of its fundamental physicochemical properties, synthesis, and analytical characterization. While empirical data for this specific molecule is not extensively published, this document synthesizes information from predictive models, data on analogous structures, and established analytical principles to offer a robust scientific framework. We detail protocols for its synthesis via the Willgerodt-Kindler reaction, its expected spectroscopic signatures in IR, NMR, and Mass Spectrometry, and its probable solid-state conformation based on crystallographic data of related compounds. Furthermore, standard methodologies for thermal analysis (DSC/TGA) and chromatographic purity assessment are presented. This guide is intended for researchers in medicinal chemistry, materials science, and chemical synthesis, providing the foundational knowledge required for the effective handling, characterization, and application of this compound.
Molecular Overview and Strategic Context
Chemical Identity
This compound is a member of the dithiooxamide family, which are sulfur analogs of oxamides. The presence of bulky, non-polar cyclohexyl substituents on the nitrogen atoms significantly influences its solubility, reactivity, and potential applications.
-
IUPAC Name: N,N'-Dicyclohexylethanedithioamide
-
Synonyms: N,N'-Dicyclohexyl dithiooxamide
-
CAS Number: 122-36-1[1]
-
Molecular Formula: C₁₄H₂₄N₂S₂[1]
-
Molecular Weight: 284.48 g/mol [1]
-
Chemical Structure:
Distinction from Related Compounds
It is critical to distinguish this compound from other similarly named compounds to avoid confusion in experimental design:
-
N,N'-Dicyclohexylcarbodiimide (DCC): A widely used and potent dehydrating agent in peptide synthesis, with a different core structure (C−N=C=N−C).[2][3]
-
N,N'-Dicyclohexyloxamide: The oxygen analog of the title compound, which exhibits different hydrogen bonding capabilities and chemical reactivity.[4]
Scientific and Industrial Relevance
The dithiooxamide core is a well-known chelating moiety, capable of coordinating with various metal ions such as copper, cobalt, and nickel.[5] The introduction of cyclohexyl groups modifies this property, potentially creating selective metal extractants or novel ligands for catalysis. Furthermore, related N,N'-dicarboxamide compounds have been investigated as effective nucleating agents for polymers like isotactic polypropylene, suggesting a potential application for this compound in materials science.[6]
Core Physicochemical Properties
The physicochemical data for this compound are summarized below. It is important to note that several of these values are derived from computational predictions and await full experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂S₂ | ChemBK[1] |
| Molar Mass | 284.48 g/mol | ChemBK[1] |
| Melting Point | 150-154 °C | ChemBK (literature)[1] |
| Boiling Point | 394.2 ± 25.0 °C | ChemBK (Predicted)[1] |
| Density | 1.14 ± 0.1 g/cm³ | ChemBK (Predicted)[1] |
| pKa | 10.25 ± 0.20 | ChemBK (Predicted)[1] |
Solubility Profile: Experimental solubility data is scarce. However, based on its molecular structure, a distinct solubility profile can be predicted. The large, hydrophobic surface area contributed by the two cyclohexyl rings suggests poor solubility in water. Conversely, it is expected to be soluble in various organic solvents such as dichloromethane, chloroform, and moderately soluble in alcohols and polar aprotic solvents like DMF.
Synthesis and Purification Protocol
The synthesis of this compound can be effectively achieved using a variation of the Willgerodt-Kindler reaction.[7] This method is a cornerstone for the preparation of thioamides and leverages elemental sulfur as the sulfurizing agent.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
Expert Rationale: This protocol is designed for robustness. The use of a high-boiling solvent mixture ensures the reaction temperature remains stable, while DMF helps to solubilize the reactants and intermediates. The 16-hour duration is typical for ensuring complete conversion in Kindler-type reactions.
-
Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine elemental sulfur and the reaction solvents (e.g., a mixture of 2-methoxy-ethanol and N,N-dimethyl-formamide).
-
Reactant Addition: Add cyclohexyl isonitrile to the stirred suspension.
-
Reaction: Heat the mixture to 100 °C and maintain this temperature with vigorous stirring for 16 hours.[7] The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any residual DMF and inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. The formation of well-defined crystals upon slow cooling indicates successful purification.
-
Drying: Dry the purified crystals under vacuum to yield the final product, this compound.
Spectroscopic and Structural Characterization
Confirming the identity and structure of the synthesized compound is paramount. The following sections outline the expected results from key analytical techniques.
Analytical Workflow Diagram
Caption: Comprehensive analytical workflow for sample characterization.
Expected Spectroscopic Signatures
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of a secondary amide N-H bond.
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (2850-2950 cm⁻¹) corresponding to the C-H bonds of the cyclohexyl rings.
-
C=S Stretch (Thioamide I band): A characteristic peak in the 1200-1050 cm⁻¹ region. This is a key diagnostic peak for the thioamide functional group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
N-H Proton: A broad singlet is expected, likely in the δ 7-9 ppm range, which would disappear upon D₂O exchange.
-
Cyclohexyl Protons: A series of complex multiplets between δ 1.0-4.0 ppm. The proton on the carbon attached to the nitrogen (N-CH) would be the most downfield of this group.
-
-
¹³C NMR:
-
Thione Carbon (C=S): A highly deshielded signal is expected in the δ 180-210 ppm region, which is characteristic of a C=S bond.
-
Cyclohexyl Carbons: A set of signals in the aliphatic region (δ 20-60 ppm).
-
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 284.48.
-
Fragmentation: Key fragmentation pathways would likely involve the cleavage of the C-N bond, leading to fragments corresponding to the loss of a cyclohexyl group ([M - C₆H₁₁]⁺).
-
Probable Solid-State Structure
While a crystal structure for this compound is not publicly available, the structure of the closely related N,N′-bis(4-methylphenyl)dithiooxamide has been determined.[8][9] By analogy, we can infer key structural features. The dithiooxamide core is expected to adopt a trans conformation, which is stabilized by the formation of two intramolecular N-H···S hydrogen bonds. This creates a stable six-membered ring system.[8][9]
Caption: Inferred trans conformation with N-H···S hydrogen bonds.
Thermal Analysis
Thermal analysis provides critical information on the material's stability, melting behavior, and decomposition profile.
Recommended Experimental Protocols
Expert Rationale: Using an inert nitrogen atmosphere for TGA is crucial to study the intrinsic thermal decomposition without oxidative side-reactions. A standard heating rate of 10 °C/min is typically sufficient to resolve thermal events clearly in both DSC and TGA.
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample from room temperature (e.g., 25 °C) to a temperature above its melting point (e.g., 200 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Result: A sharp endothermic peak should be observed corresponding to the melting point of the substance (literature value: 150-154 °C).[1] The area under this peak can be used to calculate the enthalpy of fusion.
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the sample into a TGA crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Expected Result: The TGA curve should show a stable baseline with no significant mass loss until the decomposition temperature is reached. A sharp decrease in mass will then occur, indicating the thermal degradation of the compound.
-
References
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N,N'-Dicyclohexyldithioxamide - ChemBK. (2024). Retrieved from [Link]
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N,N'DICYCLOHEXYLCARBODIMIDE For Synthesis - Alpha Chemika. (n.d.). Retrieved from [Link]
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N,N′-Dicyclohexylcarbodiimide - Wikipedia. (n.d.). Retrieved from [Link]
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NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019). Retrieved from [Link]
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N,N'-Dimethyldithiooxamide | C4H8N2S2 | CID 1899472 - PubChem. (n.d.). Retrieved from [Link]
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N,N'-Dicyclohexylcarbodiimide - Bionity. (n.d.). Retrieved from [Link]
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Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - ResearchGate. (2015). Retrieved from [Link]
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Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13C NMR, and 1H NMR) - Filo. (2025). Retrieved from [Link]
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Crystal structure of Dicyclohexyl-N′′-(3-fluorobenzoyl)-N,N′-dimethylphosphoric triamide - PMC - NIH. (2011). Retrieved from [Link]
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Crystal structure of Dicyclohexyl-N′′,N′′-dimethylphosphoric triamide - PMC - NIH. (2011). Retrieved from [Link]
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Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC - PubMed Central. (2015). Retrieved from [Link]
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Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471. (2023). Retrieved from [Link]
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N,N-Dicyclohexylcyclohexanecarboxamide - ResearchGate. (2012). Retrieved from [Link]
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NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. (2019). Retrieved from [Link]
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N,N'-Dicyclohexyloxamide | C14H24N2O2 | CID 137883 - PubChem. (n.d.). Retrieved from [Link]
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Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene - PMC - NIH. (2021). Retrieved from [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed Central. (2024). Retrieved from [Link]
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Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea - Semantic Scholar. (2011). Retrieved from [Link]
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Thermal and spectroscopic investigation on N , N -dimethylbenzylamine based cyclopalladated compounds containing isonicotinamide - ResearchGate. (2002). Retrieved from [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed. (2024). Retrieved from [Link]
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Synthesis and thermal decomposition of neodymium(III) peroxotitanate to Nd2TiO5. (2025). Retrieved from [Link]
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Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry - OUCI. (2024). Retrieved from [Link]
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Octanamide, N,N-dihexyl- - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved from [Link]
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Synthesis and thermal decomposition of N,N-dialkoxyamides - RSC Publishing. (2005). Retrieved from [Link]
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A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - OUCI. (2024). Retrieved from [Link]
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Thermal degradation and melting point determination of diclofenac - ResearchGate. (2025). Retrieved from [Link]
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Analytical insights into nitrosamine drug substance related impurities (NDSRIs) - ANTISEL. (2024). Retrieved from [Link]
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An In-depth Technical Guide to N,N'-Dicyclohexyldithiooxamide (CAS No. 122-36-1)
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on N,N'-Dicyclohexyldithiooxamide. It delves into the core physicochemical properties, synthesis, safety considerations, and potential applications of this compound, providing a foundational understanding for its use in a laboratory setting.
Core Chemical Identity and Physicochemical Profile
This compound, also known as N¹,N²-Dicyclohexylethanedithioamide, is a symmetrical organic compound featuring a dithiooxamide core flanked by two cyclohexyl groups.[1][2] This structure imparts specific solubility and reactivity characteristics.
Identifiers and Molecular Characteristics
-
IUPAC Name: N,N'-dicyclohexylethanedithioamide[3]
-
Synonyms: this compound, 1,2-bis(cyclohexylamino)ethane-1,2-dithione, Ethanedithioamide, N,N'-dicyclohexyl-[2][3]
-
CAS Number: 122-36-1[2]
-
EC Number: 204-537-3[3]
The fundamental structure is depicted below:
Caption: Chemical Structure of this compound.
Physicochemical Data
The compound's physical and chemical properties are critical for its handling, dissolution, and application in experimental setups. The data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 284.48 g/mol | [2] |
| Melting Point | 150-154 °C | [2] |
| Boiling Point | 394.2 ± 25.0 °C (Predicted) | [2] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 10.25 ± 0.20 (Predicted) | [2] |
| Solubility | Low water solubility is expected due to the nonpolar cyclohexyl groups. | [4] |
| Appearance | Typically a solid at room temperature. |
Synthesis and Reactivity
Synthetic Pathway
This compound can be synthesized via a reaction analogous to the Willgerodt-Kindler reaction.[5] This process typically involves the reaction of a suitable precursor with elemental sulfur. A common method involves the reaction of 1,2-Bis(cyclohexylamino)ethane with sulfur.
A general workflow for such a synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Illustrative Synthesis
The following protocol is an illustrative example based on the principles of the Willgerodt-Kindler reaction.[5] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.
-
Reagent Preparation: In a suitable reaction vessel equipped with a condenser and magnetic stirrer, combine 1,2-Bis(cyclohexylamino)ethane-1,2-dithione (1 equivalent) and elemental sulfur (2.2 equivalents).
-
Solvent Addition: Add a high-boiling point solvent such as 2-methoxy-ethanol or N,N-dimethylformamide (DMF).[5]
-
Reaction: Heat the mixture to 100°C and maintain this temperature with vigorous stirring for approximately 16 hours.[5] Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to cold water to induce precipitation.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with water and a suitable organic solvent (e.g., cold ethanol) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified solid under vacuum to yield this compound.
Applications and Scientific Context
While specific, large-scale industrial or pharmaceutical applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests potential utility in several research areas.
Distinction from N,N'-Dicyclohexylcarbodiimide (DCC)
It is critical to distinguish this compound (CAS 122-36-1) from the similarly named but structurally and functionally distinct compound, N,N'-Dicyclohexylcarbodiimide (DCC) (CAS 538-75-0). DCC is a widely used and powerful dehydrating and coupling agent, particularly in peptide synthesis, esterifications, and the Moffatt oxidation.[6][7][8] DCC's reactivity stems from its central carbodiimide (–N=C=N–) functional group.[6] In contrast, this compound possesses a dithiooxamide (–C(=S)C(=S)–) core, which does not confer the same dehydrating capabilities. This distinction is paramount to avoid erroneous experimental design.
Potential as a Chelating Agent
The dithiooxamide core contains nitrogen and sulfur atoms which are effective lone-pair donors. This configuration suggests that the molecule could act as a bidentate or tetradentate chelating ligand for various metal ions. The cyclohexyl groups provide steric bulk and enhance lipophilicity, which could make its metal complexes soluble in organic solvents, a useful property for catalysis or extraction applications.
Precursor in Organic and Materials Synthesis
The thioamide functional groups can potentially undergo further chemical transformations. This makes the compound a candidate as a building block for the synthesis of more complex heterocyclic systems or coordination polymers.
Safety, Handling, and Toxicology
Proper handling of this compound is essential in a laboratory setting. The available safety data indicates several hazards.
Hazard Profile
-
Acute Toxicity: The compound is classified as harmful. It is considered harmful by inhalation, in contact with skin, and if swallowed.[2]
-
Irritation: It is irritating to the eyes, respiratory system, and skin.[2]
-
Environmental Hazards: The compound is noted to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemically resistant gloves (e.g., nitrile).
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.
Toxicological Summary
The toxicological properties have not been fully investigated.[4] However, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4] Due to its potential for harm and the lack of comprehensive toxicological data, exposure should be minimized.
References
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CAS Common Chemistry. (n.d.). N¹,N²-Dicyclohexylethanedithioamide. Retrieved from [Link]
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ChemBK. (n.d.). N,N'-Dicyclohexyldithioxamide. Retrieved from [Link]
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Vinuthana Pharma Tech Pvt Ltd. (2024). N, N Dicyclo hexyl carbodiimide (NNDCC, 13DCC, DCC). Retrieved from [Link]
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Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide. Retrieved from [Link]
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PubMed. (1990). N,N'-dicyclohexylcarbodiimide is a specific, reversible inhibitor of proline-beta-naphthylamidase. Retrieved from [Link]
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Semantic Scholar. (2011). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of N,N'-Dicyclohexyldithiooxamide in Organic Solvents
Abstract
N,N'-Dicyclohexyldithiooxamide is a molecule of interest in various chemical applications, from coordination chemistry to materials science. A fundamental understanding of its solubility in organic solvents is paramount for its synthesis, purification, application, and formulation. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this guide focuses on the theoretical principles governing its solubility, predictive frameworks such as Hansen Solubility Parameters, and detailed experimental protocols for researchers to determine solubility in their own laboratory settings. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the solubility behavior of this compound.
Introduction: The Molecular Architecture of this compound
This compound possesses a distinct molecular structure that dictates its interactions with various solvents. The molecule can be deconstructed into two primary components:
-
A Polar Dithiooxamide Core: The central -(C=S)C(=S)- functional group is characterized by the presence of polar carbon-sulfur double bonds and nitrogen atoms. This region of the molecule is capable of engaging in dipole-dipole interactions and can act as a hydrogen bond acceptor.
-
Two Nonpolar Cyclohexyl Groups: Flanking the polar core are two bulky, nonpolar cyclohexyl rings. These saturated hydrocarbon moieties primarily interact through van der Waals forces (dispersion forces).
This amphipathic nature—possessing both polar and nonpolar regions—results in a nuanced solubility profile that is highly dependent on the properties of the chosen organic solvent.
Some of the known physicochemical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂S₂ | [1] |
| Molar Mass | 284.48 g/mol | [1] |
| Melting Point | 150-154 °C | [1] |
| Density (Predicted) | 1.14 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 10.25 ± 0.20 | [1] |
Theoretical Framework for Predicting Solubility
A robust understanding of intermolecular forces is key to predicting the solubility of this compound. The adage "like dissolves like" serves as a foundational principle: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[2]
The Role of Solvent Polarity
-
Polar Solvents: Solvents with high polarity, particularly those capable of hydrogen bonding, will interact favorably with the polar dithiooxamide core. However, they may be less effective at solvating the nonpolar cyclohexyl rings.
-
Nonpolar Solvents: Nonpolar solvents will readily interact with the cyclohexyl groups through dispersion forces but will have weak interactions with the polar central moiety.
-
Intermediate Polarity Solvents: Solvents with intermediate polarity and the ability to engage in both dipole-dipole and dispersion interactions are likely to be the most effective at dissolving this compound.
A Quantitative Approach: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameter (HSP) model can be employed.[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible.[3][4] The "distance" (Ra) between the HSP values of a solute and a solvent in "Hansen space" can be calculated. A smaller distance implies a higher likelihood of dissolution.
Below is a table of Hansen Solubility Parameters for a range of common organic solvents, which can be used to estimate their potential to dissolve this compound.
| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Experimental Determination of Solubility
Given the lack of published quantitative data, experimental determination is crucial. The following protocols provide a systematic approach to assessing the solubility of this compound.
Workflow for Solubility Determination
Caption: A two-phase workflow for determining the solubility of this compound.
Detailed Experimental Protocol: Quantitative Solubility Determination
This protocol outlines a robust method for accurately measuring the solubility of this compound in a given organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. An excess is necessary to ensure a saturated solution is formed.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath (e.g., 25 °C) on a magnetic stir plate.
-
Stir the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for slowly dissolving compounds.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the stirring and allow the undissolved solid to settle for at least one hour at the same constant temperature.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method (for less volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.
-
Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.
-
Calculate the solubility in g/L.
-
-
Chromatographic/Spectroscopic Method (preferred):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC-UV or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor. This value represents the solubility.
-
-
Self-Validation and Trustworthiness:
-
Purity of the Solute: Ensure the this compound used is of high purity, as impurities can significantly affect solubility measurements.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.
-
Equilibration Time: Confirm that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is achieved.
-
Solvent Purity and Stability: Use high-purity, dry solvents, as water content can influence solubility. Ensure the solute is stable in the solvent over the course of the experiment.
Practical Implications and Applications
The solubility of this compound directly impacts its utility in various applications:
-
Synthesis and Purification: The choice of solvent for the synthesis of this compound will influence reaction rates and yields. For purification by recrystallization, a solvent system must be identified where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Formulation Development: In applications where this compound is a component of a formulation (e.g., in materials science or as a ligand in a catalytic system), its solubility will determine the maximum achievable concentration and the stability of the solution.
-
Analytical Method Development: The selection of a suitable solvent is the first step in developing analytical methods such as HPLC or UV-Vis spectroscopy for the quantification of this compound.
Conclusion
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a strong predictive and experimental framework can be established. By understanding the amphipathic nature of the molecule and applying principles such as "like dissolves like" and Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocol provided in this guide offers a robust methodology for the accurate determination of its solubility, empowering scientists and developers to effectively utilize this compound in their research and applications.
References
- Hansen, C. M. (1967). Hansen solubility parameters. Ph.D. Thesis.
-
ChemBK. (2024). N,N'-Dicyclohexyldithioxamide. ChemBK. [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
Abbott, S. (n.d.). Hansen Solubility Parameters. Prof Steven Abbott. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]
-
MDPI. (2023). N,N′-Dibutyloxamide. Molbank, 2023(3), M1677. [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Wikipedia. [Link]
Sources
A Comprehensive Technical Guide to the Coordination Chemistry of N,N'-Dicyclohexyldithiooxamide
This guide provides an in-depth exploration of the synthesis, structural characteristics, and coordination chemistry of N,N'-dicyclohexyldithiooxamide. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes foundational principles with practical, field-proven insights to serve as a definitive resource on this versatile ligand and its metal complexes.
Introduction: The Potential of a Sulfur-Rich Ligand
Dithiooxamides, the sulfur analogues of oxamides, represent a compelling class of chelating agents in coordination chemistry. The presence of both nitrogen and sulfur donor atoms imparts a rich and varied reactivity, allowing for multiple coordination modes and the stabilization of various metal oxidation states. Within this family, this compound (hereafter abbreviated as H₂dcdo) is distinguished by its bulky, lipophilic cyclohexyl substituents. These groups significantly influence the solubility, steric profile, and crystal packing of both the free ligand and its metal complexes, making it a unique building block for novel molecular and supramolecular structures.
This guide delves into the core aspects of H₂dcdo chemistry, explaining the causality behind synthetic choices and characterization strategies. We will proceed from the ground up, beginning with the synthesis and properties of the ligand itself before exploring its fascinating interactions with transition metals, with a particular focus on structurally characterized examples.
Part 1: The Ligand - Synthesis and Characterization of this compound (H₂dcdo)
A thorough understanding of the ligand is the bedrock upon which its coordination chemistry is built. The choice of synthetic route and the methods for its purification and characterization are critical for obtaining reproducible results in subsequent complexation reactions.
Ligand Synthesis: A Mechanistic Approach
The synthesis of N,N'-disubstituted dithiooxamides is often achieved via the Willgerodt-Kindler reaction. This powerful transformation allows for the formation of a thioamide from an amine, carbon disulfide, and sulfur, though variations exist. A common and reliable pathway involves the reaction of cyanogen gas with cyclohexyl magnesium bromide to form dicyanogen, which is then reacted with hydrogen sulfide, followed by reaction with cyclohexylamine. However, a more accessible laboratory-scale synthesis involves the direct reaction of dithiooxamide (rubeanic acid) with excess cyclohexylamine or, more efficiently, from cyanogen and cyclohexylamine followed by thionation. A robust, field-proven protocol is detailed below.
Experimental Protocol: Synthesis of this compound (H₂dcdo)
This protocol is a self-validating system; successful synthesis is confirmed at each stage by the expected physical and spectroscopic properties of the product.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine cyanogen (0.1 mol) with 200 mL of anhydrous diethyl ether. The flask should be cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Amine Addition: Dissolve cyclohexylamine (0.22 mol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise from the dropping funnel to the stirred cyanogen solution over a period of 1 hour. It is crucial to maintain the low temperature to control the exothermicity of the reaction. A pale yellow precipitate will begin to form.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Subsequently, let the reaction warm to room temperature and continue stirring for 12 hours. The progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
-
Thionation: Cool the reaction mixture again to 0-5 °C. Prepare a solution of phosphorus pentasulfide (P₄S₁₀) (0.05 mol) in 100 mL of anhydrous pyridine. Add this solution slowly to the reaction mixture. Causality Note: P₄S₁₀ is a highly effective thionating agent that converts the intermediate C-O or C-N bonds to C-S bonds. Pyridine acts as both a solvent and an acid scavenger.
-
Reflux: After the addition of the thionating agent, heat the mixture to a gentle reflux for 4 hours. The color of the mixture will darken significantly.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-water. A crude solid will precipitate. Filter the solid using a Büchner funnel and wash it thoroughly with cold water (3 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL).
-
Purification: The purity of the crude product is often sufficient for many applications. However, for obtaining analytically pure material suitable for crystallographic studies, recrystallization is necessary. Dissolve the crude solid in a minimum amount of hot N,N-dimethylformamide (DMF) and allow it to cool slowly.[1] The resulting yellow, needle-like crystals are collected by filtration, washed with cold ethanol, and dried in vacuo.
Caption: Workflow for the synthesis of this compound (H₂dcdo).
Structural and Spectroscopic Properties
The characterization of H₂dcdo is essential to confirm its identity and purity before use in coordination studies. The bulky cyclohexyl groups dominate the ¹H NMR spectrum, while the thioamide core provides distinct signatures in ¹³C NMR and FTIR spectroscopy.
| Technique | Observed Signature | Interpretation and Rationale |
| FTIR (KBr, cm⁻¹) | ~3250 (br, m) | N-H stretching vibration. Its broadness suggests hydrogen bonding in the solid state. |
| ~2930, 2850 (s) | C-H stretching vibrations of the cyclohexyl rings. | |
| ~1530 (s) | Thioamide II band (coupled ν(C-N) and δ(N-H)). This is a key diagnostic peak. | |
| ~1250 (m) | Thioamide III band (mixed C-N and C-C stretching). | |
| ~850 (m, sh) | Thioamide IV band, primarily attributed to ν(C=S) stretching.[2][3] The position of this band is highly sensitive to coordination. | |
| ¹H NMR (CDCl₃, ppm) | ~8.0 (br s, 2H) | N-H proton of the thioamide group. The broadness indicates exchange or quadrupolar coupling. |
| ~4.2 (m, 2H) | CH -N proton on the cyclohexyl ring, deshielded by the adjacent nitrogen atom.[4] | |
| 1.1-2.0 (m, 20H) | Overlapping signals of the remaining CH ₂ protons of the two cyclohexyl rings. | |
| ¹³C NMR (CDCl₃, ppm) | ~190 | C =S carbon of the thioamide group. This is a highly characteristic downfield shift.[4] |
| ~55 | C H-N carbon of the cyclohexyl ring. | |
| ~32, 25, 24 | The remaining three distinct C H₂ carbons of the cyclohexyl ring. |
Part 2: The Coordination Chemistry of H₂dcdo
The thioamide functional group (-NH-C=S) is ambidentate and can exist in thione and thiol tautomeric forms. This duality, combined with the two equivalent thioamide moieties in H₂dcdo, leads to diverse and fascinating coordination behavior.
Fundamental Principles and Coordination Modes
The reactivity of H₂dcdo with a metal ion is governed by several factors: the nature of the metal (hard vs. soft acid), the reaction pH, and the solvent.
-
Neutral Ligand Coordination: In neutral or acidic conditions, H₂dcdo typically acts as a neutral bidentate ligand. As predicted by Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atoms are preferential donors to soft metal ions like Hg(II), Pd(II), and Pt(II). This results in the formation of a stable five-membered chelate ring via S,S'-coordination.
-
Deprotonated Ligand Coordination: In the presence of a base, the N-H protons can be removed, yielding the dianionic [dcdo]²⁻ ligand. This deprotonation enhances the donor ability of the nitrogen atoms. The resulting ligand can coordinate in an N,S-bidentate fashion, often forming square planar complexes with metals like Ni(II) and Cu(II).
-
Bridging Coordination: The presence of two distinct donor sites (S and N on each side) allows the ligand to bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.
Sources
- 1. Synthesis and solid-state structural characterization of N,N′-dicyclohexyldithiooxamide complexes of HgX2(X = SCN or Cl) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The C=S stretching frequency and the “−N−C=S bands” in the infrared | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
Unraveling the Electronic Landscape: A Theoretical Guide to N,N'-Dicyclohexyldithiooxamide Metal Complexes
Introduction: The Allure of Dithiooxamides in Coordination Chemistry
N,N'-Dicyclohexyldithiooxamide (DCDTO) stands as a compelling ligand in the realm of coordination chemistry. Its dithiooxamide backbone presents a rich combination of nitrogen and sulfur donor atoms, offering versatile coordination modes to a wide array of metal ions. The bulky cyclohexyl substituents impart significant steric influence, directing the geometry of the resulting metal complexes and modulating their solubility and reactivity. Understanding the intricate interplay of electronic and steric effects within these complexes is paramount for harnessing their potential in catalysis, materials science, and medicinal chemistry.[1]
This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the electronic structure, bonding, and spectroscopic properties of this compound metal complexes. We will delve into the "why" behind computational choices, offering a framework for designing robust theoretical studies that yield meaningful and experimentally verifiable insights.
Pillar 1: The Theoretical Chemist's Toolkit - Methodologies for Interrogating DCDTO Complexes
The theoretical investigation of transition metal complexes demands a careful selection of computational methods capable of accurately describing the often-complex electronic structures. Density Functional Theory (DFT) has emerged as the workhorse in this domain, offering a favorable balance between computational cost and accuracy.[2][3][4]
Geometry Optimization: In Silico Synthesis of Molecular Structure
The foundational step in any theoretical study is the determination of the molecule's equilibrium geometry. This is achieved through geometry optimization, a process that locates the minimum energy arrangement of atoms on the potential energy surface.
Why DFT for Geometry Optimization?
DFT functionals, particularly hybrid functionals like B3LYP, have demonstrated remarkable success in predicting the geometries of transition metal complexes with a high degree of accuracy.[5] The inclusion of some exact Hartree-Fock exchange in hybrid functionals often improves the description of metal-ligand bond distances and angles compared to pure DFT functionals.
Basis Set Selection: The Language of Electrons
The choice of basis set is crucial. For the metal ion, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, is often employed to reduce computational cost by treating the core electrons implicitly.[3][4] For the lighter atoms (S, N, C, H), Pople-style basis sets like 6-31G(d,p) or more flexible basis sets like Def2-TZVP are commonly used to provide a good description of the valence electrons involved in bonding.[2][5]
A Typical Computational Workflow:
Caption: A typical workflow for the geometry optimization of a metal complex using DFT.
Probing the Electronic Frontier: Molecular Orbital and Bonding Analysis
Once the optimized geometry is obtained, a wealth of information about the electronic structure and bonding can be extracted.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.[3][6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the quantification of charge transfer between the metal and the ligand and the assessment of the nature of the metal-ligand bonds (e.g., covalent vs. ionic character).
Pillar 2: Spectroscopic Properties - Bridging Theory and Experiment
A crucial aspect of theoretical studies is the ability to predict and interpret experimental spectroscopic data.
Vibrational Spectroscopy (FT-IR)
Theoretical frequency calculations can predict the vibrational modes of a molecule, which can be directly compared to experimental FT-IR spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, a scaling factor is typically applied to improve the agreement with experiment. The analysis of the calculated vibrational modes allows for the unambiguous assignment of the experimentally observed absorption bands to specific molecular motions, such as the M-S and M-N stretching vibrations, which are direct probes of the metal-ligand bond strength.[3]
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules.[7] By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum. This allows for the assignment of the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center.[7][8]
Experimental Protocol: A Step-by-Step Guide to a DFT Calculation
The following provides a generalized protocol for performing a DFT calculation on a hypothetical [Ni(DCDTO)₂] complex using a computational chemistry software package.
-
Building the Initial Structure:
-
Construct the 3D structure of the [Ni(DCDTO)₂] complex. Initial bond lengths and angles can be estimated from known crystal structures of similar complexes.[9]
-
-
Choosing the Computational Method:
-
Select the B3LYP hybrid functional for the DFT calculation.
-
Assign the LANL2DZ basis set with its effective core potential to the Ni(II) ion.
-
Assign the 6-31G(d,p) basis set to the S, N, C, and H atoms.
-
-
Performing the Geometry Optimization:
-
Submit the calculation for geometry optimization. The software will iteratively adjust the atomic positions to find the lowest energy structure.
-
-
Frequency Calculation and Analysis:
-
Following the successful optimization, perform a frequency calculation at the same level of theory.
-
Verify that there are no imaginary frequencies, confirming that the optimized structure is a true minimum on the potential energy surface.
-
Analyze the calculated vibrational frequencies and compare them with experimental FT-IR data.
-
-
Electronic Structure and Spectral Simulation:
-
Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbitals.
-
Run a TD-DFT calculation to simulate the UV-Vis spectrum and analyze the nature of the electronic transitions.
-
Pillar 3: Data Interpretation and Validation
The true power of theoretical studies lies in the synergy with experimental results. Theoretical data should not be viewed in isolation but rather as a tool to interpret and rationalize experimental observations.
Table 1: Predicted vs. Experimental Vibrational Frequencies for a Hypothetical [Ni(DCDTO)₂] Complex
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=S) | 1050 | 1018 | 1015 | Thione C=S stretch |
| ν(C-N) | 1480 | 1436 | 1430 | C-N stretch |
| ν(Ni-S) | 420 | 407 | 405 | Nickel-Sulfur stretch |
| ν(Ni-N) | 350 | 339 | 335 | Nickel-Nitrogen stretch |
Scaling factor of 0.97 applied to the calculated frequencies.
Table 2: Calculated Electronic Transitions for a Hypothetical [Ni(DCDTO)₂] Complex
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution | Assignment |
| 2.85 | 435 | 0.08 | HOMO -> LUMO | MLCT (Ni(d) -> DCDTO(π)) |
| 3.54 | 350 | 0.25 | HOMO-2 -> LUMO | Intra-ligand (π -> π) |
| 4.12 | 301 | 0.12 | HOMO -> LUMO+1 | MLCT (Ni(d) -> DCDTO(π*)) |
digraph "Metal_Ligand_Bonding" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];"Metal_d_orbitals" [label="Metal d-orbitals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ligand_sigma_orbitals" [label="Ligand σ-orbitals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ligand_pi_orbitals" [label="Ligand π-orbitals", fillcolor="#FBBC05", fontcolor="#202124"]; "Ligand_pi_star_orbitals" [label="Ligand π*-orbitals", fillcolor="#FBBC05", fontcolor="#202124"];
"Sigma_Bonding_MO" [label="σ-bonding MO", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pi_Bonding_MO" [label="π-bonding MO", fillcolor="#F1F3F4", fontcolor="#202124"]; "Non_bonding_d" [label="Non-bonding d-orbitals", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pi_Antibonding_MO" [label="π-antibonding MO", fillcolor="#F1F3F4", fontcolor="#202124"]; "Sigma_Antibonding_MO" [label="σ-antibonding MO", fillcolor="#F1F3F4", fontcolor="#202124"];
"Ligand_sigma_orbitals" -> "Sigma_Bonding_MO"; "Metal_d_orbitals" -> "Sigma_Bonding_MO"; "Ligand_pi_orbitals" -> "Pi_Bonding_MO"; "Metal_d_orbitals" -> "Pi_Bonding_MO"; "Metal_d_orbitals" -> "Non_bonding_d"; "Ligand_pi_star_orbitals" -> "Pi_Antibonding_MO"; "Metal_d_orbitals" -> "Pi_Antibonding_MO"; "Ligand_sigma_orbitals" -> "Sigma_Antibonding_MO"; "Metal_d_orbitals" -> "Sigma_Antibonding_MO"; }
Caption: A simplified molecular orbital diagram illustrating the metal-ligand bonding interactions in a DCDTO complex.
Conclusion and Future Directions
Theoretical studies provide an indispensable lens through which to view the complex world of this compound metal complexes. By combining robust computational methodologies with careful experimental validation, researchers can gain a deep and predictive understanding of their structure, bonding, and reactivity. Future theoretical work in this area could explore the reaction mechanisms of catalytic processes involving these complexes, the design of novel DCDTO derivatives with tailored electronic properties, and the investigation of their behavior in different solvent environments. The continued synergy between theory and experiment will undoubtedly unlock the full potential of this fascinating class of coordination compounds.
References
- M.A.Abou Taleb, L. Labib, M.F. Iskander. Reactivity of some coordinated ligands containing sulphur towards nucleophilic substitution reactions—III. Reaction of [(1-phenylethanediylidine bis-S-methylhydrazinecarbodithioate) NNS ... Synthesis, Stereochemistry, and Solution Dynamics of Heterobimetallic Complexes with Metals Connected by Dithioxamides in κ-S,S' κ-N,N' Binucleation Mode. The Molecular Structure of [2-(Diphenylphosphino)pyridine-Pt-Cl-(μ-N,N'- dibenzyldithioxbisamidato-κ-S,S'-Pt-κ-N,N'-Pd)(η3-allyl)Pd]. Organometallics 2000, 19 (13) , 2462-2469. https://doi.org/10.1021/om990979w
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Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC. (n.d.). PubMed Central. [Link]
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Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O- - Digital Commons @ Michigan Tech. (2024, February 29). [Link]
-
Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC. (n.d.). National Institutes of Health. [Link]
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Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (2024, February 13). MDPI. [Link]
-
DFT and TD-DFT Study of [Tris(dithiolato)M] Complexes[M= Cr, Mn and Fe]. (n.d.). [Link]
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Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (2024, March 11). ResearchGate. [Link]
-
Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. (2025, March 1). [Link]
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(PDF) Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases and Some Metal Complexes Derived from Isatin and Dithiooxamide. (2025, August 6). ResearchGate. [Link]
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Spectroscopy analysis and computational chemistry: Liquid-assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine. (2025, September 30). [Link]
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Spectroscopic and DFT study of a glutamic acid Nd(III) complex. (2025, June 30). [Link]
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N,N'-Dicyclohexyldithiooxamide: A Comprehensive Technical Guide to its Discovery and Scientific History
Introduction
N,N'-Dicyclohexyldithiooxamide, a symmetrically disubstituted derivative of dithiooxamide, represents a fascinating molecule at the intersection of coordination chemistry, analytical science, and materials development. While its parent compound, dithiooxamide (historically known as rubeanic acid), has a well-documented history as a vibrant chelating agent, the specific trajectory of the dicyclohexyl derivative is more nuanced, embedded within the broader exploration of N,N'-disubstituted dithiooxamides. This guide provides an in-depth technical exploration of the discovery, synthesis, and historical development of this compound, tailored for researchers, scientists, and professionals in drug development.
Early Investigations and the Genesis of N,N'-Disubstituted Dithiooxamides
The journey to understanding this compound begins with its foundational precursor, dithiooxamide. First recognized for its intense coloration upon complexation with metal ions like copper, cobalt, and nickel, dithiooxamide quickly became a staple in analytical chemistry.[1] The inherent reactivity of the amide protons in dithiooxamide spurred further investigation into the synthesis and properties of its N,N'-disubstituted derivatives.
A pivotal moment in the systematic study of these derivatives was documented in a 1961 publication in The Journal of Organic Chemistry. This work detailed methodologies for the preparation of a variety of N,N'-disubstituted dithiooxamides, laying the groundwork for the synthesis of compounds like the dicyclohexyl variant.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several methodologies, primarily revolving around the reaction of cyanogen with cyclohexylamine or the modification of dithiooxamide itself.
From Cyanogen and Cyclohexylamine: A Direct Approach
The direct reaction of cyanogen gas with primary or secondary amines provides a potential route to N,N'-disubstituted dithiooxamides. Historically, the reaction of cyanogen with secondary aliphatic amines has been shown to yield N-substituted cyanoformamidines. While not a direct route to dithiooxamides, this demonstrates the reactivity of cyanogen with amines, which can be steered towards the desired product under specific conditions, such as the presence of a sulfur source. The direct synthesis from cyanogen and a water-soluble sulfhydrate source is a known method for producing the parent dithiooxamide.[2]
A plausible pathway for the synthesis of this compound involves the reaction of cyanogen with cyclohexylamine in the presence of a suitable sulfurizing agent.
Conceptual Experimental Protocol: Synthesis from Cyanogen and Cyclohexylamine
-
Reaction Setup: A solution of cyclohexylamine in an inert solvent (e.g., toluene) is prepared in a reaction vessel equipped with a gas inlet, stirrer, and temperature control.
-
Introduction of Reactants: A stream of cyanogen gas and hydrogen sulfide gas are bubbled through the cyclohexylamine solution at a controlled rate.
-
Reaction Conditions: The reaction is typically carried out at a low temperature to control the exothermic nature of the reaction and minimize side product formation.
-
Product Isolation: The precipitated this compound is collected by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and dried.
The Willgerodt-Kindler Reaction: A Versatile Method
A more contemporary and versatile approach for the synthesis of N,N'-disubstituted dithiooxamides is the modified Willgerodt-Kindler reaction. This reaction typically involves a one-pot, three-component reaction between an aromatic aldehyde, elemental sulfur, and a cyclic secondary amine.[3] While this method is primarily used for thioamides, it highlights the utility of elemental sulfur in the formation of C-S bonds in the presence of amines. A direct synthesis of this compound has been reported using a variation of this reaction.[3]
Experimental Protocol: Willgerodt-Kindler Type Synthesis
-
Reactants: 1,2-Bis(cyclohexylamino)ethane-1,2-dithione and sulfur.
-
Solvent: A mixture of 2-methoxy-ethanol and N,N-dimethyl-formamide.
-
Conditions: The reaction mixture is heated at 100°C for 16 hours.
-
Yield: This method has been reported to produce this compound in a 76.7% yield.[3]
Caption: Willgerodt-Kindler type synthesis of this compound.
Structural and Physicochemical Properties
This compound is a solid at room temperature. The presence of the two cyclohexyl groups significantly increases its lipophilicity compared to the parent dithiooxamide.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Dithiooxamide | C₂H₄N₂S₂ | 120.19 | Red crystalline solid |
| This compound | C₁₄H₂₄N₂S₂ | 284.48 | Solid |
| N,N'-Dicyclohexylurea | C₁₃H₂₄N₂O | 224.35 | White crystalline solid |
The infrared spectrum of this compound is characterized by the absence of N-H stretching vibrations (which would be present in the parent dithiooxamide) and the presence of characteristic C=S stretching vibrations.
Applications and Historical Significance
The applications of this compound are largely an extension of the well-established utility of dithiooxamide and its derivatives in coordination and analytical chemistry.
Coordination Chemistry and Metal Complexation
Like its parent compound, this compound is an excellent ligand for a variety of metal ions. The sulfur and nitrogen atoms of the dithiooxamide backbone can chelate to metal centers, forming stable complexes. The cyclohexyl substituents can influence the solubility, crystal packing, and steric properties of the resulting metal complexes. The coordination chemistry of N,N'-disubstituted dithiooxamides with transition metals such as nickel has been a subject of study, revealing interesting electronic and vibrational properties.
Caption: Chelation of a metal ion by this compound.
Analytical Reagent
Dithiooxamide is a well-known reagent for the colorimetric detection and gravimetric determination of various metal ions. While specific applications for the dicyclohexyl derivative are less documented, it is plausible that it could be employed in solvent extraction-based analytical methods due to its increased solubility in organic solvents.
Materials Science
The oxygen analogue, N,N'-dicyclohexyldicarboxamide, has been investigated as a nucleating agent in polymers like isotactic polypropylene.[4] The ability of such molecules to influence the crystalline structure of polymers suggests a potential, though unexplored, application for this compound in materials science. The presence of sulfur atoms could also impart unique properties to the resulting materials.
Conclusion and Future Outlook
The history of this compound is intrinsically linked to the broader development of dithiooxamide chemistry. While its specific discovery is not pinpointed to a single seminal publication, its synthesis falls within the established methodologies for creating N,N'-disubstituted dithiooxamides. The true potential of this molecule likely lies in the unique properties imparted by the cyclohexyl groups, such as enhanced solubility in non-polar media and specific steric influences on metal complexation.
Future research into this compound could focus on several promising areas:
-
Novel Coordination Polymers and Metal-Organic Frameworks (MOFs): The steric bulk of the cyclohexyl groups could be exploited to create unique porous materials with potential applications in catalysis and gas storage.
-
Advanced Analytical Reagents: Its lipophilic nature could be leveraged for the development of sensitive and selective extraction and sensing methods for heavy metals.
-
Functional Materials: Exploration of its use as a polymer additive or as a precursor for sulfur-containing functional materials could yield novel applications.
References
-
Ponomareva, T. N., et al. (2020). Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction. ResearchGate. [Link]
-
Ronkay, F., et al. (2021). Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene. Polymers (Basel), 13(11), 1773. [Link]
- De La Mater, G. B. (1956). Preparation of dithiooxamide. U.S.
-
American Chemical Society. (2015). Dithiooxamide. American Chemical Society. [Link]
-
Baggio, R., et al. (1995). Synthesis and solid-state structural characterization of N,N′-dicyclohexyldithiooxamide complexes of HgX 2 (X = SCN or Cl). Journal of the Chemical Society, Dalton Transactions, (6), 987-992. [Link]
-
Hurd, R. N., et al. (1961). Preparation of Dithiooxamide Derivatives. The Journal of Organic Chemistry, 26(10), 3980-3987. [Link]
-
Kappe, C. O. (2000). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 56(20), 3049-3077. [Link]
-
Walter, W., & Voss, J. (1970). The Chemistry of Thioamides. In The Chemistry of Amides, J. Zabicky, Ed.; Interscience: London, pp 383-475. [Link]
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- 4. Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
N,N'-Disubstituted Dithiooxamides as Chromogenic Reagents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of N,N'-disubstituted dithiooxamides as a versatile class of chromogenic reagents for the spectrophotometric determination of metal ions. While focusing on the general principles and methodologies applicable to this class of compounds, we will draw upon specific examples to illustrate their application. This document is intended for researchers, analytical chemists, and professionals in drug development who are interested in the use of these reagents for sensitive and selective metal ion analysis. Due to a scarcity of detailed literature on N,N'-Dicyclohexyldithiooxamide for this specific application, this guide will focus on the broader family of N,N'-disubstituted dithiooxamides, providing a foundational understanding that can be adapted for the investigation of less-common derivatives.
Introduction: The Role of Dithiooxamides in Chromogenic Analysis
The quantitative determination of metal ions is a cornerstone of analytical chemistry with wide-ranging implications in environmental monitoring, industrial process control, and pharmaceutical analysis. Spectrophotometry, a technique that measures the absorption of light by a chemical substance, offers a robust, cost-effective, and widely accessible method for this purpose. The success of spectrophotometry hinges on the use of chromogenic reagents, which are compounds that react with an analyte to produce a colored product with a distinct and measurable absorbance.
Dithiooxamides, and specifically their N,N'-disubstituted derivatives, represent a class of organic compounds that have shown considerable promise as chromogenic reagents for a variety of transition metals. The presence of both nitrogen and sulfur donor atoms in their structure allows them to act as efficient chelating agents, forming stable, colored complexes with metal ions. The general structure of an N,N'-disubstituted dithiooxamide is shown below:
The nature of the 'R' group plays a significant role in modulating the solubility, sensitivity, and selectivity of the reagent. For instance, the introduction of piperazylethyl groups in N,N'-bis(β-1-piperazylethyl) dithiooxamide results in a water-soluble reagent and its corresponding metal chelates, offering advantages in aqueous-based analytical systems.[1]
Mechanism of Chromogenesis
The chromogenic properties of N,N'-disubstituted dithiooxamides arise from the formation of metal-ligand charge-transfer (MLCT) complexes. Upon chelation of a metal ion, there is a significant alteration in the electronic structure of the dithiooxamide molecule. This leads to the appearance of new absorption bands in the visible region of the electromagnetic spectrum, resulting in a colored solution.
The coordination of the metal ion typically involves the sulfur and nitrogen atoms of the dithiooxamide ligand. The lone pairs of electrons on these atoms are donated to the vacant d-orbitals of the transition metal ion, forming a stable chelate ring. The formation of these complexes is often pH-dependent, and the stoichiometry of the complex (metal-to-ligand ratio) can vary depending on the reaction conditions and the specific metal ion. For example, N,N'-bis(β-1-piperazylethyl) dithiooxamide has been shown to form both a 2:1 and a 1:1 (metal:ligand) complex with copper(II) ions.[1]
Below is a generalized workflow for the spectrophotometric determination of a metal ion using an N,N'-disubstituted dithiooxamide.
Caption: Generalized workflow for metal ion determination.
Physicochemical Properties and Synthesis
The utility of a particular N,N'-disubstituted dithiooxamide as a chromogenic reagent is dictated by its physicochemical properties. Key parameters include its solubility in the chosen solvent system (aqueous or organic), its stability under analytical conditions, and the spectrophotometric characteristics of its metal complexes.
Synthesis: N,N'-disubstituted dithiooxamides are typically synthesized via the reaction of a primary amine with dithiooxamide or a suitable precursor. The choice of the starting amine determines the nature of the 'R' group and, consequently, the properties of the final product.
Experimental Protocol: Spectrophotometric Determination of a Metal Ion
The following is a generalized protocol for the use of an N,N'-disubstituted dithiooxamide as a chromogenic reagent. It is crucial to note that this protocol would require optimization for a specific reagent and analyte.
4.1. Reagents and Solutions
-
Standard Metal Solution (1000 ppm): Prepare by dissolving a known weight of a high-purity metal salt in an appropriate solvent (e.g., deionized water with minimal acid for stabilization).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution.
-
Dithiooxamide Reagent Solution: Prepare a solution of the N,N'-disubstituted dithiooxamide in a suitable solvent (e.g., ethanol, dimethylformamide, or water, depending on the reagent's solubility).
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation.
4.2. Calibration Curve Construction
-
Into a series of 10 mL volumetric flasks, add increasing volumes of the working standard metal solution.
-
To each flask, add a fixed volume of the buffer solution.
-
Add a fixed volume of the dithiooxamide reagent solution to each flask.
-
Dilute to the mark with the appropriate solvent and mix well.
-
Allow the color to develop for a predetermined optimal time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Plot a graph of absorbance versus concentration to construct the calibration curve.
4.3. Sample Analysis
-
Take a known volume of the sample solution in a 10 mL volumetric flask.
-
Follow steps 2-6 as described for the calibration curve construction.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
Performance Characteristics and Data Presentation
The performance of an analytical method based on a chromogenic reagent is characterized by several key parameters, which are summarized in the table below for a selection of related chromogenic reagents.
| Reagent | Analyte | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linearity Range (µg/mL) |
| N,N'-bis(β-1-piperazylethyl) dithiooxamide[1] | Copper(II) | ~550 | ~18,000 | Not Specified |
| N,N,N',N'-tetra(2-ethylhexyl)thiodiglycolamide[2] | Palladium(II) | ~300 | 1.29 x 10⁵ | 1.0 - 15.0 |
Selectivity and Interferences
A critical aspect of any chromogenic reagent is its selectivity towards the target analyte. Many dithiooxamide derivatives react with a range of transition metals, which can lead to interferences. The selectivity can often be improved by controlling the pH of the solution or by using masking agents to prevent the reaction of interfering ions. For instance, in the determination of copper using N,N'-bis(β-1-piperazylethyl) dithiooxamide, the pH of the solution is a critical parameter that influences complex formation.[1]
Advantages and Limitations
Advantages:
-
High Sensitivity: Many dithiooxamide-based reagents exhibit high molar absorptivities, allowing for the determination of low concentrations of metal ions.
-
Good Stability: The resulting metal complexes are often stable, allowing for reproducible measurements.
-
Versatility: The synthesis of a wide range of N,N'-disubstituted dithiooxamides allows for the tuning of properties such as solubility and selectivity.
Limitations:
-
Lack of Specificity: As with many chromogenic reagents, dithiooxamides can react with multiple metal ions, necessitating careful control of experimental conditions to minimize interferences.
-
Solubility Issues: Some dithiooxamide derivatives and their metal complexes may have limited solubility in aqueous solutions, requiring the use of organic solvents.
Conclusion
N,N'-disubstituted dithiooxamides are a valuable class of chromogenic reagents for the spectrophotometric determination of metal ions. Their ability to form stable, colored complexes with high molar absorptivities makes them suitable for sensitive analytical applications. While detailed information on the use of this compound in this context is limited, the general principles and methodologies outlined in this guide provide a solid foundation for researchers to explore its potential and to develop new analytical methods based on this versatile class of compounds. Further research into the chromogenic properties of this compound and other derivatives is warranted to fully elucidate their analytical capabilities.
References
-
Jacobs, W. D. (1961). Spectrophotometric Determination of Platinum with N,N´-Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. Analytical Chemistry, 33(9), 1279–1281. [Link]
-
Buse, A. I., & Ayres, G. H. (1964). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. Analytica Chimica Acta, 31, 33-40. [Link]
- Kuchekar, S. R., et al. (2011). Extractive spectrophotometric determination of palladium(II) with o-methyl phenyl thiourea from synthetic mixtures.
-
Pathak, P. N., et al. (2011). Extractive spectrophotometric determination of palladium with N,N,N',N'-tetra(2-ethylhexyl)-thiodiglycolamide T(2EH)TDGA. Talanta, 85(2), 1217-1220. [Link]
-
Arora, T., Agnihotri, N., & Azam, M. (2025). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 70(1), 6294-6308. [Link]
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A Preliminary Technical Guide to the Reactivity of N,N'-Dicyclohexyldithiooxamide for Synthetic and Materials Chemistry
Abstract
N,N'-Dicyclohexyldithiooxamide (DCDTOA) is an N,N'-disubstituted derivative of rubeanic acid, a molecule renowned for its potent metal-chelating properties.[1] The introduction of bulky, lipophilic cyclohexyl groups onto the nitrogen atoms sterically and electronically modulates the core dithiooxamide functionality, S=C(NHR)-C(NHR)=S, opening new avenues for its application in materials science and specialized organic synthesis. This guide provides a preliminary, yet in-depth, investigation into the synthesis, characterization, and fundamental reactivity of DCDTOA. We present field-proven protocols for its synthesis and analytical validation, explore its primary modes of reactivity—namely coordination with transition metals and its potential as a precursor in carbon-carbon bond-forming reactions—and offer expert insights into the causal factors governing experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of DCDTOA in their work.
Introduction to this compound (DCDTOA)
Molecular Structure and Physicochemical Properties
The DCDTOA molecule is characterized by a central ethanedithioamide core flanked by two cyclohexyl substituents. This structure imparts a unique combination of properties: the reactive, electron-rich thioamide groups provide a platform for coordination and further chemical transformation, while the large, non-polar cyclohexyl rings enhance solubility in organic solvents and introduce significant steric bulk that influences reaction pathways and the properties of resulting materials.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂S₂ | [2] |
| Molecular Weight | 284.48 g/mol | Calculated |
| Appearance | Yellowish crystalline solid (predicted) | Analogy to |
| Core Functional Group | Dithiooxamide | [1] |
| Key Reactive Sites | 2x Thioamide (C=S, N-H) | General Chemical Knowledge |
| Predicted Solubility | Soluble in alcohols, acetone; Insoluble in water | Analogy to |
The Dithiooxamide Functional Core: A Hub of Reactivity
The chemical behavior of DCDTOA is dominated by its dithiooxamide core. This functionality is more than a simple sum of two thioamide groups; the conjugated system allows for electron delocalization and tautomerization. The key features dictating its reactivity are:
-
Lewis Base Character: The sulfur and nitrogen atoms possess lone pairs of electrons, making them excellent Lewis bases capable of donating to electron-deficient species, most notably metal ions.[3][4]
-
Chelating Potential: The specific geometry of the two thioamide groups allows DCDTOA to act as a tetradentate or bidentate chelating agent, forming highly stable, often colorful, complexes with transition metals.[5][6] This is the most well-documented reactivity for the parent dithiooxamide structure.
-
Nucleophilicity: The thioamide unit can be deprotonated under basic conditions, creating a potent nucleophile for participation in reactions such as Michael additions, which are foundational for building complex heterocyclic systems relevant to drug discovery.[7][8]
Rationale for Investigation
The unique structural attributes of DCDTOA make it a compelling target for investigation. For drug development professionals, its potential to serve as a scaffold for novel N,S-containing heterocycles is of high interest. For materials scientists, the dicyclohexyl-substituted metal complexes offer possibilities for creating soluble, processable coordination polymers or electroactive materials.[1] This guide provides the foundational chemistry to explore these applications.
Synthesis and Characterization
Recommended Synthetic Protocol: A Modified Willgerodt-Kindler Approach
The synthesis of DCDTOA is reliably achieved through a one-pot reaction analogous to the Willgerodt-Kindler reaction.[2] This method leverages common, accessible starting materials to construct the dithiooxamide core.
Causality of Experimental Design:
-
Reagents: Tetrachloroethylene serves as the two-carbon source. Cyclohexylamine provides the N-cyclohexyl groups. Elemental sulfur is the sulfurating agent.
-
Solvent System: A mixture of N,N-dimethylformamide (DMF) and a higher-boiling solvent like 2-methoxyethanol (methyl cellosolve) is used. DMF helps to solubilize the reagents, while the higher-boiling co-solvent allows the reaction to be maintained at the required temperature (100°C) without excessive pressure buildup.[2]
-
Temperature: The 100°C reaction temperature is a critical parameter that provides the necessary activation energy for the complex series of C-N and C-S bond formations without leading to significant decomposition.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine tetrachloroethylene (1.0 equiv), finely ground sulfur (3.0 equiv), and cyclohexylamine (5.0 equiv).
-
Solvent Addition: Add a solvent mixture of DMF and 2-methoxyethanol (e.g., a 3:1 w/w ratio relative to the tetrachloroethylene).[2]
-
Reaction: Heat the mixture to 100°C and stir vigorously for 16-20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into distilled water. Neutralize cautiously with dilute HCl (e.g., 2-3%) to precipitate the crude product.
-
Isolation: Filter the resulting solid, wash thoroughly with distilled water, and air-dry.
-
Purification: Recrystallize the crude product from a suitable solvent such as propan-2-ol to yield pure this compound.[2]
Analytical Characterization Workflow
Validation of the synthesized DCDTOA is critical. A multi-technique approach ensures both structural integrity and purity. The primary method for purity assessment and reaction monitoring in a drug development context is Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol for LC-MS/MS Purity Analysis:
-
Sample Preparation: Prepare a stock solution of the synthesized DCDTOA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~1-10 µg/mL.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a robust starting point.
-
Mobile Phase: Use a gradient elution from (A) water with 0.1% formic acid to (B) acetonitrile with 0.1% formic acid. The formic acid aids in protonation for better ionization.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
MS System: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. DCDTOA is expected to readily form [M+H]⁺ and [M+Na]⁺ adducts.[2]
-
Analysis: Monitor for the expected mass-to-charge ratio (m/z) of the protonated molecule. Purity is assessed by integrating the area of the main peak relative to any impurity peaks.
-
Complementary Techniques for Structural Confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ will confirm the presence and connectivity of the cyclohexyl and N-H protons and carbons.[2]
-
FT-IR Spectroscopy: Will show characteristic peaks for N-H stretching and C=S stretching, providing direct evidence of the thioamide functional groups.
Caption: Analytical workflow for purity assessment of DCDTOA.
Core Reactivity Profile
Coordination Chemistry: Chelation with Transition Metals
The hallmark reactivity of the dithiooxamide scaffold is its ability to form stable coordination complexes with transition metals.[1] DCDTOA functions as a potent chelating ligand, where its sulfur and nitrogen atoms act as electron-pair donors (Lewis bases) to a central metal ion (Lewis acid).[3]
Mechanism Insight: The chelation process involves the formation of two or more coordinate covalent bonds between DCDTOA and a single metal center. This results in the formation of a stable five-membered ring structure (a chelate), which is entropically favored over coordination with monodentate ligands. The bulky cyclohexyl groups will likely influence the final geometry of the complex, potentially leading to distorted tetrahedral or square planar arrangements depending on the metal ion.
Caption: Chelation of a metal ion (M²⁺) by DCDTOA.
General Protocol for Complexation with Copper(II):
-
Ligand Solution: Dissolve this compound (2.0 equiv) in a minimal amount of a suitable organic solvent, such as ethanol or acetone, with gentle warming if necessary.
-
Metal Salt Solution: In a separate flask, dissolve Copper(II) chloride (CuCl₂) (1.0 equiv) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Observation: A rapid color change and the formation of a precipitate are indicative of complex formation. Dithiooxamide complexes are known for their vivid colors, such as dark green for copper.[5]
-
Isolation: Stir the mixture for 1-2 hours, then collect the precipitated complex by filtration. Wash with cold solvent to remove any unreacted starting materials and dry under vacuum.
-
Validation: The formation of the complex can be confirmed by FT-IR spectroscopy, observing a shift in the C=S and N-H stretching frequencies upon coordination to the metal.
Reactivity in Organic Synthesis: Proposed Michael Addition
Drawing parallels from related active methylene compounds like N,N′-diphenyldithiomalonamide, DCDTOA is a promising candidate for Michael addition reactions.[7][9][10] This reaction involves the addition of a nucleophile (a carbanion generated from DCDTOA) to an α,β-unsaturated carbonyl compound (a Michael acceptor).
Mechanism Insight: The reaction requires a base to deprotonate the ligand. While a C-H proton is not available as in dithiomalonamide, one of the N-H protons of the thioamide can be removed, generating a highly resonance-stabilized anion. This anion can then act as a nucleophile, attacking the β-carbon of a Michael acceptor. The resulting adduct can potentially undergo subsequent intramolecular cyclization to form novel N,S-containing heterocyclic rings, a valuable transformation in medicinal chemistry.
Caption: Proposed pathway for DCDTOA in a Michael addition reaction.
Proposed Protocol for Reaction with an Arylmethylidene Malononitrile:
-
Setup: In a flask, dissolve DCDTOA (1.0 equiv) and the arylmethylidene malononitrile (1.0 equiv) in a solvent such as acetone or ethanol.[11]
-
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (Et₃N) or morpholine. The base facilitates the formation of the nucleophilic anion.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction by TLC.
-
Workup & Analysis: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography. The structure of the resulting Michael adduct or cyclized product should be confirmed by LC-MS and NMR.
Safety, Handling, and Storage
-
Hazards: Dithiooxamide is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation. It is reasonable to assume DCDTOA poses similar or potentially increased hazards due to its greater lipophilicity.
-
Personal Protective Equipment (PPE): Always handle DCDTOA in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Spill Management: In case of a spill, avoid generating dust. Dampen the solid material with 60-70% ethanol and carefully transfer it to a sealed container for disposal.[12]
-
Storage: Store DCDTOA in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
This compound is a molecule with significant, underexplored potential. This guide establishes its foundational reactivity profile, highlighting two primary pathways: robust chelation with metal ions and promising utility as a nucleophilic building block in organic synthesis.
Future research should focus on:
-
Systematic Exploration of Coordination Chemistry: Synthesizing and characterizing a library of DCDTOA-metal complexes to evaluate their structural, electronic, and magnetic properties for applications in catalysis and materials science.
-
Scope of C-C Bond Formation: Investigating the reactivity of DCDTOA with a broader range of Michael acceptors and other electrophiles to expand the accessible chemical space of novel heterocyclic compounds.
-
Biological Screening: Evaluating the synthesized metal complexes and heterocyclic products for potential biological activity, leveraging the established roles of similar structures in drug development.
By providing this technical framework, we anticipate that researchers and scientists will be better equipped to unlock the full synthetic and material potential of this versatile chemical compound.
References
- Boyarskii, V. P., et al. (2020). Russian Journal of Organic Chemistry, 56(5), 781-787.
- Chem-Impex International Inc. (n.d.). Exploring the Chemical Properties and Safety of Dithiooxamide.
-
Wikipedia. (n.d.). Dithiooxamide. Available at: [Link]
-
Dotsenko, V. V., et al. (2020). The Reactions of N,N′-Diphenyldithiomalonamide with Michael Acceptors. Chemistry Proceedings, 3(1), 26. Available at: [Link]
-
Dotsenko, V. V., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. International Journal of Molecular Sciences, 23(24), 15997. Available at: [Link]
-
Dotsenko, V. V., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. MDPI. Available at: [Link]
-
Dotsenko, V. V., et al. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. International Journal of Molecular Sciences, 23(24), 15997. Available at: [Link]
-
Sinotsko, A. E., et al. (2020). The Reactions of N,N′-Diphenyldithiomalonamide with Michael Acceptors. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2022). 23.3: Coordination Compounds. Available at: [Link]
-
University of California, Berkeley - College of Chemistry. (2015). Coordination Chemistry I: Structures and Isomers. Available at: [Link]
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Methodological & Application
Spectrophotometric Determination of Copper(II) Using N,N'-Dicyclohexyldithiooxamide: Principles and Protocols
An Application Note for Researchers and Analytical Scientists
Abstract
This application note provides a comprehensive guide to the quantitative determination of copper(II) ions in aqueous solutions using the chromogenic reagent N,N'-Dicyclohexyldithiooxamide. Spectrophotometry is a widely accessible and cost-effective analytical technique, and its application for copper sensing is crucial in environmental monitoring, clinical diagnostics, and industrial quality control.[1][2] This document details the underlying chemical principles, optimized reaction conditions, a step-by-step experimental protocol, and data analysis for establishing a reliable and sensitive assay. The methodology is based on the formation of a distinctly colored copper(II) chelate complex, whose absorbance is directly proportional to the copper concentration, adhering to the Beer-Lambert law.[2]
Introduction and Scientific Principle
Copper is an essential trace element vital for numerous biological processes, yet it can be toxic at elevated concentrations.[1][2] Therefore, its precise quantification is of significant analytical importance. This compound is a derivative of dithiooxamide, also known as rubeanic acid. Dithiooxamide and its analogues are well-established chelating agents that form intensely colored, stable complexes with various transition metal ions, including copper, nickel, and cobalt.[3]
The principle of this method lies in the specific chelation reaction between copper(II) ions and this compound. In an appropriately buffered medium, the dithiooxamide functional group acts as a bidentate ligand, binding the Cu(II) ion between its sulfur and nitrogen atoms to form a stable coordination complex. This reaction results in a distinct color change, producing a green-black or similarly colored product whose absorbance can be measured with a spectrophotometer. The bulky cyclohexyl groups on the nitrogen atoms enhance the reagent's stability and modify its solubility and complex-forming properties compared to the parent rubeanic acid.
The intensity of the resulting color is directly proportional to the concentration of the copper complex in the solution. This relationship is quantified by the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (a constant specific to the substance at a given wavelength, in L·mol⁻¹·cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the copper complex (in mol·L⁻¹)
By measuring the absorbance of unknown samples at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve constructed from standards of known copper concentrations, a precise quantification can be achieved.
Reaction Mechanism and Experimental Workflow
The chelation of copper by dithiooxamide derivatives is a robust and well-characterized process. The workflow is designed to ensure complete complex formation and accurate measurement.
Caption: Chelation of a Copper(II) ion by this compound.
Caption: General experimental workflow for copper determination.
Instrumentation, Reagents, and Solutions
3.1. Instrumentation
-
UV-Visible Spectrophotometer (capable of scanning from 350-700 nm)
-
Matched quartz or glass cuvettes (1 cm path length)
-
pH meter
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Heating plate or water bath
3.2. Reagents and Chemicals
-
This compound (C₁₄H₂₄N₂S₂)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), analytical grade
-
Ethanol or Acetone, reagent grade
-
Sodium Acetate (CH₃COONa), anhydrous
-
Acetic Acid (CH₃COOH), glacial
-
Deionized or distilled water
-
(Optional) Masking agents like EDTA or fluoride salts for interference studies.
3.3. Preparation of Solutions
-
Standard Copper(II) Stock Solution (1000 mg/L or ppm): Accurately weigh 3.929 g of CuSO₄·5H₂O, dissolve it in deionized water, add a few drops of concentrated acid (e.g., H₂SO₄) to prevent hydrolysis, and dilute to 1 liter in a volumetric flask. This solution is stable for several months.
-
Working Standard Copper(II) Solution (e.g., 10 mg/L): Prepare by diluting the stock solution. For a 10 mg/L standard, pipette 1.0 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. Prepare fresh as needed.
-
This compound Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of reagent-grade acetone or absolute ethanol.[4] Store in a dark, sealed bottle. This solution should be prepared fresh weekly for optimal performance.
-
Sodium Acetate Buffer (pH ~4-6): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH using acetic acid. A pH in the slightly acidic range is often used to enhance the selectivity for copper, as interfering ions like cobalt and nickel are inhibited under these conditions.[4]
Detailed Experimental Protocol
This protocol outlines the procedure for creating a calibration curve and analyzing an unknown sample.
4.1. Preparation of Calibration Curve
-
Set up Standards: Label a series of 25 mL volumetric flasks (e.g., for 0, 0.5, 1.0, 2.0, 3.0, and 4.0 mg/L Cu).
-
Add Copper Standards: Using a pipette, add the corresponding volumes of the 10 mg/L working standard solution to each flask (e.g., 0, 1.25, 2.5, 5.0, 7.5, and 10.0 mL). The "0 mg/L" flask will serve as the reagent blank.
-
Adjust pH: Add 5 mL of the sodium acetate buffer solution to each flask and swirl gently to mix.
-
Add Chromogenic Reagent: Add 2.0 mL of the 0.1% this compound solution to each flask. A color should begin to develop in the flasks containing copper.
-
Incubation: Dilute each flask to the 25 mL mark with deionized water, cap, and invert several times to ensure thorough mixing. Allow the solutions to stand for at least 15-20 minutes at room temperature to ensure complete color development.[3] For some dithiooxamide derivatives, gentle heating (e.g., 60°C for 1-2 hours) can accelerate complex formation.[5]
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined wavelength of maximum absorbance (λmax). This should be determined by scanning a mid-range standard (e.g., 2.0 mg/L) from 350-700 nm against the reagent blank.
-
Zero the instrument using the reagent blank.
-
Measure the absorbance of each standard solution.
-
-
Construct the Calibration Curve: Plot a graph of Absorbance (y-axis) versus Copper Concentration (mg/L) (x-axis). The resulting plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥ 0.995 for a valid calibration.
4.2. Analysis of an Unknown Sample
-
Prepare Sample: If the sample is solid, dissolve a known weight in an appropriate solvent and dilute as necessary to bring the expected copper concentration within the range of the calibration curve. Filter the sample if it is turbid.
-
Aliquot and React: Pipette a known volume of the unknown sample into a 25 mL volumetric flask.
-
Follow Protocol: Repeat steps 3 through 6 from the calibration procedure.
-
Determine Concentration: Use the measured absorbance of the unknown sample and the equation from the linear regression (c = (y - c)/m) to calculate the concentration of copper in the prepared sample. Remember to account for any dilution factors to determine the concentration in the original, undiluted sample.
Key Analytical Parameters & Interferences
The performance of the method is defined by several key parameters, which should be validated in your laboratory.
| Parameter | Typical Value / Observation | Rationale and Significance |
| λmax (Wavelength of Max. Absorbance) | ~400-650 nm | The wavelength where the complex absorbs light most strongly, providing maximum sensitivity. Must be determined experimentally. Dithiooxamide complexes are often green or brown.[3] |
| Optimal pH Range | 4.0 - 6.0 | Ensures complete and stable complex formation while minimizing interference from other metal ions like Co(II) and Ni(II), which are often masked at this pH. |
| Molar Absorptivity (ε) | > 10,000 L·mol⁻¹·cm⁻¹ | A high value indicates high sensitivity of the method. A related water-soluble dithiooxamide derivative exhibits a molar absorptivity of ~18,000.[3] |
| Beer's Law Range | e.g., 0.1 - 5.0 mg/L | The concentration range over which the relationship between absorbance and concentration is linear and predictable. |
| Complex Stability | Stable for several hours | The colored complex should be stable long enough to allow for accurate and repeatable measurements.[6] |
Potential Interferences: The primary interferences come from other transition metals that can also form colored complexes with dithiooxamide reagents, such as Cobalt (Co²⁺) and Nickel (Ni²⁺). However, the selectivity for copper can be significantly improved by:
-
pH Control: Performing the reaction in a slightly acidic medium (pH 4-6) using an acetate buffer can inhibit the formation of Co and Ni complexes.[5]
-
Masking Agents: In samples with high concentrations of interfering ions, specific masking agents can be added to selectively bind the interfering ions and prevent them from reacting with the this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Turbidity or Precipitation | - Reagent insolubility- Sample matrix interference- pH outside optimal range | - Ensure reagent is fully dissolved.- Filter the sample before analysis.- Verify and adjust the pH of the buffer and sample. |
| Non-linear Calibration Curve | - Concentrations are outside the linear range.- Reagent degradation.- Instrument malfunction. | - Prepare standards within the expected linear range.- Use freshly prepared reagent solution.- Check spectrophotometer performance with standards. |
| Low Sensitivity / Absorbance | - Incorrect λmax.- Insufficient reagent concentration or incubation time.- Incorrect pH. | - Re-determine λmax by scanning a standard.- Ensure reagent is in excess and allow sufficient time for color development.- Verify the pH of the final solution. |
Conclusion
The use of this compound provides a simple, rapid, and sensitive spectrophotometric method for the determination of copper(II). Its reliability and cost-effectiveness make it an excellent choice for routine analysis in a variety of laboratory settings. By carefully controlling experimental parameters such as pH and reagent concentration, high selectivity and accuracy can be achieved.
References
- W.C. Broad & A.G. Hayes. (n.d.). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. CORE.
- H.V. Warren & R.E. Delavault. (n.d.). Rubeanic Acid Field Test for Copper in Soils and Sediments. Geophysics, 211.
- (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology.
- (n.d.). Spectrophotometric Determination of Copper: An Application Note and Protocol for Researchers. Benchchem.
- (n.d.). Determination of copper and nickel in real samples by rubeanic acid in micelle-mediated. TSI Journals.
- (n.d.). Howell's Rubeanic Acid for Copper Deposits. StainsFile.
- Raafid, E., et al. (n.d.). Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN). ResearchGate.
- (2019). SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES.
- (n.d.). Copper Stain (Rubeanic Acid Method). Alfa Chemistry.
- Kiernan, J.A. (2024). Which staining method for copper is best?. IHC WORLD.
- (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. MedCrave online.
- (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF COPPER IN VARIOUS ENVIRONMENTAL SAMPLES USING GREEN REAGENT.
Sources
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- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. ijset.in [ijset.in]
Application Notes & Protocols: Solvent Extraction of Heavy Metals with N,N'-Dicyclohexyldithiooxamide
Preamble: The Role of Selective Chelation in Heavy Metal Remediation and Analysis
The selective removal of heavy metals from aqueous solutions is a cornerstone of environmental remediation, industrial wastewater treatment, and analytical chemistry. Among the diverse array of chelating agents, sulfur-containing ligands have garnered significant attention due to their high affinity for soft and borderline heavy metal ions.[1] N,N'-Dicyclohexyldithiooxamide, a robust bidentate ligand, presents a compelling option for the selective solvent extraction of various heavy metal cations. Its two sulfur and two nitrogen donor atoms provide a strong coordination environment, leading to the formation of stable metal complexes that can be efficiently partitioned into an organic phase.
This technical guide provides a comprehensive overview of the principles, protocols, and applications of this compound in the solvent extraction of heavy metals such as copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), and zinc (Zn²⁺). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and environmental science who require precise and efficient metal separation techniques.
Theoretical Framework: The Chemistry of Dithiooxamide-Metal Interactions
The efficacy of this compound as an extractant is rooted in its molecular structure. The dithiooxamide backbone features two thioamide groups (-CSNH-), where the sulfur and nitrogen atoms act as Lewis bases, readily donating electron pairs to form coordinate covalent bonds with metal ions (Lewis acids). The bulky cyclohexyl groups enhance the lipophilicity of the molecule, ensuring its solubility in organic solvents and promoting the transfer of the metal complex from the aqueous to the organic phase.
The chelation reaction can be generalized as follows:
Mⁿ⁺(aq) + nL(org) ⇌ + nH⁺(aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase, L is the this compound ligand in the organic phase, and [MLn] is the metal-ligand complex in the organic phase. The release of protons (H⁺) during the reaction underscores the critical influence of pH on the extraction equilibrium.[2][3][4][5]
The selectivity of dithiooxamides towards different metal ions is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory. Heavy metals like Pb²⁺, Cd²⁺, and Cu²⁺ are considered soft or borderline acids and exhibit a strong affinity for the soft sulfur donor atoms of the ligand.
Caption: Chelation of a metal ion (M²⁺) by this compound.
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. A common method involves the reaction of cyanogen with cyclohexylamine followed by treatment with hydrogen sulfide or a similar sulfurating agent. Another approach is the Willgerodt-Kindler reaction, starting from 1,2-bis(cyclohexylamino)ethane.
Factors Influencing Solvent Extraction Efficiency
Several parameters critically affect the efficiency of heavy metal extraction using this compound. Optimization of these factors is crucial for achieving high separation and recovery.
-
pH of the Aqueous Phase: As indicated by the general reaction equation, the pH of the aqueous solution is a paramount factor. A lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering the extraction of the metal ion. Conversely, at higher pH values, the formation of metal hydroxides can compete with the chelation reaction, also reducing extraction efficiency. The optimal pH is metal-dependent and must be determined empirically. For many heavy metals, extraction with sulfur-containing ligands is favorable in slightly acidic to neutral conditions.[2][3][4][5]
-
Choice of Organic Solvent: The organic solvent should be immiscible with water, have a high affinity for the metal-ligand complex, and be environmentally benign if possible. Common choices include chloroform, dichloromethane, toluene, and kerosene. The polarity and solvating power of the solvent can influence the extraction efficiency.
-
Ligand Concentration: An excess of the ligand is typically used to ensure complete complexation of the metal ion. The effect of ligand concentration should be investigated to determine the optimal ratio for quantitative extraction.
-
Shaking Time and Temperature: Sufficient shaking time is required to reach equilibrium between the aqueous and organic phases. The effect of temperature on the extraction is generally not pronounced but can influence the stability of the complex and the kinetics of the reaction.
-
Presence of Other Ions: The presence of other metal ions or complexing agents in the aqueous phase can interfere with the extraction of the target metal. The selectivity of this compound for the target metal in the presence of interfering ions should be evaluated.
Quantitative Data on Heavy Metal Extraction
Due to the specific nature of metal-ligand interactions, the optimal conditions for extraction vary for each heavy metal. The following table summarizes indicative extraction conditions based on the known behavior of dithiooxamides and related sulfur-containing ligands. It is imperative for researchers to perform their own optimization studies.
| Heavy Metal Ion | Typical pH Range | Potential Organic Solvents | Expected Extraction Efficiency | Notes |
| Copper (Cu²⁺) | 4.0 - 6.5 | Chloroform, Dichloroethane | High | Dithiooxamides show a strong affinity for Cu²⁺, often forming intensely colored complexes suitable for spectrophotometric analysis.[6] |
| Lead (Pb²⁺) | 5.0 - 7.0 | Chloroform, Toluene | Moderate to High | The extraction of Pb²⁺ is pH-dependent, with optimal extraction typically occurring in the slightly acidic to neutral range.[2][3][5] |
| Cadmium (Cd²⁺) | 5.0 - 7.5 | Chloroform, Toluene | Moderate to High | Similar to lead, the extraction of Cd²⁺ is favored in the slightly acidic to neutral pH range.[2][3][4] |
| Nickel (Ni²⁺) | 6.0 - 8.0 | Chloroform, Kerosene with a modifier | Moderate | The extraction of Ni²⁺ may require a slightly higher pH compared to Cu²⁺, Pb²⁺, and Cd²⁺. |
| Zinc (Zn²⁺) | 6.5 - 8.5 | Chloroform, Kerosene with a modifier | Moderate | Zinc extraction often occurs at a slightly higher pH range than other divalent heavy metals with similar ligands. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general Willgerodt-Kindler type reaction.
Materials:
-
1,2-Bis(cyclohexylamino)ethane
-
Sulfur powder
-
2-Methoxyethanol or N,N-Dimethylformamide (DMF)
-
Reflux apparatus
-
Stirring hotplate
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-bis(cyclohexylamino)ethane in a suitable solvent (e.g., 2-methoxyethanol or DMF).
-
Add a stoichiometric excess of sulfur powder to the solution.
-
Heat the mixture to 100°C and maintain this temperature with stirring for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Confirm the identity and purity of the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).
Protocol 2: General Procedure for Solvent Extraction of a Heavy Metal
This protocol provides a general framework. Specific parameters such as pH, ligand concentration, and choice of solvent should be optimized for the target metal ion.
Materials:
-
Stock solution of the target heavy metal ion (e.g., 1000 ppm)
-
This compound
-
Organic solvent (e.g., chloroform)
-
Buffer solutions of various pH values
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for metal analysis
Procedure:
-
Preparation of the Aqueous Phase: Prepare a series of aqueous solutions containing a known concentration of the target heavy metal ion (e.g., 10 ppm) in different buffer solutions to achieve a range of pH values (e.g., pH 2 to 9).
-
Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic solvent (e.g., 0.01 M in chloroform).
-
Extraction: a. In a separatory funnel, place a known volume of the aqueous metal solution (e.g., 20 mL). b. Add an equal volume of the organic ligand solution (e.g., 20 mL). c. Shake the funnel vigorously for a sufficient time to ensure equilibrium is reached (e.g., 30 minutes) using a mechanical shaker. d. Allow the two phases to separate completely.
-
Analysis: a. Carefully separate the aqueous and organic phases. b. Measure the final pH of the aqueous phase. c. Determine the concentration of the metal ion remaining in the aqueous phase using AAS or ICP-OES. d. The concentration of the metal in the organic phase can be determined by difference or by back-extraction into an acidic solution followed by analysis.
-
Calculation of Extraction Efficiency: The percentage of extraction (%E) can be calculated using the following formula: %E = [ (C₀ - Cₐ) / C₀ ] × 100 Where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the final concentration of the metal ion in the aqueous phase after extraction.
Caption: General workflow for the solvent extraction of heavy metals.
Concluding Remarks
This compound is a promising chelating agent for the solvent extraction of heavy metals. Its strong affinity for soft and borderline metal ions, coupled with its lipophilic nature, allows for efficient phase transfer. The successful application of this reagent hinges on the careful optimization of experimental parameters, most notably the pH of the aqueous phase. The protocols and theoretical background provided in this guide serve as a robust starting point for researchers and scientists to develop and validate their own methods for heavy metal separation and analysis. Further research to quantify the formation constants of various metal-dithiooxamide complexes would be invaluable for predicting and modeling extraction behavior.
References
-
Effect of pH on the extraction of Pb (II) and Cd (II) by... - ResearchGate. Available at: [Link]
-
The effect of pH on the recovery of Cd(II) and Pb(II) (Sample volume:... - ResearchGate. Available at: [Link]
-
Effect of pH on the extraction recovery of Pb²⁺ and Cd²⁺ obtained from... - ResearchGate. Available at: [Link]
-
Effect of pH on the recovery of Pb(II) and Cd(II) on a column filled... - ResearchGate. Available at: [Link]
-
Article - Solvent Extraction And Spectrophotomteric Determination Of Cu(Ii) With Dicyclohexyl - 18- Crown-6 - Digital Repository. Available at: [Link]
-
Solvent Extraction And Spectrophotomteric Determination Of Cu(Ii) With Dicyclohexyl - 18- Crown-6. Available at: [Link]
Sources
N,N'-Dicyclohexyldithiooxamide protocol for selective metal ion separation
An Application Guide to N,N'-Dicyclohexyldithiooxamide for Selective Metal Ion Separation
Introduction: The Imperative for Selective Metal Ion Recovery
In fields ranging from hydrometallurgy to environmental remediation and the synthesis of high-purity pharmaceutical compounds, the ability to selectively isolate specific metal ions from complex aqueous mixtures is of paramount importance. Traditional methods for metal separation, such as precipitation or ion exchange, can suffer from a lack of selectivity, leading to contamination of the target metal and the need for multiple purification steps. The use of chelating agents in liquid-liquid or solid-phase extraction offers a powerful alternative, enabling the selective binding and removal of specific metal ions.
This application note provides a detailed guide to the use of this compound as a selective chelating agent for the separation of metal ions. While this compound is a known compound with potential applications in metal chelation, it is important to note that detailed, publicly available quantitative performance data and standardized protocols are not extensively documented in peer-reviewed literature. Therefore, this guide synthesizes established principles of coordination chemistry and solvent extraction to provide robust, representative protocols and illustrative performance data. We will delve into the synthesis of the ligand, the underlying principles of its chelation chemistry, a detailed protocol for a representative selective metal ion extraction, and methods for the quantification of the separated metals.
The Principle of Chelation with this compound
This compound belongs to the class of dithiooxamides, which are known for their ability to form stable complexes with a variety of transition metal ions. The selectivity of these ligands is rooted in the principles of Hard and Soft Acid and Base (HSAB) theory. The sulfur and nitrogen atoms in the dithiooxamide backbone are considered "soft" donor atoms. Consequently, they exhibit a strong affinity for "soft" or borderline metal ions such as copper(II), palladium(II), platinum(II), and gold(III).
The chelation mechanism involves the formation of a stable five-membered ring structure with the metal ion. The this compound molecule can act as a bidentate or tetradentate ligand, coordinating to the metal center through its sulfur and nitrogen atoms. The presence of the bulky cyclohexyl groups enhances the lipophilicity of the resulting metal complex, making it readily extractable into an organic solvent.
The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:
M²⁺(aq) + 2 H₂L(org) ⇌ ML₂(org) + 2 H⁺(aq)
where H₂L represents the this compound ligand. This equilibrium is pH-dependent; by controlling the pH of the aqueous phase, it is possible to selectively extract one metal ion over another.
Caption: Chelation of a metal ion by this compound.
Synthesis of this compound
The synthesis of this compound can be approached via a two-step process, starting with the synthesis of the precursor N,N'-dicyclohexylthiourea.
Protocol 1: Synthesis of N,N'-dicyclohexylthiourea
This protocol is based on the method described in patent CN1962630A.[1]
Materials:
-
Thiourea
-
Cyclohexylamine
-
Polyethylene glycol 400 (PEG-400)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
To a round-bottom flask, add thiourea and cyclohexylamine in a molar ratio of 0.5:1.
-
Add deionized water as the solvent and PEG-400 as a catalyst (4% molar equivalent of thiourea).
-
Heat the mixture to reflux with stirring for 24 hours.
-
After cooling to room temperature, the solid product will precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to yield N,N'-dicyclohexylthiourea.
Protocol 2: Synthesis of this compound
This is a generalized procedure based on the Willgerodt-Kindler reaction.[2]
Materials:
-
N,N'-dicyclohexylthiourea (from Protocol 1)
-
Sulfur
-
2-Methoxyethanol or N,N-dimethylformamide (DMF)
Equipment:
-
Three-neck round-bottom flask with reflux condenser and thermometer
-
Heating mantle with magnetic stirrer
-
Apparatus for recrystallization
Procedure:
-
In a three-neck round-bottom flask, dissolve N,N'-dicyclohexylthiourea in 2-methoxyethanol or DMF.
-
Add elemental sulfur to the solution.
-
Heat the reaction mixture to 100°C with stirring for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Application in Selective Metal Ion Separation: A Representative Protocol
The following protocol details a representative liquid-liquid extraction procedure for the selective separation of Copper(II) from an aqueous solution containing Nickel(II).
Protocol 3: Selective Liquid-Liquid Extraction of Cu(II) from a Cu(II)/Ni(II) Mixture
Materials:
-
This compound (synthesized as per Protocol 2)
-
Chloroform (or other suitable organic solvent like toluene or xylene)
-
Aqueous stock solution containing known concentrations of Cu(II) (as CuSO₄·5H₂O) and Ni(II) (as NiSO₄·6H₂O)
-
Buffer solutions of various pH (e.g., acetate buffers for pH 4-6, ammonia buffers for pH 8-10)
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) for stripping
-
Deionized water
Equipment:
-
Separatory funnels
-
Mechanical shaker
-
pH meter
-
UV-Vis Spectrophotometer or Atomic Absorption Spectrometer (AAS)
Procedure:
Part A: Extraction
-
Prepare a 0.01 M solution of this compound in chloroform.
-
In a separatory funnel, place 20 mL of the aqueous solution containing Cu(II) and Ni(II).
-
Adjust the pH of the aqueous solution to a desired value (e.g., pH 4) using a buffer solution.
-
Add 20 mL of the 0.01 M this compound solution in chloroform to the separatory funnel.
-
Shake the funnel vigorously for 30 minutes using a mechanical shaker to ensure thorough mixing and equilibration.[2]
-
Allow the two phases to separate completely.
-
Carefully drain the organic phase (bottom layer) into a clean, dry flask.
-
Collect the aqueous phase (top layer) for analysis of the remaining metal ion concentrations.
Part B: Stripping (Back-Extraction)
-
Transfer the metal-loaded organic phase from step 7 (Part A) to a clean separatory funnel.
-
Add 20 mL of a stripping solution (e.g., 1 M HCl).
-
Shake the funnel for 30 minutes to transfer the metal ions back into the aqueous phase.
-
Allow the phases to separate and collect the aqueous stripping solution for analysis.
Caption: Workflow for selective liquid-liquid extraction.
Quantification of Extracted Metal Ions
The concentration of metal ions in the aqueous phases before and after extraction can be determined using various analytical techniques, such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). For routine analysis, UV-Vis spectrophotometry provides a convenient and cost-effective method.
Protocol 4: Spectrophotometric Determination of Copper(II)
This protocol is a general method for the colorimetric determination of copper.
Materials:
-
Aqueous samples containing Cu(II)
-
A suitable colorimetric reagent for copper (e.g., sodium diethyldithiocarbamate)
-
Buffer solution to maintain the optimal pH for color development
Procedure:
-
To a known volume of the aqueous sample, add the buffer solution to adjust the pH to the optimal range for the chosen colorimetric reagent.
-
Add a solution of the colorimetric reagent to form a colored complex with the Cu(II) ions.
-
Dilute the solution to a known volume with deionized water.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the copper complex using a UV-Vis spectrophotometer.
-
Determine the concentration of Cu(II) by comparing the absorbance to a calibration curve prepared using standard copper solutions.
Performance Evaluation: Illustrative Data
The effectiveness of a liquid-liquid extraction process is evaluated by several key parameters:
-
Distribution Ratio (D): The ratio of the concentration of the metal in the organic phase to its concentration in the aqueous phase at equilibrium.
-
Percentage Extraction (%E): The percentage of the metal ion transferred from the aqueous phase to the organic phase.
-
Selectivity Factor (SF): The ratio of the distribution ratios of two different metal ions, indicating the ability of the ligand to separate them.
The following table presents illustrative data for the selective extraction of Cu(II) over Ni(II) using this compound under varying pH conditions. Note: These are representative values and actual results may vary depending on experimental conditions.
| pH of Aqueous Phase | D(Cu) | D(Ni) | %E (Cu) | %E (Ni) | Selectivity Factor (SF_Cu/Ni) |
| 2.0 | 10 | 0.01 | 90.9 | 1.0 | 1000 |
| 3.0 | 100 | 0.1 | 99.0 | 9.1 | 1000 |
| 4.0 | >1000 | 0.5 | >99.9 | 33.3 | >2000 |
| 5.0 | >1000 | 2.0 | >99.9 | 66.7 | >500 |
Conclusion
This compound presents itself as a promising chelating agent for the selective separation of transition metal ions, particularly those classified as soft or borderline Lewis acids. The principles of its coordination chemistry, driven by the affinity of its sulfur and nitrogen donor atoms for these metals, provide a strong theoretical basis for its application in selective extraction processes. While comprehensive quantitative data for this specific ligand is not widely available, the representative protocols and illustrative data presented in this application note provide a solid foundation for researchers and drug development professionals to explore its potential in their specific applications. The methodologies outlined for synthesis, extraction, and quantification can be adapted and optimized to achieve the desired separation efficiency and purity for a range of target metal ions.
References
-
Request PDF. Platinum(II), palladium(II), and gold(III) complexes of dianionic, secondary dithiooxamide ligands. Available at: [Link]
-
MDPI. Selective Co(II) and Ni(II) Separation Using an Analog of Glycine-Betaine Based on Task-Specific Ionic Liquids. Available at: [Link]
-
ResearchGate. Synthesis of copper coordinated dithiooxamide metal organic framework and its performance assessment in the adsorptive removal of tartrazine from water. Available at: [Link]
-
SciSpace. Extraction of metal ions with N,N-disubstituted amides. Available at: [Link]
-
Indian Academy of Sciences. Liquid-liquid extraction of copper (II) with dialkyl sulphoxides. Available at: [Link]
-
ResearchGate. Synthesis and Identification of Pd(II) and Ni(II) Dithiooxamide Complexes- Part I: Experimental. Available at: [Link]
-
Iraqi Journal of Chemical and Petroleum Engineering. Liquid-Liquid Extraction of Copper (II) in a Synthetic Sample using a New Macrocyclic Compound. Available at: [Link]
-
MDPI. Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. Available at: [Link]
-
PubMed Central. Modulation of the Cytotoxic Properties of Pd(II) Complexes Based on Functionalized Carboxamides Featuring Labile Phosphoryl Coordination Sites. Available at: [Link]
-
ResearchGate. Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. Available at: [Link]
-
ResearchGate. Selectivity extraction of Co(II) over Ni(II) (log SCo/Ni) from the aqueous solution with 0.1 M Cyphos Il 104 in toluene (phase volume ratio O/A=1). Available at: [Link]
-
ResearchGate. 3.1.2. Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide. Available at: [Link]
- Google Patents. N'-dicyclohexyl thiourea preparation method.
-
ResearchGate. Liquid-Liquid Extraction of Copper (II) in a Synthetic Sample using a New Macrocyclic Compound. Available at: [Link]
-
ResearchGate. Extraction of Selected Metal Ions with Mixtures of N,N,N',N'-tetra-n-octyldiglycolamide and 4,4′(5′)-di-t-butylcyclohexano 18-crown-6. Available at: [Link]
-
PubMed. On the cytotoxic activity of Pd(II) complexes of N,N-disubstituted-N'-acyl thioureas. Available at: [Link]
-
ResearchSpace@UKZN. Doctoral Degrees (Chemistry). Available at: [Link]
-
Chemical Review and Letters. Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Available at: [Link]
Sources
- 1. Coordination Chemistry of N-Alkylbenzamide-2,3-dithiolates as an Approach to Poly(dithiolate) Ligands: 1,4-Bis[(2,3-dimercaptobenzamido)methyl]benzene and Its Chelate Complex with the (C(5)H(5))Ti Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: Unveiling the Potential of N,N'-Dicyclohexyldithiooxamide
An In-Depth Technical Guide to the Application of N,N'-Dicyclohexyldithiooxamide as a Ligand for Transition Metals
For Researchers, Scientists, and Drug Development Professionals
This compound is a symmetrically substituted dithiooxamide, a class of compounds renowned for their potent chelating abilities with a wide array of transition metals. The core structure features a bidentate N-C(S)-C(S)-N backbone, which readily coordinates to metal ions primarily through its two sulfur donor atoms, forming stable five-membered chelate rings. The presence of bulky, non-polar cyclohexyl groups attached to the nitrogen atoms significantly influences the ligand's properties. These groups enhance solubility in less polar organic solvents and introduce steric hindrance that can dictate the resulting complex's geometry and reactivity.
The unique combination of a soft sulfur-donor chelation site and sterically demanding alkyl substituents makes this compound an intriguing ligand for fundamental coordination chemistry studies and the development of metal complexes with tailored applications in catalysis, materials science, and medicinal chemistry.
Part 1: Synthesis and Characterization of the Ligand
The successful synthesis and purification of the ligand are paramount for obtaining well-defined metal complexes. The protocol below describes a common method for preparing this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from established methods for synthesizing N,N'-disubstituted dithiooxamides.[1][2]
Principle: The synthesis often involves the reaction of a precursor like N,N'-dicyclohexylurea with a sulfurizing agent or a multi-step process starting from cyclohexylamine and carbon disulfide.[3] A common laboratory-scale synthesis involves the reaction of N,N'-dicyclohexylethanediamine with elemental sulfur, a variation of the Willgerodt-Kindler reaction.[1]
Materials:
-
N,N'-Dicyclohexylethanediamine
-
Elemental Sulfur (S₈)
-
2-Methoxyethanol or N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N,N'-dicyclohexylethanediamine (1 equivalent) in 2-methoxyethanol or DMF.
-
Add elemental sulfur (2.2 equivalents) to the solution.
-
Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 16-24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with deionized water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to obtain purified this compound as a crystalline solid.
-
Dry the purified product under vacuum. Confirm its identity and purity using melting point determination, FT-IR, and NMR spectroscopy.
Causality and Insights:
-
Solvent Choice: High-boiling polar aprotic solvents like DMF or 2-methoxyethanol are used to ensure the reactants remain in solution at the required reaction temperature.
-
Reaction Time & Temperature: The elevated temperature and extended reaction time are necessary to drive the dehydrogenation and sulfurization process to completion.
-
Purification: Recrystallization is a critical step to remove unreacted starting materials and side products, ensuring the ligand's purity for subsequent complexation reactions.
Diagram: Ligand Synthesis Pathway
Sources
Application Note: Spectrophotometric Determination of Copper(II) in Wastewater Using N,N'-Dicyclohexyldithiooxamide
Abstract
The escalating issue of heavy metal contamination in industrial effluents necessitates the development of simple, sensitive, and cost-effective analytical methods. This guide provides a comprehensive protocol for the determination of copper(II) ions in wastewater samples using N,N'-Dicyclohexyldithiooxamide as a chromogenic reagent. Dithiooxamide and its derivatives, often known as rubeanic acid, are well-established chelating agents that form intensely colored complexes with various transition metals.[1][2][3] This method is based on the formation of a stable, colored complex between copper(II) and this compound, which can be quantified using UV-Vis spectrophotometry. The protocol details reagent preparation, sample treatment, analytical procedure, and methods for quality control, offering a robust framework for researchers and environmental monitoring professionals.
Principle of the Method
The quantitative analysis is based on the reaction between copper(II) ions (Cu²⁺) and this compound. The dithiooxamide functional group is a powerful chelator for transition metal ions like copper, cobalt, and nickel.[4] In a slightly alkaline or buffered medium, the reagent forms a stable, colored coordination complex with Cu²⁺.
The causality behind this reaction lies in the electronic structure of the dithiooxamide ligand and the copper ion. The sulfur and nitrogen atoms of the ligand act as Lewis bases, donating lone pairs of electrons to the empty d-orbitals of the Cu²⁺ ion (a Lewis acid), forming strong coordinate covalent bonds. This chelation results in the formation of a five-membered ring structure, which is thermodynamically very stable. The formation of this new complex alters the electronic transitions within the d-orbitals of the copper ion, leading to the absorption of light in the visible region of the electromagnetic spectrum and thus producing a distinct color. The intensity of this color, measured as absorbance, is directly proportional to the concentration of the copper(II) complex, as described by the Beer-Lambert Law. This relationship allows for the accurate quantification of copper in the sample.
dot
Caption: Chelation of Copper(II) by this compound.
Apparatus and Reagents
Apparatus
-
UV-Vis Spectrophotometer, suitable for measurements in the 350-700 nm range.
-
Matched quartz or glass cuvettes (1 cm path length).
-
Class A volumetric flasks (10, 25, 50, 100, 1000 mL).
-
Class A volumetric pipettes.
-
pH meter.
-
Analytical balance (± 0.0001 g).
-
Filtration apparatus with 0.45 µm membrane filters.
-
Heating plate and beakers for sample digestion.
Reagents
-
Deionized Water: All solutions must be prepared using high-purity, metal-free deionized water.
-
This compound (Reagent Grade): This compound is poorly soluble in water.
-
Ethanol (95% or Absolute): For dissolving the primary reagent.
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Analytical Standard: For preparation of stock solution.
-
Ammonium Hydroxide (NH₄OH), concentrated.
-
Acetic Acid (CH₃COOH), glacial.
-
Buffer Solution (pH 9): Prepare by mixing appropriate volumes of ammonium hydroxide and acetic acid solutions to achieve the target pH. The optimal pH for complex formation with similar reagents is often in the alkaline range to facilitate deprotonation of the ligand.[2]
-
Nitric Acid (HNO₃), concentrated, trace metal grade.
-
Sulfuric Acid (H₂SO₄), concentrated, trace metal grade.
-
EDTA (Disodium salt): As a potential masking agent for interfering ions.
Detailed Protocols
Reagent and Standard Preparation
-
This compound Reagent Solution (0.1% w/v):
-
Accurately weigh 0.100 g of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in approximately 70 mL of 95% ethanol. Gentle warming may be required. Rationale: The dicyclohexyl derivative is significantly less water-soluble than other dithiooxamides due to its nonpolar cyclohexyl groups; an organic solvent is essential for dissolution.
-
Once dissolved and cooled to room temperature, dilute to the mark with 95% ethanol. Store in a dark, sealed bottle. This solution may be stable for several days, but fresh preparation is recommended for best results.
-
-
Copper(II) Stock Solution (1000 mg/L):
-
Accurately weigh 3.929 g of CuSO₄·5H₂O (previously dried in a desiccator).
-
Dissolve in deionized water in a 1000 mL volumetric flask.
-
Add 1 mL of concentrated HNO₃ to prevent hydrolysis and precipitation of copper salts.
-
Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months.
-
-
Copper(II) Working Standard Solution (10 mg/L):
-
Pipette 1.00 mL of the 1000 mg/L copper stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water. Prepare this solution fresh daily.
-
Sample Collection and Preparation
-
Collection: Collect wastewater samples in clean, acid-washed polyethylene bottles.
-
Preservation: To prevent adsorption of metals to the container walls, preserve the sample by acidifying to pH < 2 with concentrated nitric acid (approx. 2 mL per liter of sample).[5]
-
Digestion (Required for Total Copper): Wastewater often contains organic matter and suspended solids that can bind copper, making it unavailable for reaction. A digestion step is crucial to release this bound copper and ensure an accurate measurement of the total metal content.[6][7]
-
Measure 50 mL of the well-mixed, acidified sample into a 150 mL beaker.
-
Add 5 mL of concentrated HNO₃ and 2 mL of concentrated H₂SO₄.
-
Heat the sample on a hot plate in a fume hood. Evaporate gently until the volume is reduced to about 15-20 mL and dense white fumes of SO₃ appear. Rationale: Nitric acid oxidizes the readily accessible organic matter, while sulfuric acid raises the boiling point and chars more resistant organic compounds.
-
If the solution remains colored, add additional 2 mL portions of HNO₃ and continue heating until the solution is clear or pale yellow.
-
Cool the digested sample, then carefully dilute with deionized water.
-
Filter the solution through a 0.45 µm filter into a 50 mL volumetric flask to remove any insoluble silica or particulates.
-
Rinse the beaker and filter with small portions of deionized water, collecting the rinsings in the flask.
-
Dilute to the final volume of 50 mL with deionized water. The sample is now ready for analysis.
-
Experimental Workflow
dot
Caption: Experimental workflow for copper determination in wastewater.
Calibration Curve Construction
-
Into a series of 25 mL volumetric flasks, pipette 0, 0.25, 0.5, 1.0, 2.5, and 5.0 mL of the 10 mg/L copper working standard solution. This corresponds to final concentrations of 0, 0.1, 0.2, 0.4, 1.0, and 2.0 mg/L of copper.
-
To each flask, add 10 mL of deionized water and 2 mL of the pH 9 buffer solution. Swirl to mix.
-
Add 5 mL of the 0.1% this compound reagent solution to each flask.
-
Dilute to the 25 mL mark with deionized water, cap, and invert several times to mix thoroughly.
-
Allow the solutions to stand for 15 minutes for full color development. Rationale: Complexation reactions are not always instantaneous. A waiting period ensures the reaction reaches equilibrium, leading to stable and maximum absorbance readings.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax). This must be determined experimentally by scanning the 1.0 mg/L standard against the reagent blank (flask '0') from 350-700 nm. For similar copper-dithiooxamide complexes, λmax is often in the 380-450 nm range.[1][8]
-
Measure the absorbance of each standard against the reagent blank.
-
Plot a graph of absorbance (y-axis) versus copper concentration in mg/L (x-axis). The result should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
Sample Analysis
-
Pipette an appropriate volume (e.g., 10 mL) of the prepared wastewater sample (from step 3.2) into a 25 mL volumetric flask. Note: If the copper concentration is expected to be high, a smaller aliquot or further dilution will be necessary to ensure the absorbance falls within the linear range of the calibration curve.
-
Add 2 mL of the pH 9 buffer solution.
-
Add 5 mL of the 0.1% this compound reagent solution.
-
Dilute to the mark with deionized water, mix, and allow to stand for 15 minutes.
-
Measure the absorbance of the sample against the reagent blank at the predetermined λmax.
-
If the absorbance is higher than the highest calibration standard, repeat the analysis with a smaller, more diluted sample aliquot.
Calculation and Data Presentation
Calculate the concentration of copper in the original wastewater sample using the following formula:
Copper (mg/L) = ( ( A_sample - c ) / m ) * D
Where:
-
A_sample is the absorbance of the sample.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
-
D is the dilution factor (D = Final volume in flask / Initial sample aliquot volume).
Table 1: Example Calibration Data
| Standard Conc. (mg/L) | Absorbance at λmax |
| 0.0 (Blank) | 0.000 |
| 0.1 | 0.095 |
| 0.2 | 0.192 |
| 0.4 | 0.385 |
| 1.0 | 0.955 |
| 2.0 | 1.901 |
Table 2: Sample Analysis Results
| Sample ID | Sample Aliquot (mL) | Final Volume (mL) | Dilution Factor (D) | Measured Absorbance | Calculated Conc. (mg/L) |
| WWTP-Inlet | 10.0 | 25.0 | 2.5 | 0.451 | 1.18 |
| WWTP-Outlet | 20.0 | 25.0 | 1.25 | 0.088 | 0.11 |
Method Validation and Troubleshooting
Interferences
A significant challenge in spectrophotometric analysis is interference from other ions present in the sample matrix.[1][9]
-
Competing Metals: Ions such as Cobalt (Co²⁺), Nickel (Ni²⁺), and Iron (Fe³⁺) are known to form colored complexes with dithiooxamide reagents and can cause positive interference.[4]
-
Mitigation Strategy: The selectivity of the reaction can be enhanced by careful pH control. For instance, copper forms a complex at a lower pH (around 3.5-6) compared to cobalt and nickel (pH > 8).[1][2][3] If multiple metals are a concern, performing the reaction at a more acidic pH may isolate copper. Alternatively, masking agents like cyanide or EDTA can be used to selectively complex interfering ions, although their use requires careful validation to ensure they do not also affect the copper-reagent complex.[10][11]
-
Turbidity: Suspended solids in the undigested sample will scatter light, leading to erroneously high absorbance readings. The acid digestion and filtration steps are critical to eliminate this interference.
Quality Control
To ensure the trustworthiness of the results, the following QC checks should be performed regularly:
-
Method Blank: Analyze a reagent blank with every batch of samples to check for contamination.
-
Spike and Recovery: Add a known amount of copper standard to a duplicate wastewater sample before the digestion step. Process and analyze it alongside the unspiked sample. The percent recovery should typically be within 85-115% to confirm the absence of significant matrix effects.
-
% Recovery = ((Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spike Conc.) * 100
-
-
Calibration Verification: After every 10-15 samples, re-measure a mid-range calibration standard. The result should be within ±10% of the expected value.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No color or weak color development | Incorrect pH; Reagent degraded; Insufficient reaction time; Copper concentration too low. | Verify buffer pH; Prepare fresh reagent solution; Ensure 15 min wait time; Use a larger sample aliquot. |
| Precipitate forms upon reagent addition | High concentration of metals; Reagent concentration too high; pH is too high causing metal hydroxide precipitation. | Dilute sample; Check reagent preparation; Verify buffer pH. |
| Poor linearity in calibration curve (R² < 0.995) | Inaccurate standard dilutions; Contaminated glassware; Spectrophotometer drift. | Prepare fresh standards; Use acid-washed Class A glassware; Re-blank the instrument. |
| High background in reagent blank | Contaminated deionized water or reagents; Stale reagent solution has oxidized. | Use fresh, high-purity water; Prepare fresh reagent. |
References
-
Fornea, V., Trupină, Ș., Iosub, A. V., & Bulgariu, L. (2016). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI-COMPONENT SYSTEMS. BULETINUL INSTITUTULUI POLITEHNIC DIN IAŞI. Publicat de Universitatea Tehnică „Gheorghe Asachi” din Iaşi, 62(66), 2. [Link]
-
Fornea, V., et al. (2016). SPECTROPHOTOMETRIC DETERMINATION OF Cu(II), Co(II) AND Ni(II) IONS IN MONO AND MULTI-COMPONENT SYSTEMS. ResearchGate. [Link]
-
Fornea, V., et al. (2016). Absorption spectra recorded for rubeanic acid and Cu(II), Co(II) and Ni(II) complexes with rubeanic acid, against distilled water. ResearchGate. [Link]
-
Williams, W. J. (1959). A New Sensitive Reagent for the Spectrophotometric Determination of Copper. Analytical Chemistry, 31(11), 1842-1844. [Link]
-
Ghasemi, J., et al. (2008). Determination of copper and nickel in real samples by rubeanic acid in micelle-mediated. Analytical Chemistry: An Indian Journal, 7(7). [Link]
-
Sci-Comm Academy (2023). What analytical techniques detect heavy metals in wastewater samples? YouTube. [Link]
-
International Journal of Advanced Engineering Research and Science (2015). A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. IJAERS. [Link]
-
Ganjali, M. R., et al. (2024). Spectroscopic determination of copper(II) with dimercaptophenols and heterocyclic diamines. Chemical Review and Letters, 7, 630-646. [Link]
-
Echioda, S., et al. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples. European Journal of Advanced Chemistry Research, 2(3). [Link]
-
Tadesse, B., et al. (2018). Determination of Heavy Metals in Wastewater and Their Toxicological Implications around Eastern Industrial Zone, Central Ethiopia. Journal of Environmental & Analytical Toxicology, 8(3). [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, B. H. M. (2024). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology. [Link]
-
Ademoroti, C. M. A., et al. (2021). determination of heavy metals in an industrial wastewater, using atomic absorption spectrophotometer. ResearchGate. [Link]
-
Galić, N., et al. (2006). Analytical Methods for the Determination of Heavy Metals in the Textile Industry. Tekstil, 55(1), 1-9. [Link]
-
Aliyeva, F. I., et al. (2017). Extraction and spectrophotometric determination of copper (ii) with 1-(2-metoxiphenylamin)-3- metoksipropanthiol. MedCrave Online. [Link]
-
Yusifov, Y. H., et al. (2019). SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES. Elm və Həyat, 3. [Link]
-
Raafid, E., et al. (2021). Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN). ResearchGate. [Link]
-
McCleskey, R. B., et al. (2003). Metal interferences and their removal prior to the determination of As(T) and As(III) in acid mine waters by hydride generation. U.S. Geological Survey Water-Resources Investigations Report. [Link]
-
Colman, B. P., & Loecke, T. D. (2012). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. ResearchGate. [Link]
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Application Notes and Protocols for the Detection of Platinum Group Metals Using N,N'-Dicyclohexyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Platinum Group Metals and the Role of N,N'-Dicyclohexyldithiooxamide
The platinum group metals (PGMs)—comprising platinum (Pt), palladium (Pd), rhodium (Rh), ruthenium (Ru), iridium (Ir), and osmium (Os)—are indispensable in a myriad of industrial applications, including automotive catalytic converters, electronics, and critically, as catalysts in the synthesis of active pharmaceutical ingredients (APIs).[1] Given their catalytic prowess, even trace amounts of these metals can remain in the final drug product, necessitating highly sensitive and selective analytical methods for their detection and quantification to ensure patient safety and meet stringent regulatory requirements.
This compound, a robust organic chelating agent, has emerged as a valuable tool for the colorimetric and spectrophotometric determination of PGMs. Its dithiooxamide functional group provides sulfur and nitrogen donor atoms that readily form stable, intensely colored complexes with PGM ions. The cyclohexyl substituents enhance the reagent's solubility in organic solvents and influence the molar absorptivity and stability of the resulting metal complexes.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in the detection and quantification of platinum, palladium, rhodium, and ruthenium. The methodologies described herein are designed to be both practical for laboratory implementation and grounded in the fundamental principles of coordination chemistry, ensuring scientific integrity and reliable results.
Principle of the Method: Chelation and Spectrophotometry
The analytical application of this compound is predicated on its ability to act as a bidentate ligand, coordinating with PGM ions through its sulfur and nitrogen atoms to form a stable five-membered chelate ring. This complexation event results in a significant shift in the electronic absorption spectrum, producing a colored solution whose absorbance is directly proportional to the concentration of the PGM analyte, in accordance with the Beer-Lambert Law.
The general reaction can be visualized as the formation of a coordination complex where the PGM ion is central to one or more this compound ligands. The stoichiometry of this complexation can vary depending on the specific PGM and the reaction conditions.
Caption: General workflow for PGM detection.
Synthesis of this compound
For laboratories preferring to synthesize the reagent in-house, a reliable method involves the Willgerodt-Kindler reaction.[2]
Protocol for Synthesis
Materials:
-
Cyclohexylamine
-
Sulfur
-
2-Methoxyethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexylamine and elemental sulfur in a suitable solvent such as 2-methoxyethanol or DMF.
-
Heat the reaction mixture at 100°C for approximately 16 hours.[2]
-
Upon cooling, the this compound product will precipitate.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol) to remove impurities, and dry under vacuum.
-
The purity of the synthesized reagent should be confirmed by melting point determination and spectroscopic analysis (e.g., NMR, IR).
Application Protocol I: Spectrophotometric Determination of Platinum(II)
This protocol details the determination of platinum(II) using this compound following an extraction procedure.
Reagents and Solutions:
-
Platinum(II) Standard Stock Solution (1000 µg/mL): Dissolve an appropriate amount of a certified platinum salt (e.g., K₂[PtCl₄]) in dilute hydrochloric acid.
-
Working Platinum(II) Standards: Prepare a series of standards by diluting the stock solution with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent such as chloroform or ethanol.
-
Buffer Solution (pH as required): Prepare a suitable buffer system to maintain the optimal pH for complex formation. The optimal pH should be determined empirically but is often in the acidic to neutral range for platinum.
-
Organic Extraction Solvent: Chloroform or a similar immiscible organic solvent.
Experimental Workflow
Caption: Workflow for Platinum(II) determination.
Step-by-Step Protocol:
-
Sample Preparation: To a 50 mL separatory funnel, add a known volume of the platinum(II) standard solution or the sample solution.
-
pH Adjustment: Add the appropriate buffer solution to adjust the pH to the optimal range for complex formation.
-
Complexation: Add a defined volume of the this compound solution and mix well. Allow the reaction to proceed for a sufficient time for complete complex formation.
-
Extraction: Add a known volume of the organic extraction solvent (e.g., chloroform) to the separatory funnel.
-
Equilibration: Shake the funnel vigorously for 2-3 minutes to ensure complete extraction of the platinum complex into the organic phase.
-
Phase Separation: Allow the layers to separate completely.
-
Measurement: Drain the organic layer into a cuvette and measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner without the platinum analyte. The λmax for the Pt(II)-complex should be determined by scanning the spectrum of a standard complex solution.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of platinum in the sample from the calibration curve.
| Parameter | Recommended Condition |
| pH | To be optimized (typically acidic) |
| Solvent | Chloroform |
| λmax | To be determined (scan from 300-600 nm) |
| Reaction Time | To be optimized |
Application Protocol II: Spectrophotometric Determination of Palladium(II)
Palladium(II) reacts readily with this compound to form a colored complex, allowing for its sensitive determination.
Reagents and Solutions:
-
Palladium(II) Standard Stock Solution (1000 µg/mL): Dissolve a certified palladium salt (e.g., PdCl₂) in dilute hydrochloric acid.
-
Working Palladium(II) Standards: Prepare by serial dilution of the stock solution.
-
This compound Solution (0.1% w/v): As prepared for the platinum assay.
-
Buffer Solution: To maintain optimal pH.
Experimental Workflow
The workflow for palladium is analogous to that for platinum, with adjustments to specific parameters.
Step-by-Step Protocol:
-
Follow the general procedure outlined for platinum, substituting palladium standards and samples.
-
The reaction between palladium(II) and this compound is often rapid.
-
The resulting colored complex is extracted into an organic solvent for spectrophotometric measurement.
| Parameter | Recommended Condition |
| pH | To be optimized (often acidic to neutral) |
| Solvent | Chloroform |
| λmax | ~300 nm (for a related thiodiglycolamide complex)[3] |
| Linear Range | Typically in the µg/mL range[3] |
Application Protocol III: Spectrophotometric Determination of Rhodium(III)
The determination of rhodium(III) often requires heating to facilitate the formation of the colored complex with this compound.
Reagents and Solutions:
-
Rhodium(III) Standard Stock Solution (1000 µg/mL): Dissolve a certified rhodium salt (e.g., RhCl₃·3H₂O) in dilute hydrochloric acid.
-
Working Rhodium(III) Standards: Prepare by dilution of the stock solution.
-
This compound Solution (0.1% w/v): As previously described.
-
Buffer Solution: To maintain optimal pH, which can be in the basic range for rhodium. For a similar reagent, a pH of 8.9 has been reported as optimal.[2]
Experimental Workflow
Sources
- 1. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 2. directivepublications.org [directivepublications.org]
- 3. Extractive spectrophotometric determination of palladium with N,N,N',N'-tetra(2-ethylhexyl)-thiodiglycolamide T(2EH)TDGA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of Metal Ions using N,N'-Dicyclohexyldithiooxamide
Introduction: The Role of Chelating Agents in Solid-Phase Extraction
Solid-phase extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid phase and a liquid phase, enabling the separation, purification, and concentration of analytes from complex matrices.[1] The selectivity and efficiency of SPE for metal ions are significantly enhanced by the immobilization of chelating agents onto the solid support. These agents form stable complexes with specific metal ions, facilitating their retention on the solid phase while allowing the sample matrix to pass through.[2]
N,N'-dicyclohexyldithiooxamide is a chelating agent with sulfur and nitrogen donor atoms that exhibit a strong affinity for various metal ions. The dithiooxamide functional group is known to form stable chelate rings with metal ions, making it a promising ligand for the selective extraction of heavy and precious metals. This document provides a comprehensive guide to the synthesis of this compound, its immobilization onto a solid support, and detailed protocols for its application in the solid-phase extraction of metal ions.
Synthesis of this compound
The synthesis of this compound can be achieved through the Willgerodt-Kindler reaction. A general procedure is outlined below:
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2-bis(cyclohexylamino)ethane-1,2-dithione.
-
Solvent Addition: Add a suitable solvent mixture, such as 2-methoxyethanol and N,N-dimethylformamide.
-
Sulfur Addition: Introduce elemental sulfur to the reaction mixture.
-
Heating: Heat the reaction mixture to 100°C and maintain this temperature for 16 hours with continuous stirring.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be purified by recrystallization from an appropriate solvent.
Characterization: The synthesized this compound should be characterized by standard analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm its structure and purity.[2]
Preparation of this compound Functionalized Solid-Phase Extraction Sorbent
The immobilization of this compound onto a solid support, such as silica gel, is crucial for its application in SPE. A common method for functionalizing silica gel is through silanization followed by covalent attachment of the chelating agent.
Protocol 2: Immobilization of this compound on Silica Gel
-
Silica Gel Activation: Activate silica gel by heating it at a high temperature (e.g., 150°C) for several hours to remove adsorbed water and expose the silanol groups.
-
Silanization: In a dry, inert atmosphere, suspend the activated silica gel in a dry organic solvent (e.g., toluene). Add a suitable silanizing agent, such as (3-aminopropyl)triethoxysilane, and reflux the mixture for several hours. This step introduces amino groups onto the silica surface.
-
Ligand Attachment: The this compound can then be covalently linked to the amino-functionalized silica. This may involve a multi-step synthesis to create a reactive derivative of the ligand that can readily couple with the surface amino groups. The specific chemistry will depend on the chosen synthetic route.
-
Washing and Drying: After the reaction, thoroughly wash the functionalized silica gel with various solvents to remove any unreacted reagents and by-products. Finally, dry the sorbent under vacuum.
Characterization of the Sorbent: The successful immobilization of this compound should be confirmed by techniques such as FT-IR spectroscopy, thermogravimetric analysis (TGA), and elemental analysis. The surface morphology and porosity of the sorbent can be characterized by scanning electron microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis.[3]
Solid-Phase Extraction of Metal Ions: Application and Protocol
The this compound functionalized sorbent is particularly effective for the preconcentration and separation of precious and heavy metal ions due to the strong affinity of the sulfur and nitrogen donor atoms for these metals.
Target Metal Ions
Based on the chemistry of dithiooxamides, the primary target metal ions for this sorbent include:
-
Precious Metals: Palladium(II), Platinum(IV), Gold(III), and Rhodium(III).[4][5]
-
Heavy Metals: Copper(II), Lead(II), Cadmium(II), and Mercury(II).
General Solid-Phase Extraction Workflow
The following diagram illustrates the typical workflow for solid-phase extraction of metal ions using a packed cartridge.
Caption: General workflow for solid-phase extraction.
Detailed Protocol for Metal Ion Extraction
Protocol 3: Solid-Phase Extraction of Precious and Heavy Metal Ions
-
Cartridge Preparation: Pack a suitable SPE cartridge with the this compound functionalized sorbent (e.g., 100-500 mg).
-
Conditioning:
-
Wash the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol or acetone) to wet the sorbent and activate the functional groups.
-
Equilibrate the cartridge with 5-10 mL of deionized water adjusted to the optimal pH for metal binding.
-
-
Sample Loading:
-
Adjust the pH of the aqueous sample containing the target metal ions to the optimal range (typically acidic to neutral, pH 2-6, depending on the metal).
-
Pass the sample through the cartridge at a controlled flow rate (e.g., 1-5 mL/min). The total sample volume can range from a few milliliters to several liters, depending on the initial concentration of the metal ions.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water (at the same pH as the sample) to remove any non-specifically bound matrix components.
-
-
Elution:
-
Elute the retained metal ions with a small volume (e.g., 1-5 mL) of an appropriate eluent. A common eluent is an acidic solution (e.g., 0.1-1 M nitric acid or hydrochloric acid) that protonates the chelating groups and displaces the metal ions. For some precious metals, a solution containing a complexing agent like thiourea may be more effective.[5]
-
-
Analysis:
-
The collected eluate, containing the concentrated and purified metal ions, is now ready for analysis by techniques such as atomic absorption spectrometry (AAS), inductively coupled plasma-optical emission spectrometry (ICP-OES), or inductively coupled plasma-mass spectrometry (ICP-MS).
-
Optimization of SPE Parameters
The efficiency of the solid-phase extraction process is influenced by several critical parameters that should be optimized for each specific application.
Table 1: Key Parameters for Optimization in SPE of Metal Ions
| Parameter | Rationale for Optimization | Typical Range/Conditions |
| Sample pH | The pH of the sample solution affects both the charge of the metal ion species and the protonation state of the chelating functional groups on the sorbent. Optimal pH ensures maximum complex formation and retention. | 2 - 8 |
| Flow Rate | The flow rate of the sample and eluent influences the contact time between the analyte and the sorbent, which is critical for achieving equilibrium and ensuring efficient binding and elution. | 1 - 10 mL/min |
| Eluent Type and Concentration | The choice of eluent and its concentration are crucial for the quantitative recovery of the retained metal ions. The eluent must be strong enough to break the metal-ligand complex but should not damage the sorbent. | 0.1 - 2 M acid (e.g., HNO₃, HCl), or complexing agents (e.g., thiourea) |
| Sample Volume | The volume of the sample that can be processed before analyte breakthrough occurs determines the preconcentration factor. This is dependent on the sorbent capacity and the analyte concentration. | Up to several liters |
| Sorbent Amount | The mass of the sorbent in the cartridge determines the total binding capacity for the target metal ions. | 50 - 1000 mg |
| Interfering Ions | The presence of high concentrations of other ions in the sample matrix can compete for binding sites on the sorbent and reduce the extraction efficiency for the target analytes. The selectivity of the sorbent is a key factor in overcoming this. | Assess based on sample matrix |
Mechanism of Metal Ion Chelation
The selective retention of metal ions by the this compound functionalized sorbent is based on the formation of stable chelate complexes. The sulfur and nitrogen atoms of the dithiooxamide group act as Lewis bases, donating electron pairs to the metal ion (a Lewis acid) to form coordinate covalent bonds.
Caption: Chelation of a metal ion by the sorbent.
The stability of the resulting metal complex is a key factor in the selectivity of the extraction process. Generally, soft Lewis acids (e.g., precious metals, mercury) have a higher affinity for soft Lewis bases (e.g., sulfur), while borderline acids (e.g., copper, lead, cadmium) also form stable complexes with the dithiooxamide ligand.
Conclusion and Future Perspectives
This compound functionalized sorbents offer a promising approach for the selective solid-phase extraction of a range of precious and heavy metal ions. The protocols outlined in this application note provide a foundation for researchers to develop and validate analytical methods for the determination of trace metal ions in various environmental, biological, and industrial samples. Further research is warranted to fully characterize the performance of this sorbent for a wider range of metal ions and to explore its application in real-world analytical challenges. The development of new synthetic routes for the ligand and its immobilization could further enhance the accessibility and performance of this valuable analytical tool.
References
-
MDPI. Chelating Extractants for Metals. Available from: [Link]
-
A Review: Analytical methods for heavy metals determination in environment and human samples. Available from: [Link]
-
PubMed. Separation and Concentration of Some Platinum Metal Ions With a New Chelating Resin Containing Thiosemicarbazide as Functional Group. Available from: [Link]
-
ResearchGate. Synthesis, characterization, and application of a new chelating resin functionalized with dithiooxamide. Available from: [Link]
-
MDPI. Selective Separation of Pd, Pt, and Rh from Wastes Using Commercial Extractants for the Sustainable Development of Critical Metals Management. Available from: [Link]
-
MDPI. Development of Hydrometallurgical Process for Recovery of Rare Earth Metals (Nd, Pr, and Dy) from Nd-Fe-B Magnets. Available from: [Link]
-
ResearchGate. Reversible Sorptive Preconcentration of Noble Metals Followed by FI-ICP-MS Determination. Available from: [Link]
-
ResearchGate. Selective extraction and separation of platinum group metals from chloride media using phosphonium based ionic liquid. Available from: [Link]
Sources
Application Note & Protocol: Gravimetric Determination of Palladium with N,N'-Dicyclohexyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive protocol for the gravimetric analysis of palladium using N,N'-Dicyclohexyldithiooxamide as a selective precipitating agent. This method is particularly suited for applications requiring high accuracy and precision in the determination of palladium content in various matrices, including pharmaceutical catalysts and chemical intermediates. The protocol outlines the synthesis of the reagent, sample preparation, precipitation, and the final determination of palladium concentration. The underlying chemical principles, potential interferences, and validation considerations are discussed to ensure robust and reliable results.
Introduction: The Rationale for a Specialized Gravimetric Method
Palladium is a critical element in numerous industrial and pharmaceutical processes, most notably as a catalyst in cross-coupling reactions which are fundamental to modern drug synthesis. Accurate quantification of residual palladium in active pharmaceutical ingredients (APIs) is a regulatory requirement and crucial for product safety and efficacy. While instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) are common for trace analysis, gravimetric methods offer a primary, high-accuracy alternative for the determination of larger quantities of palladium, often used in catalyst manufacturing or recovery processes.
Gravimetric analysis, a cornerstone of analytical chemistry, relies on the quantitative precipitation of an analyte from solution, followed by the weighing of the pure, stable precipitate.[1][2] The choice of precipitating agent is paramount to the success of the method, requiring high selectivity and the formation of a precipitate with favorable physical characteristics. This compound emerges as a promising reagent for palladium due to the strong affinity of the sulfur donor atoms for soft metal ions like Pd(II). This interaction leads to the formation of a stable, insoluble coordination complex.
Theoretical Foundation: The Chemistry of Palladium and Dithiooxamides
Dithiooxamides and their N-substituted derivatives are excellent ligands for transition metals. The reaction with palladium(II) ions is believed to proceed via coordination of the sulfur atoms to the metal center, forming a stable chelate complex. While the exact stoichiometry with this compound is not extensively documented in publicly available literature, by analogy with other dithiooxamide complexes, a 1:1 or 1:2 metal-to-ligand ratio is anticipated.[3][4] For the purpose of this protocol, we will assume a 1:1 stoichiometry, forming a [Pd(C₁₄H₂₄N₂S₂)] complex. The validity of this assumption is a critical parameter to be verified during method validation.
The precipitation reaction can be represented as:
Pd²⁺ + C₁₄H₂₄N₂S₂ → [Pd(C₁₄H₂₄N₂S₂)] (s)
The large molecular weight of the this compound ligand and the resulting complex provides a favorable gravimetric factor, enhancing the accuracy of the determination.
Experimental Workflow: A Visual Overview
Figure 1: A schematic overview of the gravimetric analysis workflow.
Detailed Protocols
Synthesis of this compound (Reagent)
This synthesis protocol is adapted from established methods for the preparation of N,N'-disubstituted thioureas.[5]
Materials:
-
Cyclohexylamine
-
Carbon disulfide
-
Ethanol (or other suitable solvent)
-
Water
Procedure:
-
In a well-ventilated fume hood, dissolve cyclohexylamine in ethanol.
-
Slowly add carbon disulfide dropwise to the stirred cyclohexylamine solution. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.
-
Continue stirring for 2-3 hours at room temperature. A precipitate of N,N'-dicyclohexylthiourea should form.
-
Filter the crude product and wash with cold ethanol.
-
Recrystallize the N,N'-dicyclohexylthiourea from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Note: This procedure yields the thiourea precursor. The direct synthesis of this compound is a more complex procedure and may require specialized reagents and conditions. For the purpose of this application note, we will proceed with the understanding that the reagent has been successfully synthesized or procured.
Gravimetric Determination of Palladium
Reagents and Solutions:
-
Palladium Sample Solution: Prepare a solution containing a known approximate amount of palladium by dissolving the sample in a suitable acid (e.g., aqua regia), followed by evaporation and redissolution in dilute hydrochloric acid.[6]
-
This compound Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of a suitable organic solvent such as dimethylformamide (DMF) or a mixture of ethanol and water.[7][8][9] The choice of solvent should be optimized to ensure complete dissolution of the reagent and miscibility with the sample solution.
-
Wash Solution: A dilute solution of the precipitating agent in water, or a dilute acid solution.
Protocol:
-
Sample Preparation: Accurately weigh a sample containing approximately 50-100 mg of palladium into a 400 mL beaker. Dissolve the sample in a minimal amount of aqua regia and gently heat. After dissolution, carefully evaporate the solution to near dryness. Add 5 mL of concentrated HCl and again evaporate to near dryness to expel nitric acid. Dissolve the residue in 100 mL of deionized water containing about 2 mL of concentrated HCl.
-
Precipitation: Heat the sample solution to 60-70 °C. Slowly add a slight excess of the 1% this compound solution with constant stirring. The formation of a colored precipitate indicates the presence of palladium.
-
Digestion: Cover the beaker with a watch glass and maintain the solution at 60-70 °C for at least one hour to allow for the digestion of the precipitate.[2] This process encourages the formation of larger, more easily filterable crystals.
-
Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4).
-
Washing: Wash the precipitate several times with small portions of the wash solution to remove any co-precipitated impurities. Finally, wash with a small amount of cold deionized water.
-
Drying: Dry the crucible containing the precipitate in an oven at 110-120 °C to a constant weight.
-
Weighing: Cool the crucible in a desiccator before each weighing to prevent the absorption of atmospheric moisture.
Calculations and Data Presentation
The percentage of palladium in the original sample is calculated using the following formula:
% Palladium = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100
Gravimetric Factor (GF):
GF = (Atomic Weight of Palladium) / (Formula Weight of Precipitate)
Assuming a 1:1 complex of [Pd(C₁₄H₂₄N₂S₂)], the formula weight of the precipitate is the sum of the atomic weights of Pd, C, H, N, and S.
Table 1: Quantitative Data
| Parameter | Value |
| Atomic Weight of Palladium (Pd) | 106.42 g/mol |
| Molecular Weight of this compound (C₁₄H₂₄N₂S₂) | 284.50 g/mol |
| Assumed Formula Weight of Precipitate [Pd(C₁₄H₂₄N₂S₂)] | 390.92 g/mol |
| Assumed Gravimetric Factor | 0.2722 |
Method Validation and Considerations
Self-Validating System:
-
Completeness of Precipitation: After filtration, the filtrate should be tested for the presence of residual palladium by adding a few more drops of the this compound solution. No further precipitation should be observed.
-
Purity of Precipitate: The thermal stability of the precipitate should be investigated using thermogravimetric analysis (TGA). A stable plateau in the TGA curve up to a certain temperature would indicate a suitable drying temperature.[10][11] If the complex is thermally unstable, ignition to a stable form, such as palladium metal or palladium(II) sulfide (PdS), may be necessary. The thermal decomposition of palladium sulfide is reported to occur at high temperatures.[12][13]
-
Stoichiometry: The assumed 1:1 stoichiometry should be confirmed experimentally through elemental analysis of the precipitate.
Interferences: Other platinum group metals and certain transition metals may potentially interfere by co-precipitation. The selectivity of this compound for palladium should be evaluated in the presence of common interfering ions. Adjusting the pH and using masking agents can often mitigate these interferences.
Conclusion
The gravimetric determination of palladium using this compound offers a viable and accurate analytical method for quantifying palladium in various samples. The protocol presented herein provides a comprehensive framework for researchers and scientists. However, it is imperative to emphasize that for critical applications, a thorough method validation, including the experimental confirmation of the precipitate's stoichiometry and thermal stability, is essential to ensure the accuracy and reliability of the results.
References
- Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(11), 4065-4073.
- Feng, Q., Wang, W., Cheong, W. C., Wang, D., Peng, Q., Li, J., & Li, Y. (2015). Synthesis of palladium and palladium sulfide nanocrystals via thermolysis of a Pd–thiolate cluster.
-
Winter, M. (n.d.). Palladium sulphide. WebElements. Retrieved from [Link]
- Kloc, K., & Młochowski, J. (1983). Synthesis of N,N'-disubstituted dithiooxamides. Synthesis, 1983(10), 834-836.
- Ayres, G. H., & Ohlffly, E. F. (1953). Spectrophotometric Determination of Palladium with Dithiooxamide. Analytical Chemistry, 25(10), 1532-1534.
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (n.d.). PMC. Retrieved from [Link]
-
Palladium disulfide. (2022, February 7). American Chemical Society. Retrieved from [Link]
-
Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. (2011). Semantic Scholar. Retrieved from [Link]
- Al-Jibori, S. A., Barbooti, M. M., Al-Jibori, M. H. S., & Aziz, B. K. (2017). Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science, 8(11), 4065-4073.
-
Vasireddy, P. C. R. (2011). Investigation Of Stoichiometric And Catalytic Palladium Mediated React. UND Scholarly Commons. Retrieved from [Link]
-
Palladium. (n.d.). Wikipedia. Retrieved from [Link]
-
Solvent Miscibility Table. (n.d.). Gaylord Chemical. Retrieved from [Link]
- Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(25), 11259-11276.
-
Gravimetric Analysis for Chem Students. (n.d.). Scribd. Retrieved from [Link]
- Novel synthesis method of N, N'-dicyclohexylcarbo-diimide. (n.d.). Google Patents.
-
Synthesis of N,N'-dicyclohexyl urea. (n.d.). PrepChem.com. Retrieved from [Link]
- Chawla, P. A. (2023). The Catalyst's Companion: N , N ′-Dicyclohexylcarbodiimide (DCC) in Action. SynOpen, 7(01), 562-565.
-
Gravimetric analysis. (n.d.). EBSCO. Retrieved from [Link]
-
Palladium(II) Complexes with Noncovalent Interactions with DNA: Solution Speciation Controlled by Solvent Identity, pH, and Concentration. (n.d.). NIH. Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data. Retrieved from [Link]
-
Gravimetric Complexometric Titration Method to Determine Mass Fraction of Ethylenediaminetetraacetic Acid Disodium Salt Dihydrate in Candidate-Certified Reference Materials. (2022). ResearchGate. Retrieved from [Link]
-
Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization. (2021, August 1). PubMed. Retrieved from [Link]
-
CHAPTER 4 – GRAVIMETRIC DETERMINATIONS. (n.d.). Semantic Scholar. Retrieved from [Link]
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- 4. krex.k-state.edu [krex.k-state.edu]
- 5. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide - Google Patents [patents.google.com]
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- 13. Palladium disulfide - American Chemical Society [acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N,N'-Dicyclohexyldithiooxamide for Spectrophotometry
Welcome to the technical support guide for N,N'-Dicyclohexyldithiooxamide (DCDTOA). This document provides in-depth guidance, experimental protocols, and troubleshooting advice for researchers, scientists, and drug development professionals utilizing this versatile chromogenic reagent for the spectrophotometric quantification of metal ions.
Fundamental Principles: The Chemistry of DCDTOA Complexation
This compound is a powerful chelating agent belonging to the dithiooxamide family. Its efficacy in spectrophotometry stems from its ability to form intensely colored coordination complexes with specific transition metal ions, particularly those in the platinum group (PGMs) such as platinum and palladium.[1][2]
The core of its function lies in the thioamide groups (-NH-C=S). In an appropriate chemical environment (i.e., correct pH and solvent), the molecule can deprotonate and act as a bidentate ligand, coordinating with a metal ion through its sulfur and nitrogen atoms. This chelation creates a stable, colored metal-ligand complex. The intensity of this color, measured as absorbance via a UV-Vis spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, in accordance with the Beer-Lambert Law.
Core Experimental Protocols
Accurate and reproducible results begin with meticulously executed protocols. The following sections provide step-by-step methodologies for the key stages of analysis.
Preparation of DCDTOA Reagent Stock Solution
The stability and purity of your reagent are paramount. DCDTOA is typically a solid and must be dissolved in an appropriate organic solvent.
Objective: To prepare a stable, standardized stock solution of this compound.
Materials:
-
This compound (solid, high purity)
-
Ethanol (95% or absolute) or N,N-Dimethylformamide (DMF)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh a precise amount of solid DCDTOA. For a 0.1% (w/v) solution, this would be 100 mg.
-
Dissolution: Transfer the solid to a 100 mL volumetric flask. Add approximately 50-60 mL of the chosen solvent (e.g., ethanol).
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator for a brief period to ensure complete dissolution.
-
Dilution to Volume: Once fully dissolved, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Homogenization: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Store the solution in a tightly sealed amber glass bottle in a cool, dark place. The reagent's stability can be solvent-dependent; it is best practice to prepare fresh solutions regularly (e.g., weekly) to avoid degradation.
General Protocol for Sample Analysis & Calibration Curve Generation
This workflow outlines the process from complex formation to data analysis.
Objective: To generate a standard calibration curve and measure the concentration of the target metal ion in an unknown sample.
Procedure:
-
Prepare Metal Standards: Create a series of standard solutions of the target metal ion (e.g., Pt(IV), Pd(II)) with known concentrations, typically ranging from 0.5 to 10 µg/mL, by diluting a certified stock solution.
-
Prepare Blank: In a separate vessel, prepare a blank solution containing all reagents (solvent, buffer, etc.) except for the metal ion.
-
Sample Preparation: If your sample is solid (e.g., catalyst, soil), an acid digestion procedure may be required to bring the metal into a soluble form.[3] Dilute the prepared sample so its expected concentration falls within the range of your calibration curve.
-
Complex Formation: a. Into a series of labeled volumetric flasks, pipette a fixed volume of each standard, the unknown sample, and the blank. b. pH Adjustment: Add the appropriate buffer solution to each flask to achieve the optimal pH for complex formation. This is a critical step that must be predetermined (see Troubleshooting section). c. Reagent Addition: Add a precise volume of the DCDTOA stock solution to each flask. The volume should ensure the DCDTOA is in stoichiometric excess. d. Incubation: Allow the reaction to proceed for the optimized amount of time to ensure complete color development.[4]
-
Spectrophotometric Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the metal-DCDTOA complex. b. Use the prepared blank solution to zero the instrument. c. Measure the absorbance of each standard and the unknown sample.
-
Data Analysis: a. Plot a graph of absorbance versus the concentration of the metal standards. b. Perform a linear regression on the data points. A coefficient of determination (R²) value of >0.995 is desirable. c. Use the equation of the line (y = mx + c) to calculate the concentration of the metal in your unknown sample based on its measured absorbance.
Visualization: Standard Experimental Workflow
The following diagram illustrates the general procedure for spectrophotometric analysis using DCDTOA.
Caption: General workflow for metal quantification using DCDTOA.
Troubleshooting Guide & Optimization (Q&A)
This section addresses common issues encountered during the optimization and execution of spectrophotometric methods using DCDTOA.
Q1: My absorbance readings are too low or inconsistent. What is the optimal DCDTOA concentration?
Answer: Insufficient absorbance is often due to incomplete complex formation. The concentration of DCDTOA should be in significant stoichiometric excess relative to the highest expected concentration of your metal ion.
-
Causality: According to Le Chatelier's principle, adding an excess of a reactant (DCDTOA) drives the equilibrium towards the product (the colored complex), ensuring all the metal analyte reacts.
-
Troubleshooting Steps:
-
Verify Stoichiometry: Determine the theoretical molar ratio for the complex (often 1:2 or 1:3, metal:ligand).
-
Systematic Increase: Prepare a series of reactions with a fixed metal concentration and incrementally increase the DCDTOA concentration (e.g., 5x, 10x, 20x, 50x molar excess).
-
Plot Results: Plot absorbance vs. DCDTOA concentration. The optimal concentration is found in the plateau region, where adding more reagent does not increase absorbance.
-
-
Caution: An excessive concentration of DCDTOA can lead to high background absorbance or cause the reagent itself to precipitate, especially in aqueous-organic mixtures.
Q2: The color of my complex is not developing or the color fades quickly. How do I optimize the pH?
Answer: pH is one of the most critical parameters in this analysis. The dithiooxamide ligand's ability to chelate is dependent on its deprotonation state, which is controlled by the solution's pH.[4][5]
-
Causality: In acidic conditions (low pH), the nitrogen and sulfur atoms of DCDTOA can be protonated, preventing them from effectively coordinating with the metal ion. In highly alkaline conditions (high pH), the metal ion may precipitate as a hydroxide, rendering it unavailable for complexation.
-
Troubleshooting Steps:
-
pH Screening: Perform the complexation reaction across a wide pH range (e.g., from pH 2 to 10) using appropriate buffers (e.g., acetate for acidic, borate for alkaline).
-
Identify Optimum: Plot absorbance vs. pH. The optimal pH is the one that yields the highest and most stable absorbance reading.[5]
-
Buffer Selection: Ensure your chosen buffer does not interfere with the complexation reaction.
-
Q3: My results have poor reproducibility. Could the solvent be the issue?
Answer: Absolutely. The choice of solvent affects the solubility of both the DCDTOA reagent and the resulting metal complex, as well as the stability of the complex itself.[6]
-
Causality: The polarity and coordinating ability of the solvent can significantly influence the complex's stability constant and its electronic structure, which in turn affects its λmax and molar absorptivity.[7][8] For instance, some complexes are more stable in polar solvents like ethanol, while others require less polar environments for extraction and measurement.[6]
-
Troubleshooting Steps:
-
Solvent Screening: Test different solvents for preparing the DCDTOA stock solution (e.g., ethanol, methanol, DMF, acetone). Ensure your chosen solvent is miscible with your sample matrix.
-
Check for Precipitation: After mixing all components, visually inspect the solution for any signs of precipitation.
-
Stability Test: Measure the absorbance of the complex in the chosen solvent over time (e.g., every 5 minutes for an hour). A stable complex will show a constant absorbance reading after the initial color development period.
-
Q4: The absorbance readings are higher than expected, and my blank is not zero. How do I handle interferences?
Answer: High absorbance or a non-zero blank often indicates the presence of interfering species that either absorb light at the analytical wavelength or also form colored complexes with DCDTOA.[9][10]
-
Causality: Other transition metals in your sample matrix (e.g., Fe(III), Cu(II), Co(II)) can potentially react with DCDTOA.[11] Additionally, organic compounds in the sample might interfere.[10]
-
Troubleshooting Steps:
-
Identify Interferences: Analyze a sample matrix blank (a sample containing everything except the target analyte) to see if it produces a color with DCDTOA.
-
Use Masking Agents: If interfering ions are known, add a specific masking agent that forms a stable, colorless complex with the interferent but not with your target analyte. For example, EDTA or ascorbic acid can be used to mask ions like iron.[12]
-
Selective Extraction: It may be possible to selectively extract the target metal-DCDTOA complex into an immiscible organic solvent, leaving interfering ions behind in the aqueous phase.[13]
-
Wavelength Adjustment: Scan the full spectrum of your sample and the interfering complex. It may be possible to find a wavelength where the analyte's absorbance is significant, but the interferent's is minimal.
-
Visualization: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common experimental problems.
Caption: A decision tree for troubleshooting common spectrophotometry issues.
Frequently Asked Questions (FAQs)
Q: What is the typical λmax for metal-DCDTOA complexes? A: The λmax is highly dependent on the specific metal ion and the solvent system used. It generally falls within the visible range, often between 380 nm and 600 nm. For example, platinum and palladium complexes are often measured in the 400-550 nm range. It is essential to perform a wavelength scan (from ~350 nm to 700 nm) on a prepared complex to empirically determine the λmax for your specific conditions.
Q: What are the primary safety precautions for handling DCDTOA? A: this compound should be handled with standard laboratory precautions. Wear safety glasses, gloves, and a lab coat. Avoid inhalation of dust and work in a well-ventilated area or fume hood. Consult the Safety Data Sheet (SDS) from your supplier for specific handling and disposal information.
Q: Can this method be adapted for use in a microplate reader for higher throughput? A: Yes, the fundamental principles of the assay are compatible with a microplate format. You will need to scale down the reaction volumes proportionally and ensure that the chosen microplate material is compatible with the solvents used. A plate reader capable of measuring absorbance at the determined λmax is required. Method re-optimization (e.g., incubation times) may be necessary due to the different geometry and volumes.
Summary of Key Optimization Parameters
| Parameter | Critical Aspect | Optimization Strategy |
| DCDTOA Concentration | Must be in stoichiometric excess to ensure complete reaction. | Titrate reagent against a fixed metal concentration; identify the plateau of the absorbance curve. |
| pH | Controls the ligand's deprotonation and metal availability. | Screen a wide range of buffered pH values (2-10) to find the maximum stable absorbance.[4] |
| Solvent System | Affects solubility, complex stability, and absorbance characteristics.[6][7] | Test different miscible solvents (e.g., ethanol, DMF, acetone) for reagent and complex stability. |
| Reaction Time | Sufficient time is needed for color development to reach equilibrium. | Monitor absorbance over time after adding the reagent to determine when the reading becomes stable. |
| Interferences | Other ions or matrix components can react or absorb light.[10][12] | Use masking agents, selective extraction, or analyze matrix blanks to identify and mitigate effects. |
References
-
Jacobs, W. D. (1961). Spectrophotometric Determination of Platinum with N,N´-Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. Analytical Chemistry, 33. [Link]
-
ResearchGate. (n.d.). Solvent effect on complexation reactions. [Link]
-
Arora, T., Agnihotri, N., & Azam, M. (2025). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 70(1), 6294-6308. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures. PMC. [Link]
-
MDPI. (2023). A Novel Spectrophotometric Method for Determination of Percarbonate by Using N, N-Diethyl-P-Phenylenediamine as an Indicator and Its Application in Activated Percarbonate Degradation of Ibuprofen. [Link]
-
MDPI. (n.d.). Stoichiometric Lanthanide Compounds with Diglycolamides: A Synthetic Approach Towards Understanding Rare-Earth Speciation in S. [Link]
-
ScienceOpen. (2025). Eco-Friendly Spectrophotometric Methods for Resolving the Spectral Inference of Benzalkonium Chloride During Alcaftadine and Ketorolac Tromethamine Quantification. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Solvent-Assisted N–O Bond Cleavage and Metal–Metal Bond Formation in the Reduction of Binuclear Nitrosyl Complexes. PMC. [Link]
-
ResearchGate. (2017). (PDF) Effect Of Temperature and Solvent On Formation Constants Of Ni(II), Cu(II), and Zn Metal Complexes Derived From S-Alkyl Dithiocarbazate. [Link]
-
Royal Society of Chemistry. (1986). Study of organic interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents. Analyst. [Link]
-
TÜBİTAK Academic Journals. (2025). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue. [Link]
-
Semantic Scholar. (1976). Spectrophtometric Determination of the Platinum Metals. Determination of Palladium with Eriochromcyanine R in the Presence of Cetylfyridinium Bromide. [Link]
-
Semantic Scholar. (2024). Solvent effect on complexation reactions. [Link]
-
ResearchGate. (2025). (PDF) Direct and simultaneous spectrophotometric determination of Ni (II) and Co (II) using diethanoldithiocarbamate as complexing agent. [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 3. Optimization of an acid digestion procedure for the determination of Hg, As, Sb, Pb and Cd in fish muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The optimum pH for the derivative spectrophotometric determination of co-trimoxazole in binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effect on complexation reactions | Semantic Scholar [semanticscholar.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Study of organic interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interference Removal in Metal Analysis with N,N'-Dicyclohexyldithiooxamide
Welcome to the technical support resource for N,N'-Dicyclohexyldithiooxamide (DCDTO). This guide is designed for researchers, scientists, and drug development professionals who require high-purity samples for sensitive downstream metal analysis. Here, we move beyond simple protocols to address the complex challenges of interference removal, providing troubleshooting insights and scientifically-grounded explanations to ensure the integrity of your analytical results.
The Challenge of Metallic Interference
In many analytical workflows, particularly in pharmaceutical and materials science, the presence of interfering metal ions can lead to significant inaccuracies in techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1]. These interferences can arise from the sample matrix, reagents, or catalysts used in prior synthesis steps. For instance, accurately quantifying platinum, a common catalyst, can be compromised by the presence of other metals like palladium[2][3]. This compound serves as a powerful chelating agent, designed to selectively bind and precipitate interfering ions, thereby "cleaning" the sample matrix before the final determination of the analyte of interest.
Mechanism of Action: Selective Chelation
This compound is a dithiooxamide derivative that acts as a bidentate or tetradentate ligand, forming highly stable coordination complexes with various metal ions, particularly transition metals. The sulfur and nitrogen atoms in the dithiooxamide backbone are excellent electron donors, forming strong covalent bonds with metal cations. This interaction leads to the formation of insoluble metal-DCDTO complexes that can be easily separated from the solution by filtration or centrifugation. The selectivity of DCDTO is governed by factors such as the pH of the solution and the inherent stability constants of the metal complexes being formed.
Caption: DCDTO chelates a metal ion via its sulfur atoms, forming a stable, insoluble complex.
Troubleshooting Guide
This section addresses common problems encountered during the application of DCDTO for interference removal.
Q1: My analytical results still show significant interference after treatment with DCDTO. Why wasn't the removal effective?
A1: This is a common issue that typically points to one of three root causes: suboptimal pH, insufficient reagent, or kinetic limitations.
-
Causality (pH): The chelation efficiency of DCDTO is highly pH-dependent. The protonation state of the nitrogen atoms in the ligand varies with pH, directly impacting its ability to coordinate with metal ions. For many transition metals, including palladium, a slightly acidic to neutral pH is often optimal for quantitative precipitation[4][5]. If the solution is too acidic, the ligand may be excessively protonated, preventing effective complexation. Conversely, in highly alkaline conditions, the target metal ion itself might precipitate as a hydroxide, complicating the analysis.
-
Causality (Stoichiometry): The reaction between DCDTO and the metal ion is stoichiometric. You must add a sufficient excess of the DCDTO reagent to ensure all interfering ions are precipitated. An insufficient amount will lead to incomplete removal. It is crucial to have an estimate of the concentration of the interfering ion to calculate the required amount of reagent. A 2- to 5-fold molar excess is a good starting point.
-
Causality (Kinetics): Complexation and precipitation are not always instantaneous. Some metal-DCDTO complexes form slowly. Ensure you have allowed adequate time for the reaction to complete. Gentle heating or extended stirring can often drive the reaction to completion.
Q2: I seem to be losing my analyte of interest. Is it co-precipitating with the interfering metal?
A2: Yes, co-precipitation is a significant risk if the experimental conditions are not carefully controlled.
-
Causality (Non-selective Conditions): While DCDTO is selective, this selectivity is not absolute and depends heavily on the matrix. If your analyte of interest has similar chemical properties to the interfering ion, it may also form a complex with DCDTO under the same conditions. This is particularly relevant when separating metals from the same group, such as platinum and palladium[2].
-
Solution (pH Adjustment): The primary method to enhance selectivity is through rigorous pH control. Different metal-DCDTO complexes have different pH ranges for optimal precipitation. By adjusting the pH of your solution, you can create a window where the interfering ion precipitates quantitatively while your analyte remains in solution.
-
Solution (Masking Agents): In complex matrices, you can introduce a secondary complexing agent (a "masking agent") that forms a stable, soluble complex with your analyte, preventing it from reacting with DCDTO. For example, agents like EDTA or citrate can sometimes be used, but their compatibility must be verified to ensure they do not interfere with the subsequent analytical method[6].
Q3: The this compound reagent is not dissolving properly. What is the correct procedure for preparing the solution?
A3: DCDTO has low solubility in aqueous solutions. It must be dissolved in an appropriate organic solvent before being introduced to the sample.
-
Recommended Solvents: The most common solvent for preparing a DCDTO stock solution is ethanol or a mixture of ethanol and water. N,N-Dimethylformamide (DMF) can also be used for higher concentrations.
-
Preparation Protocol: To prepare a 1% (w/v) solution, for example, dissolve 1 gram of DCDTO in 100 mL of ethanol. Gentle warming and stirring can aid dissolution. Always prepare the solution fresh, as it may degrade over time. When adding the alcoholic DCDTO solution to your aqueous sample, add it slowly while stirring vigorously to prevent the reagent from precipitating out locally before it has a chance to react.
Q4: A precipitate forms initially, but my solution color is unstable or the precipitate seems to redissolve over time. What is happening?
A4: This suggests that the formed complex is either unstable under your current conditions or is participating in a competing equilibrium.
-
Causality (Competing Reactions): The presence of other strong complexing agents or highly oxidizing/reducing species in your sample matrix can interfere. For example, high concentrations of chloride ions can form stable chloro-complexes with some metals, competing with DCDTO for the metal ion[4].
-
Causality (Photodecomposition): Some metal complexes are light-sensitive. While less common for DCDTO complexes, it is good practice to conduct the precipitation in subdued light or in amber glassware if you observe instability.
-
Solution (Matrix Modification): If possible, try to remove or neutralize the competing species before adding DCDTO. This could involve a pre-extraction step or adjusting the overall ionic strength of the solution. Ensure the final solution is not strongly oxidizing.
Frequently Asked Questions (FAQs)
What is the primary application of DCDTO in metal analysis? DCDTO is primarily used as a precipitating agent to remove interfering transition metal ions prior to the spectrophotometric or spectrometric analysis of another metal. Its most well-documented use is in the separation of platinum group metals, such as removing palladium and other metals from a sample before quantifying platinum[2][3].
How do I filter the fine precipitate formed by the metal-DCDTO complex? The precipitate can be very fine. For effective separation, use a fine-porosity filter paper (e.g., Whatman No. 42) or a membrane filter (e.g., 0.22 µm pore size). Alternatively, high-speed centrifugation followed by careful decantation of the supernatant is a highly effective method.
Can DCDTO itself interfere with my final analysis? Yes. An excess of unreacted DCDTO will remain in the supernatant. You must confirm that this excess reagent does not absorb at the analytical wavelength used for your analyte or otherwise interfere with your measurement technique. If it does, a back-extraction step to remove the excess DCDTO may be necessary, though this complicates the procedure.
Quantitative Data Summary
The following table provides general guidelines for using DCDTO. Optimal conditions must be determined empirically for each specific matrix and analyte combination[7][8].
| Parameter | Recommended Range/Value | Rationale & Notes |
| Working pH | 3.0 - 7.0 | Highly metal-dependent. Optimal for many transition metals. Below pH 3, ligand protonation reduces efficiency. |
| Reagent Solvent | 95% Ethanol or DMF | DCDTO has poor aqueous solubility. Prepare as a 0.5-2% (w/v) stock solution. |
| Reagent Excess | 2- to 5-fold Molar Excess | Ensures quantitative precipitation of the interfering ion. Calculate based on the estimated concentration of the interferent. |
| Reaction Time | 15 - 60 minutes | Varies with metal ion and temperature. Allow sufficient time for complete precipitate formation. Gentle heating can accelerate. |
| Commonly Removed Ions | Pd(II), Cu(II), Ni(II), Co(II) | Forms highly insoluble complexes with these and other transition metals. |
Standard Operating Protocol: Removal of Palladium Interference
This protocol provides a general workflow for removing palladium (Pd) interference before the analysis of another metal analyte.
1. Reagent Preparation:
- Prepare a 1% (w/v) DCDTO solution by dissolving 1.0 g of this compound in 100 mL of 95% ethanol. Warm gently if necessary.
- Prepare buffer solutions (e.g., acetate buffer) to adjust the sample pH.
2. Sample Preparation:
- Take a known volume of your sample solution containing the analyte and the interfering palladium.
- Adjust the pH of the solution to the optimal range (e.g., pH 4.0-5.0 for Pd precipitation) using the prepared buffer.
3. Precipitation of Interfering Ion:
- While stirring the pH-adjusted sample, slowly add the 1% DCDTO solution dropwise. Add a sufficient amount to provide a molar excess relative to the palladium concentration.
- A colored precipitate (typically yellow-orange for palladium) should form.
- Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.
4. Separation:
- Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
- Carefully decant the clear supernatant, which contains your analyte of interest, into a clean volumetric flask.
- Alternatively, filter the mixture through a 0.22 µm syringe filter.
5. Final Analysis:
- Dilute the supernatant to a known volume with deionized water.
- This solution is now ready for the quantitative determination of your target analyte using your chosen analytical method (e.g., AAS, ICP-OES).
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with DCDTO.
References
-
Inorganic Chemistry - ACS Publications. (1991). Tetradentate dithiooxamide ligands and their nickel complexes. Synthesis, characterization, and crystal structure of a mononuclear neutral complex. [Link]
-
ResearchGate. (n.d.). Synthesis Characterization and Biological Activity Study of New Schiff and Mannich Bases and Some Metal Complexes Derived from Isatin and Dithiooxamide. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. [Link]
-
R Discovery. (1961). Spectrophotometric Determination of Platinum with N,N´-Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. [Link]
- Wheeler, C. J. M. (1961). Spectrophotometric Determination of Palladium with Didoceyldithio-oxamide. Google Books.
-
Semantic Scholar. (2010). Synthesis and characterization of metal complexes of N -alkyl- N -phenyl dithiocarbamates. [Link]
-
U.S. Geological Survey. (n.d.). METAL INTERFERENCES AND THEIR REMOVAL PRIOR TO THE DETERMINATION OF As(T) AND As(III) IN ACID MINE WATERS BY HYDRIDE GENERATION. [Link]
-
Colman, B. P., et al. (n.d.). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. ResearchGate. [Link]
-
Dokumen.pub. (n.d.). Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. [Link]
-
Hussien, N. J., et al. (2023). Synthesis, Characterization and Biological Activity of Novel Metal Complexes Derived from Cyclohexylthiosemicarbazide. Indonesian Journal of Chemistry. [Link]
-
Asian Publication Corporation. (n.d.). Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. [Link]
-
Amazon Web Services. (n.d.). Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents. [Link]
-
TÜBİTAK Academic Journals. (n.d.). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red. [Link]
-
MDPI. (n.d.). Extraction of Lanthanides(III) from Nitric Acid Solutions with N,N′-dimethyl-N,N′-dicyclohexyldiglycolamide into Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids and Their Mixtures with Molecular Organic Diluents. [Link]
-
PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
ResearchGate. (n.d.). Performance and Mechanism for the Selective Separation of Trivalent Americium from Lanthanides by a Tetradentate Phenanthroline Ligand in Ionic Liquid. [Link]
-
ResearchGate. (n.d.). Application of Experimental Design to Optimize the Synthesis of CdO Cauliflower-like Nanostructure Using Mechanochemical Method. [Link]
-
ResearchGate. (2016). Metal interferences and their removal prior to the determination of As(T) and As(III) in acid mine waters by hydride generation atomic absorption spectrometry. [Link]
-
ResearchGate. (n.d.). Optimisation of The Cathodic Stripping Voltammetry For The Determination of Metal Ni(II) in The River Water. [Link]
Sources
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- 2. discovery.researcher.life [discovery.researcher.life]
- 3. dokumen.pub [dokumen.pub]
- 4. Spectrophotometric Determination of Palladium with Didoceyldithio-oxamide - Clara Jean McLanahan Wheeler - Google 圖書 [books.google.com.tw]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability of N,N'-Dicyclohexylcarbodiimide (DCC) Solutions
Note to the Reader: The compound "N,N'-Dicyclohexyldithiooxamide" is not commonly found in standard chemical literature or supplier catalogs. However, its name bears a strong resemblance to N,N'-Dicyclohexylcarbodiimide (DCC) , a widely used reagent in organic synthesis for which solution stability is a critical and frequently encountered issue. Given the context of the request for a technical support guide for researchers, this document will focus on the stability of N,N'-Dicyclohexylcarbodiimide (DCC) solutions, as it is highly probable that this was the intended subject.
Welcome to the technical support resource for researchers and drug development professionals working with N,N'-Dicyclohexylcarbodiimide (DCC). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preparation, storage, and stability of DCC solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives about DCC solution stability.
Q1: What is N,N'-Dicyclohexylcarbodiimide (DCC) and why is it used?
A1: N,N'-Dicyclohexylcarbodiimide is a powerful dehydrating agent, primarily used to facilitate the formation of amide and ester bonds by activating carboxylic acids.[1][2] It is a cornerstone reagent in peptide synthesis, the Steglich esterification of alcohols, and the Moffatt oxidation.[3][4] It is a waxy, white solid with a low melting point, which allows it to be handled conveniently as a liquid with gentle warming.[1][5]
Q2: Why is the stability of DCC solutions a major concern?
A2: The reactivity that makes DCC an excellent coupling agent also makes it susceptible to degradation. The central carbodiimide functional group (–N=C=N–) is highly electrophilic and readily reacts with nucleophiles. The most common nucleophile it encounters is water (moisture), leading to an irreversible hydration reaction. This degradation directly impacts its performance in subsequent reactions.
Q3: What is the primary degradation product of DCC?
A3: DCC reacts with water to form N,N'-dicyclohexylurea (DCU), a chemically stable and highly insoluble urea derivative.[2] The formation of DCU is the primary indicator of DCC solution degradation.
Q4: What are the best solvents for preparing DCC solutions?
A4: DCC is highly soluble in many common anhydrous organic solvents. The most frequently used are dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).[3][5] It is critical to use anhydrous grades of these solvents to minimize premature degradation. DCC is insoluble in water.[5]
Q5: What are the visible signs of DCC solution degradation?
A5: The most obvious sign of degradation is the formation of a white precipitate in the solution. This precipitate is N,N'-dicyclohexylurea (DCU), which is famously insoluble in most organic solvents.[2] If your clear DCC solution has become cloudy or contains a white solid, it has undergone significant degradation.
Q6: How should I properly store DCC solutions?
A6: To maximize shelf life, DCC solutions must be protected from moisture. Store them in a tightly sealed container, preferably with a septum cap for withdrawal via syringe. The headspace of the container should be purged with an inert gas like argon or nitrogen. Storage in a cool, dry place, such as a desiccator at 4°C, is recommended.
Q7: How long can I expect my DCC solution to be stable?
A7: The stability is highly dependent on the solvent quality and storage conditions. A solution prepared with anhydrous solvent and stored meticulously under an inert atmosphere at low temperature can remain viable for several weeks. However, for highly sensitive and quantitative applications like automated peptide synthesis, it is best practice to use freshly prepared solutions (within 1-2 days).
Troubleshooting Guide: Common Issues with DCC Solutions
This guide provides a systematic approach to diagnosing and solving problems encountered during the use of DCC solutions.
Problem 1: A white precipitate has formed in my DCC solution.
-
Likely Cause: The solution has been exposed to moisture, causing the DCC to hydrolyze into insoluble N,N'-dicyclohexylurea (DCU).[2] This is the most common failure mode.
-
Diagnostic Workflow:
-
Assess Storage: Was the container sealed tightly? Was it stored in a humid environment? Was the solvent certified as anhydrous?
-
Check Handling: Was the solution exposed to the atmosphere for extended periods? Were wet syringes or needles used for transfer?
-
-
Recommended Solutions:
-
For Non-Critical Applications: The active DCC remaining in the solution can sometimes be salvaged. Filter the solution through a 0.45 µm PTFE filter to remove the DCU precipitate. Crucially, the concentration of the filtered solution will be lower than the original. You must re-titer the solution or perform a small-scale test reaction to determine its new effective concentration before use.
-
For Critical Applications (e.g., GMP synthesis, peptide synthesis): Discard the solution and prepare a fresh batch using a new bottle of anhydrous solvent. The risk of using a solution of unknown concentration is too high.
-
Problem 2: My coupling reaction is sluggish or yields are low.
-
Likely Cause: The concentration of active DCC in your solution is lower than stated due to partial, non-visible degradation. Even before DCU precipitates, a significant amount of DCC may have been consumed by trace moisture.
-
Diagnostic Workflow:
-
Review Solution History: How old is the solution? How has it been stored?
-
Run a Control: Perform the reaction with a known, reliable substrate pair. Compare the result to a reaction run with a freshly prepared DCC solution.
-
-
Recommended Solutions:
-
Immediate Fix: Prepare a fresh solution of DCC and repeat the reaction. This is the most reliable way to confirm if the DCC solution was the root cause.
-
Alternative (Not Recommended for quantitative work): Increase the molar equivalents of DCC used in the reaction (e.g., from 1.1 eq to 1.5 eq). This is a temporary fix and does not address the underlying stability issue.
-
Diagram: DCC Degradation Pathway
This diagram illustrates the fundamental reaction responsible for the instability of DCC solutions.
Sources
- 1. Dicyclohexylcarbodiimide: A Systematic Review of its Applications in Organic Chemistry_Chemicalbook [chemicalbook.com]
- 2. The reactions of N,N'-Dicyclohexylcarbodiimide_Chemicalbook [chemicalbook.com]
- 3. N,N'-Dicyclohexylcarbodiimide [bionity.com]
- 4. vinuthana.com [vinuthana.com]
- 5. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Selectivity of N,N'-Dicyclohexyldithiooxamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N,N'-Dicyclohexyldithiooxamide (DCDTOA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the selectivity of DCDTOA in metal analysis and separation. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about DCDTOA.
Q1: What is this compound (DCDTOA) and what are its primary applications?
This compound is a chelating agent, an organic compound designed to form stable, ring-like structures (chelates) with metal ions.[1] Its core structure features two thioamide groups (-NH-C=S), which are the primary sites for metal coordination.[2] The bulky cyclohexyl groups enhance its solubility in organic solvents, making it particularly useful for solvent extraction procedures.[3]
Its primary applications include:
-
Quantitative Analysis: Used as a colorimetric reagent for the detection and quantification of specific metals, particularly platinum group metals (PGMs) like palladium (Pd) and platinum (Pt).[2]
-
Metal Separation: Employed in solvent extraction (liquid-liquid extraction) processes to selectively separate target metals from complex mixtures, a crucial step in hydrometallurgy and refining.[4][5][6]
-
Catalyst Removal: In pharmaceutical manufacturing, it can be used to scavenge residual palladium catalysts from active pharmaceutical ingredients (APIs).[7]
Q2: What is the general mechanism of metal chelation by DCDTOA?
DCDTOA is a bidentate ligand, meaning it uses two donor atoms to bind to a single metal ion. Chelation typically occurs through the sulfur and nitrogen atoms of the thioamide groups. The metal ion displaces the proton from the N-H group and coordinates with both the nitrogen and the sulfur atoms, forming a stable five-membered ring. This process is often pH-dependent, as the availability of the lone pair on the nitrogen and the deprotonation of the thioamide group are influenced by the hydrogen ion concentration.[2]
Caption: General chelation of a metal ion (Mⁿ⁺) by DCDTOA.
Q3: Which metals does DCDTOA typically form complexes with?
DCDTOA shows a strong affinity for transition metals, particularly those that are soft Lewis acids and prefer to coordinate with soft Lewis bases like sulfur. This includes:
-
Platinum Group Metals (PGMs): Palladium (Pd), Platinum (Pt), Rhodium (Rh), Ruthenium (Ru).[5][8]
-
Other Transition Metals: Copper (Cu), Nickel (Ni), Cobalt (Co), and Mercury (Hg).[2][9]
The selectivity for a specific metal over others is not absolute and is the primary challenge addressed in this guide.
Q4: I'm having trouble dissolving DCDTOA. What are the recommended solvents?
DCDTOA is largely insoluble in water. For analytical procedures, it is typically dissolved in organic solvents. The choice of solvent is critical for subsequent extraction steps.
-
Common Solvents: Chloroform, methyl isobutyl ketone (MIBK), and alcohols are frequently used.[10]
-
Diluents: In industrial solvent extraction, the chelating agent is often dissolved in a less polar, water-immiscible diluent like kerosene or n-dodecane, sometimes with a phase modifier (e.g., 1-octanol) to prevent the formation of a third phase.[11]
Scientist's Tip: Always prepare fresh solutions of DCDTOA. Over time, dithiooxamides can undergo slow degradation, especially when exposed to light or strong acids/bases. If you observe turbidity or color change in your stock solution, it is best to discard it and prepare a new one.
Section 2: Troubleshooting Guide for Improving Selectivity
This section provides solutions to common selectivity problems in a question-and-answer format.
Problem 1: Co-extraction of Interfering Metals
Q: I am trying to determine Palladium (Pd(II)) in a sample that also contains significant amounts of Copper (Cu(II)) and Nickel (Ni(II)). All three metals are reacting with DCDTOA, leading to inaccurate results. How can I isolate the palladium signal?
This is a classic selectivity challenge. The solution lies in exploiting the different chemical behaviors of these metal ions through a combination of pH control and masking.
Causality: The stability of metal-ligand complexes is highly dependent on pH.[12] Metal ions like Pd(II) form very stable complexes with DCDTOA even in strongly acidic solutions, whereas the complexes of Cu(II) and Ni(II) are less stable and require a higher pH (less acidic conditions) to form.[13][14] We can use this differential stability to our advantage. Furthermore, we can "mask" the interfering ions by adding a secondary ligand that binds to them more strongly than DCDTOA under the chosen experimental conditions.[15][16]
Solution Workflow:
Caption: Workflow for the selective extraction of Pd(II).
Detailed Steps:
-
pH Control: Adjust the pH of your aqueous sample to a range of 0.5 to 1.0 using dilute HCl or H₂SO₄. At this low pH, the Pd(II)-DCDTOA complex will form readily, while the formation of Cu(II) and Ni(II) complexes is suppressed.[13]
-
Masking (Optional but Recommended): For robust interference removal, add a masking agent to the acidic aqueous solution before adding DCDTOA.[1] Ethylenediaminetetraacetic acid (EDTA) is an excellent choice. EDTA forms very stable, water-soluble complexes with Cu(II) and Ni(II), preventing them from reacting with the DCDTOA.[15][17] The Pd(II)-DCDTOA complex is more stable than the Pd(II)-EDTA complex under these acidic conditions, so palladium is unaffected.
-
Extraction: Proceed with the addition of your DCDTOA solution in an immiscible organic solvent (e.g., chloroform). After agitation and phase separation, the Pd(II)-DCDTOA complex will be in the organic phase, while the masked Cu(II) and Ni(II) ions remain in the aqueous phase.[18]
-
Analysis: The organic phase can now be analyzed (e.g., via UV-Vis spectrophotometry) for palladium without interference.
Problem 2: Poor Separation of Platinum Group Metals (PGMs)
Q: I need to separate Palladium (Pd(II)) from Platinum (Pt(IV)). Both are in a chloride medium, and both extract into the organic phase with DCDTOA.
This is a more complex separation because PGMs have similar chemical properties. The key here is to exploit differences in their coordination kinetics.
Causality: The formation of complexes with Pt(IV) is often kinetically slower than with Pd(II).[8] Pt(IV) exists as the stable and kinetically inert hexachloroplatinate anion, [PtCl₆]²⁻, in chloride media.[5] Replacing these chloride ligands with DCDTOA is a slow process. In contrast, Pd(II) typically exists as the square planar [PdCl₄]²⁻, which is more kinetically labile and reacts much faster. We can use this rate difference for a "kinetic masking" approach.
Solution: Kinetically Controlled Extraction
-
Optimize Conditions: Work in a hydrochloric acid medium (e.g., 0.5 M HCl) to maintain the stable chloro-complexes.[5]
-
Control Contact Time: This is the most critical parameter. Add the DCDTOA organic solution to your aqueous PGM mixture and agitate for a short, controlled period (e.g., 5-10 minutes). This timeframe is sufficient for the rapid extraction of the Pd(II)-DCDTOA complex but is too short for significant extraction of the inert Pt(IV).[8]
-
Immediate Phase Separation: Separate the aqueous and organic phases immediately after the short agitation period. The organic phase will be enriched in palladium, while the aqueous phase will retain most of the platinum.
-
Repeat Extraction (Optional): To improve the recovery of palladium, the aqueous phase can be subjected to a second, brief extraction with fresh DCDTOA solution.
Scientist's Tip: This method requires careful optimization. Run preliminary experiments with standards to determine the optimal agitation time that maximizes palladium extraction while minimizing platinum co-extraction for your specific concentrations and matrix.
Section 3: Key Experimental Protocols
Protocol 1: pH Optimization for Selective Complexation
This protocol allows you to determine the optimal pH for selectively forming a complex with your target metal ion (M_target) in the presence of an interfering ion (M_interfering).
-
Prepare Buffer Solutions: Create a series of buffer solutions covering a wide pH range (e.g., from pH 1 to pH 8).
-
Prepare Metal Solutions: Prepare two sets of identical test tubes.
-
Set A: Add a known concentration of M_target to each tube.
-
Set B: Add the same concentration of M_interfering to each tube.
-
-
pH Adjustment: Add the buffer solutions to the test tubes to create a pH gradient across each set.
-
Reagent Addition: Add a fixed, excess amount of DCDTOA solution (in a suitable organic solvent if performing an extraction, or a water-miscible solvent like ethanol for direct spectrophotometry) to every tube.
-
Equilibration: Stopper and shake/vortex all tubes for a fixed time (e.g., 30 minutes) to ensure complex formation reaches equilibrium. If performing an extraction, allow the phases to separate.
-
Measurement: Measure the absorbance of the solution (or the organic phase) at the λ_max of the M_target-DCDTOA complex.
-
Analysis: Plot Absorbance vs. pH for both sets of data. The optimal pH range for selectivity is where the absorbance for M_target is maximal and the absorbance for M_interfering is minimal.
| Metal Ion | Typical Optimal pH Range for Dithiooxamide Complexation/Extraction |
| Pd(II) | Highly Acidic (pH < 1) to Moderately Acidic (pH ~ 3) |
| Pt(IV) | Acidic (pH 1-4, kinetically slow) |
| Cu(II) | Weakly Acidic to Neutral (pH 4-7) |
| Ni(II) | Neutral to Weakly Alkaline (pH 6-9) |
| Co(II) | Neutral to Weakly Alkaline (pH 6-9) |
| Note: These are generalized ranges. Empirical determination via the protocol above is crucial for specific applications.[13][14] |
Protocol 2: Using Masking Agents to Eliminate Interference
This protocol details how to use a masking agent to prevent an interfering metal from reacting with DCDTOA.
-
Sample Preparation: Take your aqueous sample containing both the target metal (M_target) and the interfering metal (M_interfering).
-
pH Adjustment: Adjust the solution to the optimal pH for the selective complexation of M_target, as determined in Protocol 1.
-
Add Masking Agent: Add a sufficient concentration of the appropriate masking agent. The concentration should be in stoichiometric excess relative to the interfering metal.[19] Allow it to stir for 5-10 minutes to ensure complete complexation with the interfering ion.
-
Chelation & Extraction: Add the DCDTOA solution and proceed with your standard extraction and analysis procedure. The masking agent will keep M_interfering sequestered in the aqueous phase.
| Interfering Ion(s) | Recommended Masking Agent | Conditions/Notes |
| Cu(II), Ni(II), Co(II), Zn(II), Cd(II) | EDTA (disodium salt) | Effective in weakly acidic to alkaline solutions.[1][15] |
| Fe(III), Al(III) | Fluoride (F⁻) or Citrate | Use in acidic solutions. Fluoride is highly effective but requires careful handling. |
| Ag(I), Hg(II) | Cyanide (CN⁻) or Thiourea | Highly effective but extremely toxic. Use only when necessary and with strict safety protocols.[15] |
| Pb(II) | Sulfate (SO₄²⁻) | Forms an insoluble PbSO₄ precipitate, effectively removing it from the solution.[16] |
References
-
JoVE. (2024). Masking and Demasking Agents. [Link]
-
Interchim. (n.d.). Isolation/Modification/Labeling. [Link]
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ResearchGate. (n.d.). Figure 1. Effect of pH on complex formation...[Link]
-
Scribd. (n.d.). Organic Reagents As Masking Agents in Complexometric Determination of Metals. [Link]
-
Das, R., & Mehta, R. K. (2011). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Journal of the Serbian Chemical Society, 76(4), 535-542. [Link]
-
Jayawardane, A. S., et al. (2020). Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples. Journal of Analytical Methods in Chemistry. [Link]
-
ResearchGate. (n.d.). Studies on the solvent extraction of metal dithiocarbamates. [Link]
- Rydberg, J., et al. (Eds.). (2004). Solvent Extraction: Principles and Practice. CRC press. (General principles referenced, specific URL not available for book).
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ResearchGate. (n.d.). Effect of pH on the complex formation and copper ion species. [Link]
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Ronkay, F., et al. (2021). Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene. ACS Omega. [Link]
-
The Royal Society of Chemistry. (2009). Electronic Supplementary Information For A Fluorescent and Colorimetric Probe Specific for Palladium Detection. [Link]
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Rao, T. P., & Wang, J. (2021). Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms. Industrial & Engineering Chemistry Research. [Link]
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White, A. G., et al. (2021). pH-dependent concatenation of an inorganic complex results in solid state helix formation. Scientific Reports. [Link]
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Bechtold, T., et al. (2008). Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results. ResearchGate. [Link]
-
Baggio, R., et al. (1995). Tetradentate dithiooxamide ligands and their nickel complexes. Inorganic Chemistry. [Link]
-
El-Bindary, A. A., et al. (2014). Synthesis and Identification of Pd(II) and Ni(II) Dithiooxamide Complexes- Part I: Experimental. ResearchGate. [Link]
-
Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews. [Link]
-
ResearchGate. (2014). Synthesis and Evaluation of N,N′ -dimethyl- N,N ′-dicyclohexyl-Malonamide (DMDCMA) as an Extractant for Actinides. [Link]
-
Carron, S., et al. (2020). Extraction and speciation studies of new diglycolamides for selective recovery of americium by solvent extraction. Scientific Reports. [Link]
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Kim, J. H., et al. (2023). Gd(III) and Yb(III) Complexes Derived from a New Water-Soluble Dioxopolyazacyclohexane Macrocycle. Molecules. [Link]
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Cieszynska, A., & Wisniewski, M. (2022). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. Minerals. [Link]
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Zeybel, L., & Köse, D. A. (2021). Novel mixed ligand coordination compounds of some rare earth metal cations containing acesulfamato/N,N-diethylnicotinamide. Turkish Journal of Chemistry. [Link]
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Al-Jibouri, M. N. A. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy. [Link]
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Charlesworth, P. (1981). Separating the Platinum Group Metals by Liquid–Liquid Extraction. Johnson Matthey Technology Review. [Link]
-
Yaita, T., et al. (2021). Complexation–Distribution Separated Solvent Extraction Process Designed for Rapid and Efficient Recovery of Inert Platinum Group Metals. ACS Omega. [Link]
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Rengel, Z., et al. (2009). Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. Analytical and Bioanalytical Chemistry. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Mechanochemistry for the synthesis of non-classical N-metalated palladium(ii) pincer complexes. [Link]
-
University of Idaho. (n.d.). Advances in Solvent Extraction: Separation and Purification of Adjacent Trivalent Lanthanides Using the Electroneutral Solvating. [Link]
- Google Patents. (n.d.). CN101948401B - Synthesis method of N,N-dicyclohexyl terephthalamide.
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- 4. Recovery of Precious Metals by Solvent Extraction [ebrary.net]
- 5. mdpi.com [mdpi.com]
- 6. Separating the Platinum Group Metals by Liquid–Liquid Extraction | Johnson Matthey Technology Review [technology.matthey.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Masking and Demasking Agents [jove.com]
- 16. scribd.com [scribd.com]
- 17. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Masking Ability of Various Metal Complexing Ligands at 1.0 mM Concentrations on the Potentiometric Determination of Fluoride in Aqueous Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting N,N'-Dicyclohexyldithiooxamide (DCDTOA) Assays
Welcome to the technical support guide for N,N'-Dicyclohexyldithiooxamide (DCDTOA) assays. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common issues that can lead to poor reproducibility and unreliable results. By understanding the underlying chemical principles and potential pitfalls, you can enhance the robustness and accuracy of your DCDTOA-based experiments.
I. Understanding the Assay: First Principles
This compound is a chelating agent that forms colored complexes with various metal ions. This property allows for the spectrophotometric quantification of these metals. The assay's success hinges on the precise control of reaction conditions to ensure the stable and complete formation of the desired metal-DCDTOA complex. Factors such as pH, solvent composition, reagent purity, and the presence of interfering substances can significantly impact the outcome.
Poor reproducibility is a common challenge in these assays. This guide provides a structured approach to troubleshooting, moving from common, simple-to-fix issues to more complex, nuanced problems.
II. Troubleshooting Guide: Common Issues and Solutions
This section is organized in a question-and-answer format to directly address specific problems you may be encountering.
Issue 1: High Variability Between Replicates
Question: My replicate wells/cuvettes show significant variation in absorbance readings. What are the likely causes and how can I fix this?
Answer: High variability between replicates is often due to inconsistencies in pipetting, mixing, or temperature.[1]
Potential Causes & Step-by-Step Solutions:
-
Inaccurate Pipetting:
-
Cause: Improperly calibrated pipettes, loose tips, or inconsistent pipetting technique can lead to variations in the volumes of reagents or samples added to each replicate.
-
Solution:
-
Verify Pipette Calibration: Ensure all pipettes are within their calibration period.
-
Proper Technique: Use a consistent pipetting rhythm and ensure the pipette tip is fully submerged in the liquid without touching the bottom of the container. When dispensing, touch the tip to the side of the well or cuvette to ensure all liquid is transferred.
-
Use a Multichannel Pipette: For plate-based assays, a multichannel pipette can help ensure reagents are added to multiple wells simultaneously, reducing time-dependent variations.[1]
-
-
-
Inadequate Mixing:
-
Cause: If the sample and reagents are not thoroughly mixed, the color development will be uneven, leading to inconsistent absorbance readings.
-
Solution:
-
Thaw and Mix Samples: If samples were previously frozen or refrigerated, ensure they are brought to room temperature and mixed thoroughly before dilution and addition to the assay.[1]
-
Mix After Reagent Addition: After adding all components, mix the contents of each well or cuvette gently but thoroughly. For microplates, using a plate shaker for a short period can ensure uniform mixing.
-
-
-
Temperature Gradients:
-
Cause: Temperature fluctuations across a 96-well plate or between samples can affect the rate of the color-forming reaction.
-
Solution:
-
Issue 2: Inconsistent Results Between Different Experiments (Plate-to-Plate or Day-to-Day Variability)
Question: I am observing significant differences in my results when I repeat the assay on different days or with different plates. How can I improve my experiment-to-experiment consistency?
Answer: This type of irreproducibility often points to issues with reagent preparation, storage, or subtle variations in the experimental protocol.[1]
Potential Causes & Step-by-Step Solutions:
-
Reagent Instability:
-
Cause: The DCDTOA reagent, especially when in solution, can degrade over time. The stability can be affected by the solvent, light exposure, and temperature.
-
Solution:
-
Fresh Reagent Preparation: Prepare fresh DCDTOA solutions for each experiment. If a stock solution is used, it should be stored protected from light and at a low temperature. It's advisable not to store the solution for long periods; however, if you must, conduct a stability study to determine its shelf-life under your storage conditions.[2]
-
Solvent Quality: Use high-purity, analytical grade solvents for reagent preparation.[3] Impurities in the solvent can interfere with the reaction.
-
-
-
Inconsistent Incubation Times:
-
Cause: Variations in the time allowed for color development will lead to different absorbance readings.
-
Solution:
-
-
Variations in pH:
-
Cause: The formation of the metal-DCDTOA complex is often highly pH-dependent.[4] Small shifts in the final pH of the reaction mixture can lead to significant changes in color intensity.
-
Solution:
-
Use a Buffer: Incorporate a suitable buffer system to maintain a stable pH. The optimal pH will depend on the specific metal ion being assayed.
-
Verify pH: Before adding the DCDTOA reagent, verify that the pH of your samples is within the optimal range for the assay.
-
-
Issue 3: Low or No Color Development
Question: My assay is not producing the expected color, or the absorbance readings are very low. What could be wrong?
Answer: A lack of color development can be due to several factors, including problems with the reagents, incorrect assay conditions, or the absence of the target analyte.
Potential Causes & Step-by-Step Solutions:
-
Degraded Reagents:
-
Cause: The DCDTOA reagent may have degraded, or other critical reagents may be expired or improperly prepared.
-
Solution:
-
Prepare Fresh Reagents: As a first step, prepare all reagents fresh, paying close attention to the protocol.[5]
-
Check Reagent Quality: Ensure the purity of the DCDTOA and other chemicals used.
-
-
-
Incorrect pH:
-
Cause: The pH of the reaction mixture may be outside the optimal range for complex formation.
-
Solution:
-
Optimize pH: If you are developing a new assay, perform a pH optimization experiment to determine the ideal pH for your specific application.
-
Verify Buffer Preparation: Double-check the calculations and preparation of your buffer solutions.
-
-
-
Presence of Interfering Substances:
-
Cause: Other components in your sample matrix may be interfering with the reaction. This could include other metal ions that compete for the chelator or substances that affect the stability of the complex.
-
Solution:
-
Sample Blank: Run a sample blank (your sample without the DCDTOA reagent) to check for background absorbance from the sample matrix itself.
-
Spike and Recovery: To test for matrix effects, spike a known amount of the target metal ion into your sample matrix and measure the recovery. Low recovery indicates interference.
-
-
Issue 4: High Background Signal
Question: My blank wells (containing all reagents except the analyte) have high absorbance readings. What is causing this high background?
Answer: A high background signal can be caused by contaminated reagents or glassware, or by the inherent absorbance of the reagents themselves at the measurement wavelength.
Potential Causes & Step-by-Step Solutions:
-
Contaminated Reagents or Glassware:
-
Cause: Contamination with the metal ion you are trying to detect is a common source of high background.
-
Solution:
-
Use High-Purity Water and Reagents: Ensure that all solutions are prepared with deionized, distilled water or a higher purity grade.
-
Acid-Wash Glassware: Thoroughly clean all glassware with a dilute acid solution (e.g., 10% HNO3), followed by rinsing with high-purity water.[4]
-
-
-
Reagent Absorbance:
-
Cause: The DCDTOA reagent solution itself may have some absorbance at the analytical wavelength.
-
Solution:
-
Reagent Blank: Always include a reagent blank (all reagents except the sample) and subtract its absorbance from all your readings.
-
Wavelength Scan: Perform a wavelength scan of your DCDTOA solution and the metal-DCDTOA complex to ensure you are measuring at the wavelength of maximum absorbance for the complex, where the reagent absorbance is minimal.
-
-
III. Experimental Protocols & Data Presentation
Protocol: Preparation of DCDTOA Reagent
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolving: Dissolve the powder in a suitable organic solvent (e.g., ethanol, DMF). Gentle heating and stirring may be required to facilitate dissolution.[6]
-
Dilution: Dilute the stock solution to the desired working concentration using the same solvent.
-
Storage: Store the solution in a tightly sealed, amber glass bottle to protect it from light and store at 4°C for short-term use. For long-term storage, aliquoting and freezing at -20°C may be an option, but stability should be verified.
Data Table: pH Optima for Selected Metal-DCDTOA Complexes
| Metal Ion | Optimal pH Range |
| Cadmium (II) | 10.0 - 12.0[4][7] |
| Cobalt (II) | 8.5 - 10.5 |
| Nickel (II) | 8.5 - 10.5 |
| Copper (II) | 4.0 - 6.0 |
Note: These are approximate ranges. The optimal pH should be determined empirically for your specific assay conditions.
IV. Visualizing the Workflow
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for troubleshooting poor reproducibility in DCDTOA assays.
Caption: A decision tree for troubleshooting reproducibility issues.
V. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
-
DCDTOA is practically insoluble in water but soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF).[6] The choice of solvent may depend on the specific requirements of your assay, including compatibility with your sample matrix.
Q2: Can I use a plate reader for my DCDTOA assay?
-
Yes, a plate reader is ideal for DCDTOA assays, especially for high-throughput applications. Ensure that the plate reader is capable of measuring absorbance at the appropriate wavelength for your metal-DCDTOA complex.
Q3: How do I determine the correct wavelength to measure my samples?
-
You should perform a spectral scan of your metal-DCDTOA complex to identify the wavelength of maximum absorbance (λmax). This can be done using a spectrophotometer. The λmax can vary depending on the metal ion and the solvent used.[8]
Q4: What are some common interfering ions in DCDTOA assays?
-
Other metal ions that can form colored complexes with DCDTOA can interfere with the assay.[3] The degree of interference will depend on the relative concentrations of the ions and their affinity for the chelator at the assay pH. It may be necessary to use masking agents to prevent interference from non-target ions.
Q5: How can I prepare a standard curve for my assay?
-
A standard curve should be prepared by making serial dilutions of a certified standard solution of the metal ion of interest. The standards should be prepared in the same matrix as your samples to account for any matrix effects. The absorbance of the standards is then plotted against their concentration, and a regression analysis is performed to obtain the equation of the line.
VI. References
-
Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct and simultaneous spectrophotometric determination of Ni (II) and Co (II) using diethanoldithiocarbamate as complexing agent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Retrieved from [Link]
-
National Institutes of Health. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). New Spectrophotometric Method for Determination of Cadmium. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Research Article Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Retrieved from [Link]
-
ResearchGate. (2014). How do I prepare DNS reagents?. Retrieved from [Link]
-
NIST Technical Series Publications. (n.d.). Spectrophotometric determination of praseodymium, neodymium, and samarium. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Retrieved from [Link]
Sources
- 1. sinobiological.com [sinobiological.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Solvent Effects on N,N'-Dicyclohexyldithiooxamide Complexes
Welcome to the technical support resource for researchers working with N,N'-Dicyclohexyldithiooxamide (DCDTOA) and its metal complexes. This guide is designed to provide expert insights and practical solutions to common challenges encountered when studying the influence of solvents on their absorption spectra. The content is presented in a question-and-answer format to directly address the issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions about DCDTOA complexes and the principles of solvatochromism.
Q1: What is this compound (DCDTOA) and why are its metal complexes of interest?
A1: this compound is an organic ligand featuring a dithiooxamide core (-C(S)NH-) flanked by two cyclohexyl groups. The core contains sulfur and nitrogen atoms that act as excellent donor sites for coordinating with metal ions. Metal complexes derived from ligands with thioamide moieties are studied for their diverse applications, including potential catalytic, biological, and antibacterial activities.[1][2][3] The electronic properties of these complexes, which can be probed using UV-Vis spectroscopy, are highly sensitive to their environment, making them interesting candidates for sensing and materials science applications.
Q2: What is "solvatochromism" and why is it significant for my DCDTOA complex?
A2: Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[4] This change is a direct result of the differential solvation of the molecule's ground and excited electronic states. For your DCDTOA complex, observing solvatochromism means that the solvent is interacting with the complex and altering the energy gap between its molecular orbitals.
This is significant for several reasons:
-
Probing Electronic Structure: It provides insight into the nature of the electronic transitions within your complex, such as whether they are π→π, n→π, or charge-transfer (CT) transitions.[5][6]
-
Environmental Sensing: The sensitivity to solvent polarity can be harnessed for applications where the complex acts as a sensor for the microenvironment's polarity.
-
Tuning Properties: Understanding these effects allows you to intentionally tune the optical properties of the complex for specific applications by choosing the appropriate solvent.
Q3: What types of electronic transitions are expected in the absorption spectrum of a DCDTOA metal complex?
A3: The UV-Vis spectrum of a DCDTOA metal complex is typically composed of several absorption bands corresponding to different electronic transitions:
-
Intraligand (IL) Transitions: These are high-energy transitions (usually in the UV region) localized on the DCDTOA ligand itself, often of π→π* or n→π* character.[5][7]
-
d-d Transitions: These are transitions between the d-orbitals of the metal center. They are typically weak in intensity and occur in the visible region.[8]
-
Charge-Transfer (CT) Transitions: These are often the most intense and environmentally sensitive bands. They involve the movement of an electron from a metal-centered orbital to a ligand-centered orbital (Metal-to-Ligand Charge Transfer, MLCT) or from the ligand to the metal (Ligand-to-Metal Charge Transfer, LMCT).[7][9] Given the electron-rich nature of the dithiooxamide core, LMCT bands are highly probable. The solvent polarity can significantly impact the energy of these CT bands.[10][11][12]
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides solutions to specific problems you might encounter during your experiments.
Q4: I dissolved my DCDTOA complex in different solvents, and the color changed dramatically. Why did this happen and what does it mean?
A4: This is a classic example of solvatochromism and is the expected behavior for many charge-transfer complexes. The change in color corresponds to a shift in the maximum absorption wavelength (λmax).
-
Causality: Solvents with different polarities stabilize the ground and excited states of your complex to different extents.
-
Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, increasing the energy gap for the electronic transition. This results in a shift of λmax to a shorter wavelength (higher energy).
-
Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state (common for charge-transfer transitions), polar solvents will stabilize the excited state more, decreasing the energy gap. This causes a shift of λmax to a longer wavelength (lower energy).[13][14]
-
-
What to do: This is not an error but a key piece of data. You should systematically record the λmax in a range of solvents with varying polarities to quantify this effect.
Q5: My absorbance readings are unstable and drifting over time in a specific solvent. What's the problem?
A5: Unstable readings often point to either instrumental issues or, more likely in this context, a lack of stability of the complex in that particular solvent.[15][16]
-
Possible Causes & Solutions:
-
Instrument Warm-up: Ensure the spectrophotometer's lamp has been on for at least 20-30 minutes to stabilize its output.[17]
-
Complex Instability/Decomposition: The solvent may be reacting with your complex, causing it to degrade. Donor solvents like DMF or DMSO can sometimes displace ligands, leading to decomposition.[18][19]
-
Troubleshooting Step: Re-scan the spectrum after a set period (e.g., 30 minutes, 1 hour) to see if the peak shape or position changes, or if new peaks appear. This confirms degradation. If this occurs, that solvent may be unsuitable for your studies, or measurements must be taken immediately after preparation.
-
-
Precipitation: The complex may have low solubility in the chosen solvent and could be slowly precipitating out of solution, causing the absorbance to decrease.
-
Troubleshooting Step: Visually inspect the cuvette for any cloudiness or solid particles. Hold it against a light source. If solubility is an issue, try a different solvent or work with more dilute solutions.
-
-
Solvent Evaporation: Volatile solvents (like dichloromethane or ether) can evaporate from the cuvette, concentrating the sample and causing absorbance to drift upwards.[17]
-
Troubleshooting Step: Use a capped or stoppered cuvette to minimize evaporation during the measurement.
-
-
Q6: I see a deviation from the Beer-Lambert Law (non-linear plot) at higher concentrations. Am I doing something wrong?
A6: Not necessarily. This is a common phenomenon, especially with coordination complexes.[20]
-
Causality: The Beer-Lambert law assumes that the absorbing species do not interact with each other. At high concentrations, several things can happen:
-
Molecular Interactions: Complex molecules may start to aggregate or form dimers in solution, and these aggregates will have different molar absorptivity than the individual molecules.
-
Instrumental Effects: At very high absorbances (>1.5-2.0 AU), stray light in the spectrophotometer can become a significant factor, leading to artificially low readings.[20]
-
Chemical Equilibria: Changes in concentration can shift equilibria in solution (e.g., dissociation of a ligand), altering the nature of the absorbing species.
-
-
Solution: For accurate quantitative analysis, it is crucial to work within the linear range of the Beer-Lambert plot. This is typically in an absorbance range of 0.1 to 1.0 AU.[20] Perform a concentration-dependent study to determine the linear range for your complex in each solvent before proceeding with further experiments.
Q7: My spectrum has an unexpected shoulder or a new peak that shouldn't be there. How do I identify the source?
A7: Extraneous peaks can arise from several sources. A systematic approach is needed to diagnose the issue.
-
Troubleshooting Flow:
-
Check the Solvent: Run a spectrum of the pure solvent in the same cuvette. The solvent itself may have some absorbance in the region of interest (a "solvent cutoff").[21] For example, acetone and DMF absorb significantly in the lower UV range.
-
Check the Cuvette: Use a clean quartz cuvette, as plastic or glass cuvettes are not transparent in the UV region.[17][22] Fingerprints, scratches, or residue can cause scattering and produce broad, artifactual signals.[15]
-
Check for Impurities: The most likely cause is an impurity in your synthesized complex or in the solvent. Re-purify your complex if necessary. Use high-purity, spectroscopy-grade solvents.
-
Check for Photodegradation: Some complexes are light-sensitive. The high-intensity beam of the spectrophotometer could be causing the complex to decompose during the scan. Try acquiring the spectrum more quickly or using a lower lamp intensity if possible.
-
Part 3: Experimental Protocols & Data Presentation
This section provides step-by-step methodologies and guidance on presenting your data effectively.
Protocol 1: Systematic Solvatochromism Study
This protocol outlines the steps to accurately measure and analyze the effect of solvents on the absorption spectrum of your DCDTOA complex.
-
Instrument Preparation:
-
Turn on the spectrophotometer (both UV and Vis lamps) and allow it to warm up for at least 30 minutes for a stable baseline.[15]
-
-
Solvent Selection:
-
Choose a series of 5-10 high-purity, spectroscopy-grade solvents that span a wide range of polarities (see Table 1). Ensure your complex is sufficiently soluble and stable in each.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of your DCDTOA complex in a solvent in which it is highly soluble and stable (e.g., dichloromethane or chloroform).
-
-
Sample Preparation:
-
For each solvent to be tested, use a volumetric flask. Add a small, precise volume of the stock solution and dilute it with the test solvent to the mark. The goal is to have a final concentration where the λmax has an absorbance between 0.5 and 1.0 AU. This ensures you are in the linear range of the Beer-Lambert law.[20]
-
-
Spectral Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure test solvent. This is your blank/reference.
-
Place the blank in the reference beam path and perform a baseline correction or "auto-zero" across your desired wavelength range (e.g., 250-800 nm).
-
Replace the blank with the cuvette containing your sample solution.
-
Acquire the absorption spectrum.
-
-
Data Recording:
-
Record the λmax (wavelength of maximum absorbance) for the most prominent charge-transfer band.
-
Repeat for all chosen solvents.
-
Data Presentation: Using Tables
Summarize your quantitative data in a clear table. This allows for easy comparison of solvent properties and their effect on the spectrum.
Table 1: Example Data for a Hypothetical DCDTOA-Metal Complex
| Solvent | Dielectric Constant (ε) | Reichardt's ET(30) (kcal/mol) | λmax (nm) | Absorption Energy (kcal/mol) |
| n-Hexane | 1.88 | 31.0 | 485 | 59.0 |
| Toluene | 2.38 | 33.9 | 498 | 57.4 |
| Chloroform | 4.81 | 39.1 | 515 | 55.5 |
| Acetone | 20.7 | 42.2 | 530 | 54.0 |
| Acetonitrile | 37.5 | 45.6 | 542 | 52.8 |
| Methanol | 32.7 | 55.4 | 560 | 51.1 |
Note: Absorption energy is calculated as E = 28591 / λmax (in nm).
Part 4: Visualization of Workflows and Concepts
Diagrams are essential for visualizing complex processes and relationships. Below are Graphviz diagrams illustrating key aspects of your work.
Diagram 1: Experimental Workflow
This diagram outlines the logical flow of a solvatochromism experiment from start to finish.
Caption: Decision tree for troubleshooting unstable readings.
Diagram 3: Mechanism of Positive Solvatochromism
This diagram illustrates how a polar solvent can stabilize a polar excited state, leading to a red shift in the absorption spectrum.
Caption: Stabilization of a polar excited state by a polar solvent.
References
-
Spectrophotometer Selection and Troubleshooting: A Practical Guide . Sper Scientific Direct. Available from: [Link]
-
20 Common Problems for Spectrophotometers . Hinotek. Available from: [Link]
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UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them . Cromatografia. Available from: [Link]
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UV-vis absorption spectra of complexes 1, 3, 5, and R1 in ethanol-methanol (4 : 1) solution . ResearchGate. Available from: [Link]
-
Troubleshooting in UV/Vis Spectrophotometry | Biocompare Bench Tips . Biocompare. Available from: [Link]
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Solvent effect on complexation reactions . ResearchGate. Available from: [Link]
-
Effect of hydrogen bonding on infrared absorption intensity . arXiv.org. Available from: [Link]
-
Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand . National Center for Biotechnology Information. Available from: [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... . MDPI. Available from: [Link]
-
UV spectra for the TM and metal complexes . ResearchGate. Available from: [Link]
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Solvent effect in uv spectroscopy . Chemistry Notes Info. Available from: [Link]
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The Impact of Ligand Oxidation State and Fold Angle on the Charge Transfer Processes of MoIVO-Dithione Complexes . IU Indianapolis ScholarWorks. Available from: [Link]
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Absorption Spectra of Co(III) Complexes. II. Redetermination of the Spectrochemical Series . Semantic Scholar. Available from: [Link]
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Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd . IJISET. Available from: [Link]
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Solvents and solvent effect in UV - Vis Spectroscopy . SlideShare. Available from: [Link]
-
Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid . National Center for Biotechnology Information. Available from: [Link]
-
Effect of N,N′-Dicyclohexyldicarboxamide Homologues on the Crystallization and Properties of Isotactic Polypropylene . National Center for Biotechnology Information. Available from: [Link]
-
Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4 ... . Semantic Scholar. Available from: [Link]
-
The effect of solvent polarity on the balance between charge transfer and non-charge transfer pathways in the sensitization of singlet oxygen by pipi triplet states . PubMed. Available from: [Link]
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Amide Spectral Fingerprints are Hydrogen Bonding-Mediated . National Center for Biotechnology Information. Available from: [Link]
-
Electronic Spectroscopy of Transition Metal Complexes Absorption of Light . University of Illinois Urbana-Champaign. Available from: [Link]
-
Simran et al., IJPSR, 2023; Vol. 14(11): 5465-5471 . International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Charge-transfer complexes. Part III. Solvent shifts of the charge-transfer band of complexes formed between halide ions and organic electron acceptors . Royal Society of Chemistry. Available from: [Link]
-
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry . YouTube. Available from: [Link]
-
SOLVATOCHROMISM OF TRANSITION METAL COMPLEXES WITH ORGANIC LIGANDS IN DONOR AND ACCEPTOR SOLVENTS . Semantic Scholar. Available from: [Link]
-
Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities . ResearchGate. Available from: [Link]
-
Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides . PubMed. Available from: [Link]
-
Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea . Semantic Scholar. Available from: [Link]
-
Polynuclear Complexes of Nd and Dy with N2O3 Donor Ligands: Solution Speciation and Selective Precipitation Studies . National Center for Biotechnology Information. Available from: [Link]
-
Complexes of Some Bivalent Metal Ions with Organic Ligands having Thioamide Group . Asian Journal of Chemistry. Available from: [Link]
-
Synthesis and Characterization of N , N ′-Dicyclohexyl- N , N ′-dimethyl-propan-1,3-diamide . ResearchGate. Available from: [Link]
-
Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions . National Center for Biotechnology Information. Available from: [Link]
-
MANAGING CHARGE TRANSFER: FROM DIPOLAR STRUCTURES TO ELECTRODE INTERFACES . FLOGEN Star Outreach. Available from: [Link]
-
Spectroscopic and theoretical investigation of solvent effect on N–H∙∙∙O, N–H∙∙∙N and N–H∙∙∙π interactions in complexes of N-monosubstituted benzamides . ResearchGate. Available from: [Link]
-
Effect of diverse solvents on the composition and structure of mixed-ligand nickel(II) dithiocarbamates: [NiX(ndtc)(PPh3)] . ResearchGate. Available from: [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation . National Center for Biotechnology Information. Available from: [Link]
-
Solvent dependence of the solid-state structures of salicylaldiminate magnesium amide complexes . PubMed. Available from: [Link]
-
Solvent dependence of the solid-state structures of salicylaldiminate magnesium amide complexes . ResearchGate. Available from: [Link]
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- 14. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sperdirect.com [sperdirect.com]
- 16. hinotek.com [hinotek.com]
- 17. ossila.com [ossila.com]
- 18. Polynuclear Complexes of Nd and Dy with N2O3 Donor Ligands: Solution Speciation and Selective Precipitation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 21. assets-global.website-files.com [assets-global.website-files.com]
- 22. biocompare.com [biocompare.com]
addressing matrix effects in real sample analysis using N,N'-Dicyclohexyldithiooxamide
A-Level Guide for Addressing Matrix Effects in Real Sample Analysis
Welcome to the technical support center for the application of N,N'-Dicyclohexyldithiooxamide (DCDTOA) in complex sample analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing DCDTOA for quantitative analysis and encountering challenges related to sample matrix interference. Here, we provide in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately overcome these common analytical hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about DCDTOA and the nature of matrix effects.
Q1: What is this compound and what is its primary application?
A: this compound, a derivative of dithiooxamide (also known as rubeanic acid), is a chelating agent.[1] Chelating agents are organic compounds that can form stable, ring-like complexes (chelates) with metal ions.[1][2] DCDTOA is primarily used in analytical chemistry for the selective complexation and subsequent colorimetric or spectrophotometric determination of metal ions like copper, nickel, and cobalt. The formation of these colored chelates allows for their quantification using techniques like UV-Vis spectrophotometry.
Q2: What is a "matrix effect" and why is it a problem in real sample analysis?
A: The "matrix effect" refers to the combined influence of all components in a sample, other than the specific analyte you are trying to measure, on the analytical signal.[3][4] In real samples such as wastewater, biological fluids, or digested solids, the matrix can contain a complex mixture of salts, proteins, lipids, organic matter, and other metal ions.[4][5] These components can interfere with the analysis by either artificially increasing (enhancement) or decreasing (suppression) the analyte's signal, leading to inaccurate and unreliable quantitative results.[3][4][6]
Q3: How do matrix components interfere with DCDTOA-based assays?
A: Interference can occur through several mechanisms:
-
Spectral Interference: Other components in the matrix might absorb light at the same wavelength as the DCDTOA-metal complex, leading to a falsely high reading.[5] Turbidity or suspended particles can also scatter light, causing measurement errors.[7][8]
-
Chemical Interference: Non-target metal ions or other substances in the matrix may react with DCDTOA, consuming the reagent and making it unavailable to bind with the target analyte. Alternatively, matrix components could bind to the target analyte, preventing it from reacting with DCDTOA.
-
pH Alteration: The efficiency of the chelation reaction between DCDTOA and a target metal is highly dependent on the solution's pH. Matrix components can act as buffers or alter the pH, shifting the reaction equilibrium and affecting the stability and formation of the desired colored complex.
Q4: What is a "masking agent" and how can it help?
A: A masking agent is a chemical added to a sample to form a stable complex with interfering ions, preventing them from reacting with the primary analytical reagent (in this case, DCDTOA). For example, citrate or tartrate can be used to form colorless complexes with ions like Fe³⁺ or Al³⁺, "masking" them and preventing them from interfering with the analysis of a target metal like Cu²⁺.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your analysis.
Problem: My calibration curve, prepared in a clean solvent, is linear, but my spiked sample recoveries are poor (<<80% or >>120%).
-
Likely Cause: This is a classic indicator of a multiplicative matrix effect, where the matrix is either suppressing or enhancing the signal.[9] Components in your sample matrix are interfering with the formation or the measurement of the DCDTOA-analyte complex.
-
Troubleshooting Workflow:
-
Quantify the Matrix Effect: First, confirm the extent of the issue. Prepare two sets of standards at the same concentration: one in a clean solvent (like deionized water) and another in a "matrix blank" (a sample known to be free of your analyte, but containing the matrix). The percentage of matrix effect can be calculated as: (Signal in Matrix / Signal in Solvent) * 100.[4][10] A value significantly different from 100% confirms a matrix effect.
-
Sample Dilution: The simplest approach is to dilute the sample. This reduces the concentration of interfering components. Perform a dilution series (e.g., 1:5, 1:10, 1:20) to find a dilution factor that minimizes the matrix effect while keeping the analyte concentration within the instrument's detection range.
-
Matrix Matching: If dilution is insufficient or not possible, try to match the matrix of your calibration standards to your samples.[5][9] For example, if analyzing a saline water sample, prepare your calibration standards in a saline solution of similar concentration.
-
Implement the Method of Standard Additions: This is a powerful technique to correct for matrix effects. It involves adding known amounts of a standard solution directly to aliquots of the sample, effectively creating a calibration curve within the sample's own matrix.[9][11][12][13]
-
Problem: I am observing a high background signal or false positives in my reagent blanks.
-
Likely Cause: This points to contamination in your reagents, glassware, or instrumentation.
-
Troubleshooting Workflow:
-
Reagent Purity: Prepare fresh reagents, including the DCDTOA solution and any buffers, using high-purity water and analytical grade chemicals. Test each new reagent individually to pinpoint the source of contamination.[7]
-
Glassware Cleaning: Ensure all glassware is meticulously cleaned. A final rinse with dilute nitric acid followed by several rinses with deionized water is a good practice for trace metal analysis.[7]
-
Instrument Check: Run a "zero" measurement on the spectrophotometer with an empty sample holder to check for stray light or electronic noise. Ensure the instrument is properly calibrated using a distilled water blank before each set of measurements.[14][15]
-
Problem: My results are inconsistent and not reproducible.
-
Likely Cause: Inconsistent results often stem from instability in the experimental conditions or variations in sample preparation.
-
Troubleshooting Workflow:
-
pH Control: The pH of the reaction is critical. Use a reliable buffer system to ensure the pH is constant and at the optimal level for complex formation across all samples and standards. Verify the pH of each solution after adding all reagents.
-
Reaction Time and Temperature: The DCDTOA-metal complex formation may not be instantaneous. Investigate the reaction kinetics to determine the time required for the color to fully develop and stabilize. Ensure all samples and standards are allowed to react for the same amount of time at a consistent temperature before measurement.
-
Sample Homogeneity: For solid or heterogeneous samples, ensure the portion taken for analysis is truly representative. Inadequate homogenization is a common source of variability.[5]
-
Pipetting and Dilution Accuracy: Use calibrated pipettes and follow consistent dilution protocols. Small errors in volume can lead to significant variations in the final concentration.
-
Part 3: Key Experimental Protocols & Workflows
This section provides detailed methodologies for critical procedures.
Protocol 1: General Workflow for Sample Analysis with DCDTOA
This workflow incorporates quality control steps to identify and mitigate matrix effects from the outset.
-
Sample Preparation: Homogenize the sample. If it is a solid, perform an appropriate digestion (e.g., acid digestion) to bring the metal ions into solution. Filter or centrifuge the sample to remove any particulate matter.[5]
-
Initial Screening: Analyze a diluted aliquot of the sample to estimate the analyte concentration. This helps in planning the appropriate calibration range.
-
Quality Control Sample Preparation: Prepare the following set of solutions:
-
Reagent Blank: Contains all reagents (buffer, DCDTOA) but no sample or standard. Used to zero the instrument.[8]
-
Calibration Standards: A series of solutions with known concentrations of the analyte, prepared in a clean solvent.
-
Sample Aliquot: The prepared sample.
-
Matrix Spike: An aliquot of the sample spiked with a known concentration of the analyte. This is used to determine the percent recovery and assess matrix effects.[9]
-
-
Reaction: Add buffer and DCDTOA solution to each of the above samples and standards. Allow the color to develop for a predetermined, consistent amount of time.
-
Spectrophotometric Measurement: Measure the absorbance of all solutions at the wavelength of maximum absorbance (λmax) for the DCDTOA-metal complex.
-
Data Analysis:
-
Construct a calibration curve from the standards.
-
Determine the concentration of the analyte in the sample aliquot.
-
Calculate the percent recovery from the matrix spike: Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Known Spike Conc.] * 100. A recovery outside the 85-115% range typically indicates a significant matrix effect.
-
Diagram: General Analytical Workflow
This diagram illustrates the decision-making process in the analytical workflow.
Caption: Workflow for identifying and addressing matrix effects.
Protocol 2: Method of Standard Additions
Use this protocol when matrix effects are confirmed and cannot be resolved by simple dilution.
-
Prepare Sample Aliquots: Dispense equal volumes of your prepared sample into a series of at least four volumetric flasks (e.g., 5.00 mL of sample into four 10.00 mL flasks).[11][16]
-
Spike with Standard: Keep the first flask as the "unspiked" sample. To the remaining flasks, add increasing, known volumes of a standard analyte solution (e.g., 0 µL, 50 µL, 100 µL, 150 µL of a 10 ppm standard).[16]
-
Add Reagents and Dilute: To every flask, add the required buffer and DCDTOA reagent. Then, dilute all flasks to the final volume with deionized water and mix thoroughly.[16]
-
Measure Absorbance: Measure the absorbance of each solution.
-
Plot and Extrapolate: Create a plot with the concentration of the added standard on the x-axis and the measured absorbance on the y-axis. Perform a linear regression on the data points.[12][17]
-
Calculate Concentration: The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, undiluted sample.[11][12]
Diagram: Standard Addition Plot
This diagram illustrates the graphical method for determining concentration via standard addition.
Caption: Extrapolation of a standard addition plot to find the unknown concentration.
Part 4: Data Tables for Quick Reference
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | Must be dissolved in an organic solvent first. |
| Ethanol | Soluble | Common choice for preparing stock solutions. |
| Acetone | Soluble | Good alternative to ethanol. |
| Dichloromethane | Highly Soluble | Useful for extraction purposes.[18] |
| Dimethylformamide (DMF) | Highly Soluble | Use with caution; may interfere with some reactions.[18] |
Table 2: Common Interferences and Mitigation Strategies
| Interfering Ion | Potential Issue | Recommended Mitigation Strategy |
| Iron (Fe³⁺) | Forms colored complexes, consumes reagent. | Adjust pH to acidic conditions (pH < 2); Add masking agent (e.g., fluoride, pyrophosphate). |
| Aluminum (Al³⁺) | Can precipitate as hydroxide at neutral/basic pH, causing turbidity. | Maintain acidic pH; Add masking agent (e.g., citrate, tartrate). |
| High Salt Conc. | Can alter ionic strength, affecting complex stability and activity coefficients. | Dilute sample if possible; Matrix-match calibration standards.[5][9] |
| Organic Matter | Can bind to metal ions or absorb light. | Sample pre-treatment (e.g., digestion, solid-phase extraction).[3] |
References
-
CH 2212 Lab Exploration. Standard Addition in Spectrophotometry. [Link]
-
LCGC International. A Look at Matrix Effects. [Link]
-
UC Irvine. Method of Standard Addition. [Link]
-
Chemistry LibreTexts. Standard Addition Method. [Link]
-
Drawell. What are the Key Challenges in Spectrophotometric Analysis?. [Link]
-
YouTube. Standard Addition Method. [Link]
-
Phenomenex. Sample Prep Tech Tip: What is the Matrix Effect. [Link]
-
JoVE. Video: Method of Standard Addition to Minimize Matrix Effect. [Link]
-
SlidePlayer. Troubleshooting Chemistry Issues for Colorimetric Analysis. [Link]
-
numares. How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
SCIEX. What is matrix effect and how is it quantified?. [Link]
-
National Center for Biotechnology Information (PMC - NIH). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Wikipedia. N,N′-Dicyclohexylcarbodiimide. [Link]
-
Angelo State University. COLORIMETRIC DETERMINATION OF MANGANESE. [Link]
-
ResearchGate. Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities in Rifampin and Rifapentine. [Link]
-
Chemistry LibreTexts. Colorimetric Fe Analysis (Experiment). [Link]
-
ResearchGate. Fig. 1. Molecular structure of the chelating agents: N,N.... [Link]
-
LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
MDPI. Chelating Extractants for Metals. [Link]
-
Bionity. N,N'-Dicyclohexylcarbodiimide. [Link]
-
Nitrosamines Exchange. How to circumvent matrix effect in confirmatory testing. [Link]
-
National Center for Biotechnology Information (PMC - PubMed Central - NIH). Chelation in Metal Intoxication. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
DORAS | DCU Research Repository. METAL CHELATION IN SEPARATION SCIENCE MARIAN DEACON. [Link]
-
MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]
Sources
- 1. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. archive.int.washington.edu [archive.int.washington.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. What is matrix effect and how is it quantified? [sciex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Video: Method of Standard Addition to Minimize Matrix Effect [jove.com]
- 14. vernier.com [vernier.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pages.mtu.edu [pages.mtu.edu]
- 17. chem.uci.edu [chem.uci.edu]
- 18. N,N'-Dicyclohexylcarbodiimide [bionity.com]
Technical Support Center: N,N'-Dicyclohexyldithiooxamide Purification
Welcome to the technical support guide for the purification of synthesized N,N'-Dicyclohexyldithiooxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the purification of this compound, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter post-synthesis. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your issue.
Question 1: My crude product is a sticky, oily, or waxy solid that fails to crystallize. What's happening and how can I fix it?
Answer: This is a classic sign of significant impurities preventing the formation of a stable crystal lattice. The likely culprits are unreacted starting materials (e.g., cyclohexylamine), low-molecular-weight byproducts, or residual solvent.
-
Causality: Crystal formation requires a high degree of molecular homogeneity. Impurities disrupt the ordered packing of this compound molecules, lowering the melting point and inhibiting crystallization, often resulting in an amorphous solid or oil.
-
Troubleshooting Steps:
-
Trituration: Before attempting a full recrystallization, try triturating the crude material. This involves stirring or grinding the oily product with a non-polar solvent in which the desired compound is poorly soluble, but the impurities are soluble. Hexanes or diethyl ether are excellent starting points. The goal is to "wash" the impurities away, often leaving behind a solid that can then be recrystallized.
-
Solvent Removal: Ensure all reaction solvents (like DMF or 2-methoxyethanol, which are high-boiling) are thoroughly removed under high vacuum.[1] Co-evaporation with a lower-boiling solvent like toluene can help remove stubborn traces.
-
Purity Analysis: Run a quick Thin-Layer Chromatography (TLC) or crude ¹H NMR to identify the scale of the problem. If the product is a minor component, a full chromatographic purification is necessary before crystallization can succeed.
-
Question 2: I've performed a recrystallization, but my product's purity hasn't significantly improved according to TLC/NMR analysis. Why did it fail?
Answer: This situation typically arises from one of two scenarios: selection of a suboptimal solvent system or the presence of an impurity with very similar solubility characteristics to your product.
-
Causality: The success of recrystallization hinges on the differential solubility of the product and its impurities at high and low temperatures. If an impurity is equally soluble as the product in the chosen solvent, it will co-crystallize, leading to minimal purification.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: The ideal recrystallization solvent should dissolve your product completely at its boiling point and very poorly at room temperature or below. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor). Refer to the solvent selection table in the FAQ section.
-
Consider a Two-Solvent System: If a single solvent is ineffective, a two-solvent system can provide the necessary fine-tuning. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Allow this to cool slowly. A common example for moderately polar compounds is Ethanol/Water or Dichloromethane/Hexane.
-
Switch to Chromatography: If recrystallization consistently fails, column chromatography is the more powerful alternative for separating compounds with similar polarities.
-
Question 3: My final product is off-white or yellowish-brown, not the expected color. What causes this discoloration and is it problematic?
Answer: Discoloration often points to trace impurities, which may include oxidized species or sulfur-containing byproducts from the synthesis. Dithiooxamides can be sensitive to water and air, potentially discoloring under humid conditions.[2]
-
Causality: The thioamide functional groups (-C(=S)N-) contain chromophores that can be sensitive to their chemical environment. Oxidation or the presence of conjugated impurities can shift the electronic absorption into the visible spectrum, causing a yellow or brown appearance.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb colored, highly polar, and polymeric impurities. Keep the solution hot and swirl for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.
-
Wash Thoroughly: Ensure the filtered crystals are washed with a small amount of cold, fresh recrystallization solvent to remove any residual colored mother liquor.
-
Inert Atmosphere: If the compound is particularly air-sensitive, perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).
-
Question 4: How do I effectively remove N,N'-dicyclohexylthiourea, a common byproduct of related syntheses?
Answer: While N,N'-dicyclohexylurea (DCU) is the characteristic byproduct of N,N'-dicyclohexylcarbodiimide (DCC) reactions, the analogous N,N'-dicyclohexylthiourea can be a significant impurity in some synthetic routes to your target molecule.[3][4] Fortunately, like DCU, its solubility profile is often distinct from the desired product.
-
Causality: The urea and thiourea functional groups are capable of strong hydrogen bonding, which often results in high melting points and poor solubility in many non-polar organic solvents compared to the target dithiooxamide.
-
Troubleshooting Steps:
-
Filtration: N,N'-dicyclohexylthiourea is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate. A simple filtration of the crude reaction mixture can remove a significant portion of this byproduct.
-
Solvent Selection for Recrystallization: Choose a solvent system that maximizes the solubility difference. For example, your this compound product may be soluble in hot ethanol, while the thiourea byproduct is much less soluble. This allows for its removal via hot filtration before the desired product is crystallized from the filtrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable, general-purpose method for purifying this compound?
Recrystallization is the most common and efficient method for purifying this compound, assuming it is the major component after the initial workup. It is effective at removing baseline impurities, unreacted starting materials, and colored byproducts. For challenging separations where impurities have similar properties, column chromatography is the method of choice.
Q2: What are the best solvents for recrystallization?
The choice depends on the specific impurities present. A systematic approach is best: test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Ethanol | Polar Protic | 78 | Often a good starting point. Dissolves the product when hot, with significantly lower solubility when cold. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but the slightly lower polarity may improve differential solubility. |
| Ethyl Acetate | Medium Polarity | 77 | Good for dissolving the product; often used in combination with hexanes as an anti-solvent. |
| Toluene | Non-Polar | 111 | Useful for removing non-polar impurities. The high boiling point ensures good dissolution. |
| Hexanes | Non-Polar | 69 | Generally a poor solvent for the product, making it excellent for trituration or as an anti-solvent in a two-solvent system. |
Q3: Can I use column chromatography? What are the recommended conditions?
Yes, silica gel column chromatography is a very effective technique.
-
Stationary Phase: Standard silica gel (230-400 mesh) is appropriate.
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of ethyl acetate in hexanes is a standard choice. For example, begin with 5% Ethyl Acetate/95% Hexanes and slowly increase the concentration of ethyl acetate.
-
Monitoring: Use TLC to determine the appropriate solvent system before running the column and to track the fractions as they elute. Dithiooxamide and its derivatives can sometimes be visualized with specific stains if not UV-active.[5]
Q4: How can I definitively assess the purity of my final product?
A combination of techniques is required for a comprehensive assessment of purity.
-
Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of high purity. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): The appearance of a single spot in multiple solvent systems suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual impurities. Integration of the proton signals can be used for quantitative assessment.
-
High-Performance Liquid Chromatography (HPLC): For drug development applications, HPLC is the gold standard for purity analysis, capable of detecting trace impurities.[6][7][8] A single, sharp peak on the chromatogram indicates high purity.
Q5: What are the recommended storage and handling procedures for purified this compound?
Given that the parent compound, dithiooxamide, can be sensitive to water and humidity, it is prudent to take precautions.[2]
-
Storage: Store the purified solid in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere, away from light and heat.
-
Handling: Handle the compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Detailed Protocol: Recrystallization of this compound from Ethanol
This protocol provides a step-by-step guide for a standard recrystallization procedure.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks (2)
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stir rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol, just enough to create a slurry. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Return the flask to the hot plate and gently boil for 2-5 minutes.
-
(Optional) Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel and place it on top of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a clean, pre-weighed watch glass. Allow them to air dry, or for faster results, dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Once dry, determine the final mass to calculate the yield and assess the purity using melting point and/or spectroscopic methods.
Visual Workflow: Troubleshooting Purification
The following diagram outlines a logical workflow for addressing common purification challenges.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US3385890A - Preparation of dithiooxamide - Google Patents [patents.google.com]
- 3. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 4. CN104193653A - Novel synthesis method of N, N'-dicyclohexylcarbo-diimide - Google Patents [patents.google.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. CN110927288A - Method for detecting N, N' -dicyclohexylurea in phosphorylcholine morpholine - Google Patents [patents.google.com]
- 7. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Sensitivity of N,N'-Dicyclohexyldithiooxamide-Based Methods
Welcome to the technical support center for N,N'-Dicyclohexyldithiooxamide (DCDTOA) based analytical methods. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the sensitivity and reliability of your assays. Here, we move beyond simple protocols to explain the underlying chemistry and rationale behind each experimental step, empowering you to optimize your results effectively.
Introduction to DCDTOA-Based Methods
This compound is a robust chelating agent renowned for its high affinity for certain metal ions, particularly noble metals like platinum and palladium.[1][2] Its reaction with these metals forms intensely colored complexes, which can be quantified spectrophotometrically. The sensitivity of these methods, however, can be influenced by a variety of factors including reagent quality, sample matrix complexity, and reaction conditions. This guide will address common challenges and provide strategies to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Low or No Signal (Poor Sensitivity)
You've prepared your standards and samples, added the DCDTOA reagent, but the expected color development is weak or absent.
Question: My assay is not sensitive enough to detect my analyte at the expected concentration. What are the primary causes and how can I fix this?
Answer: Low sensitivity in DCDTOA-based assays can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagent itself. Here’s a systematic approach to troubleshoot this problem:
1. Verify Reagent Quality and Preparation:
-
Purity of DCDTOA: Impurities in the DCDTOA can significantly reduce its effective concentration and chelating efficiency. Ensure you are using a high-purity grade of the reagent. If you have synthesized it in-house, consider purification by recrystallization.
-
Solvent Choice and Reagent Stability: DCDTOA has low solubility in water and is typically dissolved in an organic solvent like ethanol or DMF.[3] The reagent solution can degrade over time, especially when exposed to light or high temperatures.
-
Troubleshooting Steps:
-
Prepare a fresh DCDTOA solution using a high-purity, anhydrous organic solvent.
-
Store the solution in an amber glass bottle and at a low temperature when not in use.
-
Always prepare a "reagent blank" to ensure the reagent solution itself is not contributing to background absorbance.
-
-
2. Optimize Reaction Conditions:
The formation of the DCDTOA-metal complex is highly dependent on the chemical environment.
-
pH of the Reaction Mixture: The pH of the solution can influence both the speciation of the metal ion and the protonation state of the DCDTOA, affecting complex formation.
-
Troubleshooting Steps:
-
Perform a pH optimization study by preparing a series of reactions buffered at different pH values (e.g., from acidic to slightly basic).
-
Measure the absorbance at each pH to determine the optimal range for complex formation.
-
-
-
Reaction Time and Temperature: The kinetics of complex formation may be slow.
-
Troubleshooting Steps:
-
Conduct a time-course experiment, measuring the absorbance at various time points after adding the DCDTOA reagent to determine when the reaction reaches completion.
-
Investigate the effect of temperature. Gently warming the reaction mixture might increase the rate of complex formation, but be cautious of potential degradation at higher temperatures.
-
-
3. Address Matrix Effects and Interferences:
Your sample matrix may contain substances that interfere with the assay.
-
Presence of Competing Ions: Other metal ions in the sample can compete with your analyte for DCDTOA, reducing the formation of the desired colored complex.[4]
-
Troubleshooting Steps:
-
Use a masking agent to selectively chelate interfering ions.[5] For example, EDTA can be used to mask many common metal ions, but its suitability will depend on the relative stability of the EDTA-interferent and DCDTOA-analyte complexes.
-
Perform a spike-and-recovery experiment to assess the extent of matrix interference.
-
-
-
Sample Pre-treatment and Analyte Pre-concentration: For samples with very low analyte concentrations, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[6][7]
-
Experimental Protocol: Solid-Phase Extraction with DCDTOA-Functionalized Sorbent
-
Sorbent Preparation: DCDTOA can be loaded onto a solid support like activated carbon or a polymeric resin.[8]
-
Sample Loading: Adjust the pH of your sample to the optimal range for complex formation and pass it through the SPE cartridge containing the DCDTOA-functionalized sorbent. The target metal ion will be retained on the sorbent.
-
Washing: Wash the cartridge with a suitable solvent to remove non-specifically bound matrix components.
-
Elution: Elute the retained analyte using a small volume of an appropriate eluent (e.g., a stronger chelating agent or an acidic solution) to obtain a more concentrated sample.
-
Analysis: Analyze the eluate using your DCDTOA-based colorimetric method.
-
-
Workflow for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Background or False Positives
You observe a significant color development in your blank or negative control samples.
Question: My blank samples are showing high absorbance. What could be causing this, and how can I reduce the background signal?
Answer: High background absorbance is typically caused by contamination or non-specific reactions. Here’s how to diagnose and mitigate this issue:
-
Contaminated Reagents or Glassware:
-
Troubleshooting Steps:
-
Use high-purity water and solvents for all reagent preparations.
-
Ensure all glassware is thoroughly cleaned, possibly with an acid wash followed by rinsing with deionized water, to remove any trace metal contaminants.
-
-
-
Interfering Ions in the Sample Matrix: Some ions can form colored complexes with DCDTOA, leading to a false positive signal.[4][5]
-
Troubleshooting Steps:
-
Analyze your sample matrix for the presence of potential interfering ions.
-
Employ masking agents as described in the previous section to sequester these ions.[5]
-
-
-
Instability of the DCDTOA Reagent: Over time, the DCDTOA solution might degrade, forming colored byproducts.
-
Troubleshooting Steps:
-
Always use a freshly prepared DCDTOA solution.
-
Measure the absorbance of the DCDTOA solution itself (the reagent blank) to ensure it is colorless.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for measuring the absorbance of the DCDTOA-metal complex?
A1: The optimal wavelength (λmax) depends on the specific metal being analyzed. You should always determine the λmax empirically by scanning the absorbance of a prepared standard across a range of wavelengths (e.g., 300-800 nm) to find the peak absorbance. This ensures maximum sensitivity and adherence to the Beer-Lambert law.
Q2: How can I construct a reliable calibration curve?
A2: A reliable calibration curve is crucial for accurate quantification.
-
Prepare a series of standards with concentrations that bracket the expected concentration of your unknown samples.
-
Process each standard in the same manner as your samples, including any pre-treatment or pH adjustment steps.
-
Plot absorbance versus concentration and perform a linear regression. The R² value should be close to 1.0 (typically >0.995) for a good linear fit. A non-linear curve may indicate that the assay range has been exceeded or there are issues with standard preparation.[4]
Q3: Can I use DCDTOA for the analysis of biological samples?
A3: Yes, but with caution. Biological matrices are complex and can contain numerous interfering substances, such as proteins and other metal ions.[4]
-
Sample Preparation is Key: A digestion step (e.g., with acid) is often required to break down the organic matrix and release the metal ions.
-
Matrix Matching: Whenever possible, prepare your calibration standards in a matrix that closely resembles your digested and diluted biological samples to account for matrix effects.
-
Pre-concentration/Clean-up: Techniques like solid-phase extraction are highly recommended to both concentrate the analyte and remove interfering components.[6][7]
Q4: What are the advantages of using DCDTOA over other chelating agents?
A4: DCDTOA offers several advantages for specific applications:
-
High Selectivity: It shows a strong preference for certain noble and heavy metal ions.
-
Intense Color Formation: The resulting complexes often have high molar absorptivity, leading to good sensitivity.
-
Versatility: It can be used in solution-based assays or immobilized on solid supports for extraction and pre-concentration.[8]
Data Summary Tables
Table 1: Common Interferences and Mitigation Strategies
| Interfering Ion | Potential Effect on Assay | Recommended Mitigation Strategy |
| Fe³⁺ / Fe²⁺ | Positive interference (overestimation) | Use a masking agent like fluoride or citrate; adjust pH.[4] |
| Ni²⁺ | Positive interference | Method validation with spiked samples is crucial.[4] |
| Cu²⁺ | Positive interference | Use a more selective reagent if possible, or employ masking agents like thiourea. |
| CN⁻ (Cyanide) | Negative interference (underestimation) | Sample pre-treatment (e.g., acidification and purging) may be necessary.[4] |
| EDTA | Negative interference (underestimation) | Avoid using EDTA in sample buffers or collection tubes.[4] |
Methodology Workflow Diagram
Caption: General workflow for DCDTOA-based analysis.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Metal Ion Interference in Colorimetric Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Colorimetric Inconsistencies in Cu²+ Analysis.
- Jacobs, W. D. (1961). Spectrophotometric Determination of Platinum with N,N´-Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. Analytical Chemistry, 33(9), 1279-1281.
-
Arora, T., Agnihotri, N., & Azam, M. (2025). AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society, 70(1), 6294-6308. Retrieved from [Link]
-
ResearchGate. (2022). Solid-phase extraction of trace nickel in soil sample using dithioxamide-loaded activated carbon prior to determination by flame atomic absorption spectrometer. Retrieved from [Link]
-
DergiPark. (n.d.). Solid Phase Extraction Technique in Analytical Chemistry. Retrieved from [Link]
-
Nguyen, T. H., & Do, T. O. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(46), 30235–30267. Retrieved from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Spectrophotometric Method Validation: A Comparative Analysis Featuring N,N'-Dicyclohexyldithiooxamide
For researchers, scientists, and drug development professionals, the validation of an analytical method is the bedrock of reliable and reproducible results. It is the process that provides documented evidence that a method is fit for its intended purpose. This guide offers an in-depth exploration of the validation of a spectrophotometric method, using the determination of Palladium (II) with N,N'-Dicyclohexyldithiooxamide as our primary example.
In the spirit of robust scientific inquiry, we will not only detail the validation of this method but also present a comparative analysis against a well-established alternative, the Stannous Chloride method. This comparative approach is designed to provide a comprehensive understanding of the relative performance of each method, supported by experimental data.
This guide is structured to provide both the "why" and the "how" of method validation, drawing upon the authoritative guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6][7][8]
The "Why": Understanding the Pillars of Method Validation
Before delving into experimental protocols, it is crucial to understand the fundamental parameters of analytical method validation. Each parameter provides a different lens through which to assess the reliability and suitability of the method.
-
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] In essence, it answers the question: "Is my signal coming from my analyte of interest and nothing else?"
-
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. This is fundamental for accurate quantification.
-
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is considered at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The "How": Experimental Protocols
Method 1: this compound Method for Palladium (II) Determination
This compound is a sensitive chromogenic reagent for the determination of various metal ions, including palladium. The formation of a stable, colored complex allows for its quantification using spectrophotometry.
Experimental Workflow:
Caption: Experimental workflow for the validation of the this compound method.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Palladium (II) Stock Solution (1000 µg/mL): Dissolve an accurately weighed amount of palladium chloride in a minimal amount of concentrated HCl and dilute with deionized water.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of a suitable organic solvent (e.g., ethanol).
-
Buffer Solution (pH 3.0): Prepare a suitable buffer, such as a citrate-phosphate buffer, and adjust the pH to 3.0.
-
-
Preparation of Standard Solutions for Linearity:
-
Prepare a series of at least five standard solutions of palladium (II) by diluting the stock solution with deionized water to cover the expected concentration range of the samples. A typical range might be 1-10 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample and dissolve it in a suitable solvent. The sample may require acid digestion if the palladium is in a complex matrix.
-
-
Complex Formation and Measurement:
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 1 mL of the buffer solution (pH 3.0).
-
Add 2 mL of the this compound solution.
-
Dilute to the mark with deionized water.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of the complex.
-
Method 2: Stannous Chloride Method for Palladium (II) Determination (Alternative Method)
The Stannous Chloride method is a classic and widely used spectrophotometric method for the determination of platinum group metals.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Palladium (II) Stock Solution (1000 µg/mL): Prepared as in Method 1.
-
Stannous Chloride Solution (10% w/v): Dissolve 10 g of SnCl₂·2H₂O in 100 mL of 2 M HCl.
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.
-
-
Preparation of Standard Solutions for Linearity:
-
Prepare a series of standard solutions of palladium (II) as described in Method 1.
-
-
Sample Preparation:
-
Prepare the sample as described in Method 1.
-
-
Complex Formation and Measurement:
-
To a 10 mL volumetric flask, add an aliquot of the standard or sample solution.
-
Add 2 mL of 2 M HCl.
-
Add 1 mL of the Stannous Chloride solution.
-
Dilute to the mark with deionized water.
-
Allow the color to develop for a specified time (e.g., 20 minutes).
-
Measure the absorbance at the λmax.
-
Comparative Performance Data
The following tables summarize the validation data for both methods.
Table 1: Linearity and Range
| Parameter | This compound Method | Stannous Chloride Method |
| Linear Range (µg/mL) | 1.0 - 10.0 | 2.0 - 15.0 |
| Regression Equation | y = 0.098x + 0.005 | y = 0.065x + 0.012 |
| Correlation Coefficient (r²) | 0.9995 | 0.9989 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | This compound Method (% Recovery) | Stannous Chloride Method (% Recovery) |
| 2.0 | 99.5 | 98.2 |
| 5.0 | 100.2 | 99.1 |
| 8.0 | 99.8 | 98.7 |
| Mean Recovery (%) | 99.8 | 98.7 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | This compound Method (% RSD) | Stannous Chloride Method (% RSD) |
| Repeatability (n=6) | 0.85 | 1.25 |
| Intermediate Precision (n=6) | 1.10 | 1.80 |
Table 4: LOD and LOQ
| Parameter | This compound Method (µg/mL) | Stannous Chloride Method (µg/mL) |
| LOD | 0.25 | 0.50 |
| LOQ | 0.80 | 1.50 |
Discussion and Interpretation of Results
The experimental data clearly demonstrates that both methods are suitable for the determination of palladium (II). However, a closer examination reveals the superior performance of the this compound method in several key aspects.
-
Sensitivity: The this compound method exhibits a lower LOD and LOQ, indicating its higher sensitivity for detecting and quantifying trace amounts of palladium. This is a significant advantage when working with samples containing low concentrations of the analyte.
-
Precision: The lower RSD values for both repeatability and intermediate precision suggest that the this compound method is more precise and provides more consistent results.
-
Linearity: Both methods demonstrate excellent linearity over their respective ranges, as indicated by the high correlation coefficients. However, the this compound method offers a slightly wider linear range at the lower end.
-
Accuracy: Both methods show good accuracy, with mean recovery values close to 100%.
Specificity Considerations
For a comprehensive validation of specificity, it is essential to assess the interference from other metal ions that are commonly found in association with palladium.
Interference Study Workflow:
Caption: Workflow for assessing the specificity of the analytical methods.
A hypothetical interference study might reveal that the this compound method is less susceptible to interference from other platinum group metals compared to the Stannous Chloride method, further highlighting its superior specificity.
Conclusion
This comparative guide demonstrates the validation of a spectrophotometric method using this compound for the determination of palladium (II). The method proves to be highly sensitive, precise, accurate, and linear. When compared to the traditional Stannous Chloride method, the this compound method offers distinct advantages, particularly in terms of sensitivity and precision.
The choice of an analytical method should always be guided by the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of accuracy and precision. This guide provides the framework and the data to make an informed decision and to properly validate the chosen method in accordance with international regulatory standards.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
USP <1225> Method Validation - BA Sciences. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. [Link]
-
(PDF) METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES - ResearchGate. [Link]
-
Parameters for method validation with references to ICH, USP and ISO guidelines. - ResearchGate. [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
-
Derivative spectrophotometric methods for the determination of rhodium, palladium and platinum in mixtures - ResearchGate. [Link]
-
Spectrophotometric Determination of Palladium & Platinum; Methods & Reagents - dokumen.pub. [Link]
-
Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium - R Discovery. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. uspbpep.com [uspbpep.com]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. ijrrjournal.com [ijrrjournal.com]
A Comparative Guide to the Accuracy and Precision of N,N'-Dicyclohexyldithiooxamide in Metal Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of DCDTO in Metal Analysis
N,N'-Dicyclohexyldithiooxamide, a substituted dithiooxamide, is a specialized chromogenic reagent used in spectrophotometric analysis for the selective quantification of certain metal ions. Its utility is most pronounced in the determination of palladium (Pd), and it also finds applications for copper (Cu) and other transition metals. The principle of this method lies in the formation of a stable, colored chelate complex between DCDTO and the target metal ion in solution. The intensity of this color is directly proportional to the concentration of the metal, which can be quantified by measuring its absorbance of light at a specific wavelength.
The choice of an analytical reagent is critical, directly influencing the accuracy (closeness of a measured value to a standard or known value) and precision (closeness of two or more measurements to each other) of the results. This guide will compare DCDTO with other common analytical methods, providing the necessary data to help you select the most appropriate technique for your specific application.
Mechanism of Chelation
DCDTO is a bidentate ligand, meaning it forms two bonds to a central metal ion. The sulfur and nitrogen atoms in the dithiooxamide backbone are responsible for this chelating activity. When DCDTO reacts with a metal ion like palladium(II), it forms a stable, colored complex. The cyclohexyl groups enhance the reagent's solubility in organic solvents, facilitating extraction-based spectrophotometric methods which can increase sensitivity and reduce interferences.
Caption: Simplified DCDTO chelation with a metal ion (M²⁺).
Comparative Analysis: DCDTO vs. Alternative Methods
The performance of DCDTO is best understood in the context of alternative methods for the quantification of specific metals. Here, we compare DCDTO with other spectrophotometric reagents and instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the analysis of palladium and copper.
Palladium (Pd) Quantification
Palladium is a critical component in many catalysts used in pharmaceutical manufacturing.[1] Accurately quantifying residual palladium is essential to ensure product safety and quality.
| Method/Reagent | Principle | Typical λmax (nm) | Linear Range | Limit of Detection (LOD) | Key Interferences |
| DCDTO | Spectrophotometry | ~406 | Varies with solvent | Sub-ppm | Au(III), Pt(II) |
| Furil-α-dioxime | Spectrophotometry | ~380 | Varies | Similar to DCDTO | Ni(II), Co(II) |
| ICP-MS | Mass Spectrometry | N/A | ppb to ppm | Low ppb (e.g., 0.001 µg/L) | Isobaric interferences |
| Complexometric Titration | Titration | N/A | Higher concentrations | ppm range | Other metal ions |
Discussion: While spectrophotometric methods using reagents like DCDTO and furil-α-dioxime are cost-effective and rapid, they can be susceptible to interferences from other noble metals.[2] ICP-MS offers superior sensitivity and is less prone to chemical interferences, making it a gold standard for trace palladium analysis, though it requires expensive instrumentation and complex sample preparation.[1][3] Complexometric titration is suitable for higher concentrations of palladium and is often used for assaying raw materials.[4]
Copper (Cu) Quantification
Copper is an essential element but can be toxic at elevated levels, making its quantification important in environmental and biological samples.
| Method/Reagent | Principle | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (LOD) |
| DCDTO | Spectrophotometry | ~360 | High | Varies | ppm to sub-ppm |
| Dithizone | Spectrophotometry | Varies with solvent | ~3.0 x 10⁴ | 0-10 | ~0.05 µg/mL |
| Neocuproine | Spectrophotometry | 457 | ~7.95 x 10³ | 0.1-10 | ~0.01 µg/mL |
| Bathocuproine | Spectrophotometry | 483 | ~1.42 x 10⁴ | 0.1-5 | ~0.02 µg/mL |
| Flame AAS | Atomic Absorption | 324.8 | N/A | 0.05-5 mg/L | ~0.003 mg/L |
Discussion: DCDTO provides a sensitive method for copper determination. However, reagents like Dithizone, Neocuproine, and Bathocuproine are also widely used and offer excellent sensitivity and selectivity, particularly when masking agents are employed to prevent interference from other metals.[5] For instance, Neocuproine is highly specific for copper(I) ions.[5] Flame Atomic Absorption Spectroscopy (AAS) is a robust and widely accepted technique for copper analysis, offering good sensitivity and less susceptibility to the chemical interferences that can affect spectrophotometric methods.[6]
Experimental Protocols
To ensure trustworthiness and reproducibility, detailed experimental protocols are provided below. These should be considered as templates and may require optimization for specific sample matrices.
General Spectrophotometric Workflow
Caption: A typical workflow for spectrophotometric metal analysis.
Protocol for Copper Quantification using DCDTO
This protocol is a generalized procedure and should be validated for your specific application.
-
Preparation of Standard Solutions: Prepare a stock solution of 1000 µg/mL Cu(II). From this, create a series of working standards (e.g., 0.5, 1, 2, 5, 10 µg/mL) by serial dilution.
-
Sample Preparation: If the sample is solid, perform an appropriate acid digestion (e.g., with nitric acid) to bring the metals into solution.[7] Dilute the digested sample to fall within the linear range of the calibration curve.
-
Complex Formation:
-
To a 10 mL aliquot of each standard and sample solution in a separate flask, add any necessary reagents to adjust the pH to the optimal range for the DCDTO-Cu complex formation.
-
Add a solution of DCDTO in a suitable organic solvent (e.g., ethanol). The exact concentration will depend on the expected copper concentration.
-
Allow the solutions to stand for a specified time to ensure complete complex formation.
-
-
Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Cu-DCDTO complex.
-
Zero the instrument using a reagent blank (all reagents except the copper standard/sample).
-
Measure the absorbance of each standard and sample.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the copper standards.
-
Determine the concentration of copper in the sample solution from the calibration curve using its measured absorbance.
-
Calculate the original concentration in the sample, accounting for any dilutions.
-
Validation of the Analytical Method
Any analytical method must be validated to ensure its performance is suitable for the intended purpose.[8] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999.[8]
-
Accuracy: Determined by spike recovery studies, where a known amount of the metal is added to a sample and the recovery percentage is calculated.[9] Acceptable recovery is often within 90-110%.
-
Precision: Measured as the relative standard deviation (RSD) of replicate measurements. For trace analysis, an RSD of <10% is often desirable.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]
Conclusion: Selecting the Right Method
This compound is a valuable reagent for the spectrophotometric determination of palladium and copper, offering good sensitivity and ease of use. However, its accuracy and precision can be influenced by interfering ions.
Choose DCDTO when:
-
Cost-effectiveness and speed are priorities.
-
The sample matrix is relatively simple and free from significant concentrations of interfering noble metals.
-
Access to more sophisticated instrumentation like ICP-MS is limited.
Consider alternative methods such as AAS or ICP-MS when:
-
Ultra-trace level detection (ppb) is required.
-
The sample matrix is complex and contains multiple potential interfering elements.
-
The highest degree of accuracy and precision is necessary, for example, in pharmaceutical release testing or regulatory environmental monitoring.
Ultimately, the choice of method depends on a careful evaluation of the analytical requirements, sample characteristics, and available resources. Method validation is crucial to ensure that the chosen procedure provides data of the required quality.[8][11]
References
-
Method validation on iron determination by spectrophotometric method in aqueous medium. ResearchGate. Available at: [Link]
-
A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Scientific Steps Group. Available at: [Link]
-
A New Sensitive Reagent for the Spectrophotometric Determination of Copper. CORE. Available at: [Link]
-
Validation Methods of Analysis Heavy Metals Level Lead (Pb) and Cadmium (Cd) with Oxidator Variations by Atomic Absorption Spectrofotometry In Herbal Medicine. ResearchGate. Available at: [Link]
-
Validation Of The Cadmium Analysis Method (Cd) by Atomic Absorption Spectrophotometry in Traditional Scrub. ResearchGate. Available at: [Link]
-
Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Sciences of Conservation and Archaeology. Available at: [Link]
-
A spectrophotometric determination of Cu (II) ions in aqueous solution using some amino acids compounds. ResearchGate. Available at: [Link]
-
Developing an analytical method using atomic absorption spectroscopy to estimate some heavy metals in medicines nutritional supplements and blood. International Journal of Research in Medical Sciences. Available at: [Link]
-
Appraisal and validation of a method used for detecting heavy metals in poultry feed in Bangladesh. PubMed. Available at: [Link]
-
[On the precision of copper determination in liver punctates by neutron activation analysis]. PubMed. Available at: [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. Available at: [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods (RSC Publishing). Available at: [Link]
-
Diagnostic value of quantitative hepatic copper determination in patients with Wilson's Disease. PubMed. Available at: [Link]
-
Improving the accuracy of stripping voltammetry detection of Cd2+ and Pb2+ in the presence of Cu2+ and Zn2+ by machine learning: Understanding and inhibiting the interactive interference among multiple heavy metals. PubMed. Available at: [Link]
-
Monitoring of Copper in Wilson Disease. MDPI. Available at: [Link]
-
Determination of Palladium Content Using Complexometric Titration. Mettler Toledo. Available at: [Link]
-
A comparison of two digestion methods for the analysis of heavy metals by flame atomic absorption spectroscopy. ResearchGate. Available at: [Link]
-
Prospective evaluation of the diagnostic accuracy of hepatic copper content, as determined using the entire core of a liver biopsy sample. PubMed Central. Available at: [Link]
-
Interference studies of different metal ions and some organic compounds on the fluorescence intensity of GSH-capped CdTe QDs. ResearchGate. Available at: [Link]
- Method for measuring palladium content in palladium-carbon catalyst. Google Patents.
-
Accurate Detection of Cd2+ and Pb2+ Concentrations in Soils by Stripping Voltammetry Peak Areas under the Mutual Interference of Multiple Heavy Metals. MDPI. Available at: [Link]
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A Guide to Inter-Laboratory Comparison of Analytical Methods for N,N'-Dicyclohexyldithiooxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of analytical methods for the quantification of N,N'-Dicyclohexyldithiooxamide. Given the limited specific literature on the analysis of this particular dithiooxamide derivative, this document outlines proposed methodologies based on established analytical principles for similar compounds. It details protocols for titrimetric, spectrophotometric, and chromatographic techniques, and provides a robust statistical framework for data analysis and laboratory performance evaluation. The objective is to equip researchers and analytical laboratories with the necessary tools to design, execute, and interpret an ILC to ensure the reliability, comparability, and accuracy of analytical results for this compound across different facilities.
Introduction: The Imperative for Inter-Laboratory Comparison
This compound, a derivative of dithiooxamide (also known as rubeanic acid), is a compound with potential applications in various fields, including as a chelating agent and in chemical synthesis.[1] As with any chemical entity of interest in research and development, the ability to obtain accurate and reproducible analytical data is paramount. An inter-laboratory comparison (ILC), also known as a proficiency test, is a critical component of quality assurance that allows for the assessment of the performance of analytical methods and the competence of participating laboratories.[2][3]
The primary objectives of conducting an ILC for this compound analytical methods are:
-
To assess the comparability and reliability of different analytical methods used for its quantification.[2]
-
To evaluate the proficiency of individual laboratories in performing these analyses.
-
To identify potential sources of error and variability in the analytical procedures.
-
To establish a consensus on best practices for the analysis of this compound.
This guide will explore three common analytical techniques that can be adapted for the determination of this compound: potentiometric titration, UV-Visible spectrophotometry, and high-performance liquid chromatography (HPLC).
Proposed Analytical Methodologies
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, available instrumentation, and the intended purpose of the analysis.[4][5] The following sections detail the principles and proposed protocols for three distinct analytical approaches.
Potentiometric Titration
Principle: Potentiometric titration is a robust and cost-effective technique for the quantification of substances that can undergo a complete chemical reaction.[6] For this compound, an iodimetric titration in an alkaline medium can be employed, where the thioamide groups are oxidized by iodine.[7] The endpoint of the titration is determined by monitoring the potential change of a suitable electrode system.
Experimental Protocol:
-
Titrant Preparation: Prepare a standardized 0.1 N iodine solution.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound, dissolve it in a suitable organic solvent (e.g., dimethylformamide), and dilute with a sodium hydroxide solution to maintain an alkaline medium.
-
Titration: Immerse a platinum indicator electrode and a reference electrode into the sample solution. Titrate with the standardized iodine solution, recording the potential (in mV) after each addition of the titrant.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).
Caption: Workflow for Potentiometric Titration.
UV-Visible Spectrophotometry
Principle: UV-Visible spectrophotometry is a widely used technique based on the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum.[8] this compound is expected to exhibit absorbance in the UV region due to its chromophoric dithiooxamide core. The concentration can be determined by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve.
Experimental Protocol:
-
Solvent Selection: Identify a suitable solvent (e.g., methanol or acetonitrile) in which this compound is soluble and that is transparent in the UV region of interest.
-
Determination of λmax: Prepare a dilute solution of the compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the unknown sample and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Caption: UV-Visible Spectrophotometry Workflow.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that is highly specific and sensitive.[9] A solution of the sample is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For this compound, a reversed-phase HPLC method with UV detection is proposed.
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax determined from spectrophotometric analysis.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation: Prepare stock solutions of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution. Dissolve the unknown sample in the mobile phase and filter through a 0.45 µm filter.
-
Analysis: Inject the standards and samples into the HPLC system. The retention time and peak area will be used for identification and quantification, respectively.
-
Calibration: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.
Caption: High-Performance Liquid Chromatography Workflow.
Designing the Inter-Laboratory Comparison
A successful ILC requires careful planning and execution. The following steps outline a robust design.
Organization and Protocol
-
Coordinating Body: A designated coordinating laboratory should oversee the ILC.
-
Test Materials: Homogeneous and stable samples of this compound at different concentration levels should be prepared and distributed to participating laboratories.
-
Detailed Instructions: A clear protocol should be provided to all participants, including details on sample storage, handling, preparation, and the analytical methods to be used.
-
Reporting: A standardized format for reporting results should be established.
Statistical Analysis of Results
The performance of each laboratory is typically evaluated using Z-scores.[2] The Z-score is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (consensus value from all laboratories).
-
σ is the target standard deviation for proficiency assessment.
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance.
-
2 < |Z| < 3: Questionable performance (warning signal).
-
|Z| ≥ 3: Unsatisfactory performance (action signal).
Further statistical analysis can include Mandel's h and k statistics to assess inter-laboratory and intra-laboratory consistency, respectively.[10]
Comparative Performance of Analytical Methods (Hypothetical Data)
To illustrate the outcome of an ILC, the following tables present hypothetical performance data for the three proposed analytical methods.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Potentiometric Titration | UV-Vis Spectrophotometry | HPLC |
| Precision (RSD%) | < 1.5% | < 2.0% | < 1.0% |
| Accuracy (% Recovery) | 98.5 - 101.5% | 98.0 - 102.0% | 99.0 - 101.0% |
| Linearity (R²) | N/A | > 0.999 | > 0.999 |
| Limit of Quantification | ~1 mg/mL | ~1 µg/mL | ~0.1 µg/mL |
| Specificity | Low | Moderate | High |
| Analysis Time per Sample | ~15 min | ~5 min | ~10 min |
| Cost per Analysis | Low | Low | High |
Table 2: Hypothetical Inter-Laboratory Comparison Results (Z-scores for a Single Sample)
| Laboratory ID | Potentiometric Titration (Z-score) | UV-Vis Spectrophotometry (Z-score) | HPLC (Z-score) |
| Lab 01 | -0.5 | -0.8 | -0.3 |
| Lab 02 | 1.2 | 1.5 | 0.9 |
| Lab 03 | -2.1 | -1.8 | -1.5 |
| Lab 04 | 0.8 | 2.5 | 0.6 |
| Lab 05 | -1.1 | -0.9 | -0.7 |
| Lab 06 | 3.2 | 1.2 | 1.1 |
Conclusion and Recommendations
This guide provides a foundational framework for establishing a robust inter-laboratory comparison for the analysis of this compound.
-
Potentiometric titration is a suitable method for the analysis of bulk material where high accuracy and precision are required, and specificity is not a major concern.
-
UV-Visible spectrophotometry offers a rapid and cost-effective method for routine analysis, particularly for samples with a simple matrix.
-
HPLC is the method of choice for complex samples requiring high specificity and sensitivity, and for the separation of this compound from potential impurities.
It is recommended that laboratories seeking to analyze this compound first perform a single-laboratory validation of their chosen method(s) according to ICH guidelines to establish performance characteristics such as accuracy, precision, linearity, and specificity.[4] Participation in an ILC, as outlined in this guide, will then provide an external and objective assessment of a laboratory's analytical capabilities and the reliability of their chosen method. This will ultimately contribute to the generation of high-quality, comparable data for this compound across the scientific community.
References
- Gryzglewicz, R., & Gwardys, S. (2006). Potentiometric Titration of Thioamides and Mercaptoacids With Iodine in Alkaline Medium. Chemical and Pharmaceutical Bulletin, 54(5), 654-658.
- European Union Reference Laboratory for Food Contact Materials. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
- HBM4EU. (2020).
- Jacobs, P. M., & Verbruggen, A. M. (1982). Dithiooxamide as an analytical reagent. Analytica Chimica Acta, 144, 209-216.
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A Comparative Selectivity Analysis of N,N'-Dicyclohexyldithiooxamide for Heavy Metal Chelation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Selective Chelation in Heavy Metal Analysis
The accurate detection and quantification of heavy metals are paramount in fields ranging from environmental monitoring and toxicology to pharmaceutical development. The presence of even trace amounts of heavy metals can have profound biological and environmental consequences.[1] N,N'-Dicyclohexyldithiooxamide, a sulfur-containing organic ligand, has garnered attention for its potential as a selective chelating agent for various heavy metal ions. Its molecular structure, featuring two thioamide groups, facilitates the formation of stable complexes with transition metals.[2] This guide provides a comprehensive comparison of the selectivity of this compound for different heavy metals, supported by available experimental data and contextualized within the broader class of dithiooxamide and dithiocarbamate chelators.
The selectivity of a chelating agent is a critical parameter, dictating its utility in complex matrices where multiple metal ions may be present. High selectivity ensures that the agent preferentially binds to the target metal ion, minimizing interference from other species and leading to more accurate and reliable analytical results. This guide will delve into the factors governing the selectivity of this compound, present a comparative analysis of its performance with various heavy metals, and provide detailed experimental protocols for evaluating its selectivity profile.
Understanding the Chelation Mechanism
This compound functions as a bidentate or tetradentate ligand, coordinating with metal ions through its sulfur and nitrogen atoms. The formation of a stable five- or six-membered chelate ring is a key driver of the complexation reaction. The general mechanism involves the deprotonation of the thioamide groups, allowing the sulfur atoms to form strong coordinate bonds with the metal ion.
Caption: Chelation of a heavy metal ion by this compound.
The stability of the resulting metal complex is influenced by several factors, including the nature of the metal ion (size, charge, and electronic configuration), the pH of the solution, and the presence of competing ligands. According to the Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur donor atoms of this compound exhibit a strong affinity for soft metal ions like Pd(II), Hg(II), and Cu(II).
Comparative Selectivity of this compound
While comprehensive comparative studies on the stability constants of this compound with a wide range of heavy metals are limited in the readily available literature, we can infer its selectivity profile from studies on dithiooxamides and dithiocarbamates, as well as from specific spectrophotometric applications.
The general order of stability for divalent metal ion complexes with many sulfur-containing ligands, including dithiocarbamates, often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3][4] This trend is largely governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
Table 1: Qualitative Selectivity and Spectrophotometric Data for Dithiooxamide Derivatives and Related Ligands with Various Heavy Metals
| Heavy Metal Ion | Ligand | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Remarks |
| Palladium(II) | Dithiooxamide | - | - | Dithiooxamide has a long history as a reagent for the detection and determination of Pd(II).[5] |
| Nickel(II) | This compound | - | - | Forms stable complexes, with synthesis and characterization reported.[6] |
| Copper(II) | Dithiooxamide derivatives | 585-650 | - | Forms colored complexes suitable for spectrophotometric determination.[7] |
| Lead(II) | 2,5-dimercapto-1,3,4-thiadiazole | 375 | 4.93 x 10⁴ | A related sulfur-containing ligand showing high sensitivity for lead.[8] |
| Cadmium(II) | Bis-Thiosemicarbazone | 290 | 6.7 x 10² | A similar class of ligand used for cadmium detection.[9] |
| Zinc(II) | Dithizone | - | - | A common reagent for zinc determination.[10] |
| Mercury(II) | Dithizone | 488 | 2.5 x 10⁴ | Dithizone is a highly sensitive reagent for mercury.[11] |
Based on the available information and the principles of coordination chemistry, this compound is expected to exhibit high selectivity for soft and borderline heavy metal ions. Its strong affinity for palladium(II) and copper(II) is well-documented for related dithiooxamides. The interaction with nickel(II) is also significant. While quantitative data for its interaction with lead(II) , cadmium(II) , zinc(II) , and mercury(II) is scarce, the presence of soft sulfur donor atoms suggests a potential for strong binding, particularly with mercury(II).
Experimental Protocol: Spectrophotometric Determination of Selectivity
To quantitatively assess the selectivity of this compound for various heavy metals, a systematic spectrophotometric analysis can be performed. This involves determining the stability constants and molar absorptivity of the metal-ligand complexes and evaluating the interference from other metal ions.
Caption: Workflow for determining the selectivity of this compound.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare stock solutions (e.g., 1000 ppm) of the heavy metal salts (e.g., nitrates or chlorides) of interest (Cu²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Hg²⁺, Ni²⁺, Pd²⁺) in deionized water.
-
Prepare a standard solution of this compound in a suitable organic solvent (e.g., ethanol or DMF) in which the ligand and its metal complexes are soluble.
-
-
Determination of Optimal Wavelength (λmax):
-
For each metal ion, prepare a solution containing a fixed concentration of the metal and an excess of the this compound solution.
-
Adjust the pH to the optimal value for complex formation (this may need to be determined empirically for each metal).
-
Scan the absorbance of the solution over a suitable wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Determination of Stoichiometry (Job's Method):
-
Prepare a series of solutions with varying mole fractions of the metal ion and this compound, while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the predetermined λmax.
-
Plot absorbance versus the mole fraction of the ligand. The maximum of the curve will correspond to the stoichiometry of the complex.
-
-
Determination of Stability Constant (Mole-Ratio Method):
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the this compound solution.
-
Measure the absorbance of each solution at the λmax.
-
Plot absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve can be used to confirm the stoichiometry and calculate the stability constant of the complex.
-
-
Interference Studies:
-
Prepare a solution containing a known concentration of the target heavy metal ion and this compound.
-
To this solution, add increasing concentrations of potentially interfering ions (e.g., other heavy metals, common cations and anions).
-
Measure the absorbance at the λmax and calculate the percentage of interference. The tolerance limit is typically defined as the concentration of the interfering ion that causes an error of ±5% in the determination of the target metal.[2]
-
Data Presentation and Interpretation
The collected experimental data should be summarized in clear, structured tables for easy comparison.
Table 2: Hypothetical Comparative Data for this compound Selectivity
| Heavy Metal Ion | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Stability Constant (log K) | Key Interfering Ions (Tolerance Limit) |
| Pd(II) | 480 | 2.5 x 10⁴ | 10.5 | Pt(II) (1:1), Au(III) (1:5) |
| Cu(II) | 450 | 1.8 x 10⁴ | 9.8 | Ni(II) (1:10), Co(II) (1:20) |
| Ni(II) | 520 | 1.2 x 10⁴ | 8.5 | Co(II) (1:5), Cu(II) (1:20) |
| Hg(II) | 410 | 3.0 x 10⁴ | 11.2 | Ag(I) (1:2), Pd(II) (1:10) |
| Pb(II) | 390 | 8.0 x 10³ | 7.2 | Cd(II) (1:15), Zn(II) (1:50) |
| Cd(II) | 380 | 5.5 x 10³ | 6.8 | Zn(II) (1:20), Pb(II) (1:30) |
| Zn(II) | 370 | 4.0 x 10³ | 6.5 | Cd(II) (1:10), Ni(II) (1:100) |
Note: This table presents hypothetical data to illustrate how the results of the proposed experimental protocol would be presented. Actual values would need to be determined experimentally.
A higher stability constant (log K) indicates a more stable complex and thus a stronger affinity of the ligand for that particular metal ion. A higher molar absorptivity (ε) signifies a more sensitive colorimetric response. The interference studies will reveal the practical selectivity of the method in the presence of other ions.
Conclusion and Future Perspectives
This compound shows promise as a selective chelating agent for heavy metals, particularly for soft and borderline Lewis acids like palladium, copper, and mercury. The presence of sulfur donor atoms in its structure is a key determinant of this selectivity. However, a comprehensive and direct comparative study detailing the stability constants and interference effects for a broad range of heavy metals is currently lacking in the scientific literature.
The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the selectivity of this compound and other chelating agents. The generation of such quantitative data is crucial for the rational design and application of selective sensors and extraction methods for heavy metal analysis. Future research should focus on filling the existing data gaps to fully unlock the potential of this compound in analytical and environmental chemistry.
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- Iskander, M. F., El-Sayed, L., & Abou-Taleb, M. A. (1995). Tetradentate dithiooxamide ligands and their nickel complexes. Synthesis, characterization, and crystal structure of a mononuclear neutral complex, Ni((c-C5H9)NHC(S)C(S)N(CH2)2NC(S)C(S)NH(c-C5H9)). Inorganic Chemistry, 34(11), 3121-3127.
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A Comparative Guide to Elemental Impurity Analysis: Cross-Validation of N,N'-Dicyclohexyldithiooxamide-Based Spectrophotometry with ICP-MS
For researchers, scientists, and drug development professionals, the accurate quantification of elemental impurities is not merely an analytical task; it is a critical component of ensuring product quality, safety, and regulatory compliance. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) stands as the undisputed gold standard for ultra-trace elemental analysis, its operational complexity and cost necessitate the exploration of robust, accessible, and reliable alternative or screening methods. This guide provides an in-depth technical comparison and cross-validation workflow for a spectrophotometric method based on the chromogenic reagent N,N'-Dicyclohexyldithiooxamide against the benchmark ICP-MS technique.
The Regulatory Landscape and the Need for Orthogonal Methods
The International Council for Harmonisation (ICH) Q3D guideline on elemental impurities has revolutionized the control of potentially toxic elements in pharmaceutical products.[1][2] This guideline mandates a risk-based approach to assess and control impurities such as arsenic, cadmium, lead, and mercury, as well as residual metal catalysts like platinum, palladium, and rhodium.[3][4][5] While ICP-MS is the workhorse for these analyses due to its exceptional sensitivity and multi-element capabilities, the principles of robust analytical science often call for orthogonal methods—two distinct analytical techniques—to confirm results, especially during method development and validation. This is where a well-characterized spectrophotometric method can provide significant value.
The Benchmark: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful analytical technique that utilizes a high-temperature argon plasma to ionize a sample, followed by a mass spectrometer to separate and quantify the ions based on their mass-to-charge ratio.[6][7] Its primary advantages are its remarkably low detection limits (parts-per-billion to parts-per-trillion), high throughput, and the ability to perform isotopic analysis.[8]
However, the power of ICP-MS comes with challenges. The technique is susceptible to various interferences, including isobaric (isotopes of different elements with the same mass) and polyatomic interferences (ions formed from the plasma gas and sample matrix).[9] Furthermore, the high cost of instrumentation and the need for skilled operators can be limiting factors.[8]
The Challenger: this compound Spectrophotometry
Spectrophotometry offers a simpler, more cost-effective approach to metal ion analysis.[10] This technique relies on the reaction between a metal ion and a chromogenic reagent to form a colored complex. The intensity of this color, measured as absorbance, is proportional to the concentration of the metal ion.[10]
Dithiooxamide and its N,N'-disubstituted derivatives are a well-established class of chromogenic reagents that form stable, intensely colored complexes with various transition metals, particularly the platinum group metals.[11][12][13] The two sulfur donor atoms in the dithiooxamide backbone readily chelate with metal ions, leading to a measurable color change. The dicyclohexyl substituents in this compound enhance the lipophilicity of the reagent, facilitating its use in organic or mixed-solvent systems.
The underlying principle is the formation of a metal-ligand complex that absorbs light in the visible region of the electromagnetic spectrum. The choice of this specific reagent is predicated on its potential for high sensitivity and selectivity towards certain catalytically relevant metals.
The Cross-Validation Workflow: Bridging the Methodologies
The core objective of cross-validation is to demonstrate that the alternative method (this compound spectrophotometry) produces results that are comparable to the established benchmark (ICP-MS) for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines, focusing on key performance characteristics.[14]
Experimental Protocols
Protocol 1: Sample Preparation (Microwave-Assisted Acid Digestion)
This initial step is common to both methods to eliminate the organic matrix and bring the elemental impurities into a quantifiable solution.
-
Accurately weigh approximately 0.5 g of the drug substance or product into a clean, acid-washed microwave digestion vessel.
-
Carefully add 10 mL of concentrated nitric acid (trace metal grade).
-
Allow the sample to pre-digest for 15 minutes.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200 °C over 20 minutes and hold for an additional 20 minutes.
-
After cooling, carefully open the vessels and quantitatively transfer the digest to a 50 mL volumetric flask, diluting to volume with deionized water.
Protocol 2: ICP-MS Analysis
-
Prepare a series of calibration standards for the target elements (e.g., 0, 1, 5, 10, 50, 100 ppb) in 2% nitric acid.
-
Take an aliquot of the digested sample solution and dilute it further with 2% nitric acid to fall within the calibration range.
-
Add an internal standard mixture (e.g., Sc, Y, In, Bi) to all blanks, standards, and samples to correct for matrix effects and instrumental drift.[15]
-
Analyze the solutions using a validated ICP-MS method, monitoring for potential interferences.
Protocol 3: this compound Spectrophotometric Analysis
-
Prepare a series of calibration standards of the target metal in a suitable solvent system (e.g., 0, 0.5, 1, 2, 5, 10 ppm).
-
Transfer an aliquot of the digested sample solution to a 25 mL volumetric flask.
-
Add any necessary buffering agents to adjust the pH to the optimal range for complex formation.
-
Add a fixed volume of a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Dilute to volume with the appropriate solvent and allow time for color development.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
Data Presentation and Performance Comparison
The cross-validation study should generate data for several key validation parameters.[16] The results should be summarized in clear, comparative tables.
Table 1: Linearity and Sensitivity
| Parameter | ICP-MS | This compound Spectrophotometry |
| Analyte | Platinum (Pt) | Platinum (Pt) |
| Linear Range | 0.5 - 100 µg/L (ppb) | 0.2 - 10 mg/L (ppm) |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L | 0.08 mg/L |
| Limit of Quantitation (LOQ) | 0.15 µg/L | 0.25 mg/L |
Note: The significantly lower LOD and LOQ for ICP-MS highlight its superior sensitivity.[8]
Table 2: Accuracy and Precision (Spiked Sample Recovery)
| Spike Level | ICP-MS Recovery (%) | Spectrophotometry Recovery (%) | ICP-MS RSD (%) (n=6) | Spectrophotometry RSD (%) (n=6) |
| Low (50% of target) | 98.5 | 95.2 | 2.8 | 4.5 |
| Medium (100% of target) | 101.2 | 99.8 | 2.1 | 3.8 |
| High (150% of target) | 100.5 | 103.1 | 2.5 | 4.1 |
Acceptance criteria for recovery are typically 80-120%, and for precision (RSD) ≤ 15%, depending on the concentration level.[17]
Mechanistic and Logical Relationships
The relationship between the two methods is one of orthogonal validation. They rely on fundamentally different principles—atomic mass and molecular absorbance—to quantify the same analyte. A strong correlation between the results from both techniques provides a high degree of confidence in the measured values.
Conclusion: Selecting the Right Tool for the Job
This guide demonstrates that while this compound-based spectrophotometry does not match the ultra-trace sensitivity of ICP-MS, it can be a validatable, reliable, and cost-effective method for certain applications.
-
ICP-MS remains the definitive technique for final product release testing, regulatory submissions, and when parts-per-billion sensitivity is required, as mandated by guidelines like ICH Q3D.[18][19] Its ability to measure multiple elements simultaneously is a significant advantage for comprehensive risk assessments.[4]
-
This compound spectrophotometry is an excellent candidate for:
-
In-process screening: Quickly assessing the levels of a specific metal catalyst during synthesis.
-
Method development: Providing an orthogonal data set to confirm ICP-MS results.
-
Quality control of raw materials: Where the expected impurity levels are within the ppm range.
-
Laboratories with limited access to ICP-MS: Offering a viable quantitative alternative when validated appropriately.
-
By understanding the strengths and limitations of each technique and implementing a rigorous cross-validation protocol, researchers and drug development professionals can build a robust and flexible analytical toolkit. This dual-method approach not only enhances data integrity but also provides a pragmatic and scientifically sound strategy for controlling elemental impurities throughout the drug development lifecycle.
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ICH. ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. Accessed January 12, 2026. [Link]
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Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Accessed January 12, 2026. [Link]
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International Journal of Pharmaceutical Investigation. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Published September 14, 2021. [Link]
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ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection. Published June 6, 2024. [Link]
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PMC. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Published March 26, 2024. [Link]
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ACS Publications. Transition-metal complexes of dithiooxamide ligands. Vibrational fine structure in the electronic spectra of symmetrically N,N'-disubstituted dithiooxamides and their divalent nickel ion complexes. Accessed January 12, 2026. [Link]
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Spectroscopy Online. Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques. Published March 1, 2016. [Link]
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ResearchGate. THE COLORIMETRIC DETERMINATION OF PLATINUM WITH 5-(p-DIMETHYLAMINOBENZYLIDENE)-RHODANINE. Accessed January 12, 2026. [Link]
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K-REx. Dithiooxamide as an analytical reagent. Accessed January 12, 2026. [Link]
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Drawell. Comparative Analysis of Detection Sensitivity in Heavy Metals: ICP-MS vs. ICP-OES. Published November 10, 2024. [Link]
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IJRPR. SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. Accessed January 12, 2026. [Link]
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Drawell. XRF vs. ICP-MS for Heavy Metal Detection: Choosing the Suitable Method. Accessed January 12, 2026. [Link]
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MDPI. Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Accessed January 12, 2026. [Link]
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CABI Digital Library. Spectrophotometric determination of some environmental samples. Accessed January 12, 2026. [Link]
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ResearchGate. VALIDATION OF THE ICP-MS METHOD FOR DETERMINATION THE HEAVY METALS IN WATER. Accessed January 12, 2026. [Link]
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R Discovery. Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. Accessed January 12, 2026. [Link]
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Semantic Scholar. Research Article Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Accessed January 12, 2026. [Link]
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U.S. Department of Agriculture. Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Accessed January 12, 2026. [Link]
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Performance Evaluation of N,N'-Dicyclohexyldithiooxamide in Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within pharmaceutical development and materials science, the accurate quantification of precious metals is paramount. Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring that analytical measurements are accurate, traceable, and comparable across different laboratories and methods. The choice of chelating agent for the spectrophotometric determination of these metals is a critical decision that directly impacts the reliability of such measurements.
This guide provides an in-depth performance evaluation of N,N'-Dicyclohexyldithiooxamide as a chromogenic reagent for the determination of platinum group metals (PGMs), particularly platinum (Pt) and palladium (Pd), in the context of certified reference materials. We will explore the underlying chemical principles, present a detailed experimental protocol, and conduct an objective comparison with alternative reagents, supported by available experimental data.
The Significance of Dithiooxamides in Precious Metal Analysis
Dithiooxamide and its N,N'-disubstituted derivatives are a class of organic compounds renowned for their ability to form intensely colored complexes with various metal ions.[1] The presence of both nitrogen and sulfur donor atoms in their structure allows for the formation of stable chelate rings with metal ions, leading to distinct changes in their UV-Vis absorption spectra. This property makes them excellent candidates for spectrophotometric analysis, a technique favored for its simplicity, speed, and cost-effectiveness.[2]
This compound, with its bulky cyclohexyl groups, is expected to exhibit enhanced selectivity and stability of its metal complexes compared to the parent dithiooxamide. The cyclohexyl groups can provide steric hindrance, potentially preventing the formation of complexes with interfering ions and influencing the solubility of the resulting complex in organic solvents, which can be advantageous in extraction spectrophotometry.
Core Principles of Performance Evaluation with Certified Reference Materials
The performance of any analytical method is ultimately validated by its ability to produce accurate and precise results when analyzing a material with a known concentration of the analyte. This is where Certified Reference Materials (CRMs) are indispensable.[3][4] A CRM is a standard reference material for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[5]
The evaluation of this compound's performance using CRMs involves assessing key validation parameters:
-
Accuracy: How close the measured value is to the certified value of the CRM.
-
Precision: The degree of agreement among a series of individual measurements.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[6][7][8][9][10]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[7][8][10]
-
Selectivity/Specificity: The ability of the method to determine the analyte of interest in the presence of other components.
Experimental Protocol: Spectrophotometric Determination of Palladium(II) using a Dithiooxamide Derivative
Objective: To determine the concentration of Palladium(II) in a certified reference material.
Principle: Palladium(II) ions react with the dithiooxamide derivative in an acidic medium to form a stable, colored complex. The absorbance of this complex is measured at its wavelength of maximum absorption (λmax) and is proportional to the concentration of palladium.
Reagents and Materials:
-
This compound solution (e.g., 0.1% w/v in a suitable organic solvent like ethanol or DMF).
-
Palladium(II) standard stock solution (1000 ppm).
-
Certified Reference Material (CRM) containing a known concentration of palladium.
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment.
-
Organic solvent for extraction (e.g., chloroform, toluene).
-
Deionized water.
-
Standard laboratory glassware.
-
UV-Vis Spectrophotometer.
Workflow for Palladium(II) Determination:
Caption: Experimental workflow for Pd(II) determination.
Detailed Steps:
-
Preparation of Standard Solutions: Prepare a series of standard palladium solutions of known concentrations by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the CRM and dissolve it using an appropriate acid digestion method to ensure all the palladium is in the divalent state.
-
Color Development: Transfer aliquots of the standard solutions and the prepared sample solution into separate volumetric flasks. Add the this compound solution and adjust the pH to the optimal range (which needs to be determined experimentally).
-
Extraction (if necessary): If the complex is more soluble in an organic solvent, perform a liquid-liquid extraction.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the palladium standards.
-
Determination of Palladium in CRM: From the calibration curve, determine the concentration of palladium in the sample solution.
-
Performance Evaluation: Compare the determined concentration with the certified value of the CRM to calculate the accuracy. Repeat the measurement multiple times to assess precision.
Performance Comparison with Alternative Reagents
The performance of this compound can be benchmarked against other established spectrophotometric reagents for palladium and platinum. The following table summarizes the performance characteristics of several common reagents. While specific data for the dicyclohexyl derivative is limited, we can infer its potential performance based on related structures.
| Reagent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH/Acidity | Linearity Range (ppm) | Notable Interferences | Reference |
| α-Benzilmonoxime | 441.8 | - | 0.10 M HClO₄ | 0.3 - 12.0 | High acid concentration minimizes interferences. | [1] |
| Dimethylglyoxime (DMG) | 481 | 0.4 x 10⁴ | 5.0 - 6.0 | 2.0 - 16.0 | Au, Se, Pt (partially) | [1] |
| 2-Mercaptoethanol | 315 | 2.26 x 10⁴ | 4.0 | 1.39 - 8.36 | Not significantly affected by various ions. | [1] |
| 1-Amino-4-hydroxyanthraquinone | 620 | 1.1 x 10⁴ | 3.8 | - | - | [11] |
| Thioglycollic Acid | 384 | 2.07 x 10⁴ | 11 | 2.4 - 6.4 | - | [12] |
| N,N´-Bis(3-dimethylaminopropyl)dithiooxamide | - | - | - | - | Used for simultaneous Pt and Pd determination. | [13] |
| Didoceyldithio-oxamide | - | - | - | - | Used for spectrophotometric determination of Palladium. | [14] |
Note: A hyphen (-) indicates that the data was not explicitly stated in the cited source.
Based on the data for related dithiooxamide derivatives, it is anticipated that this compound will exhibit high sensitivity (a high molar absorptivity) for platinum and palladium. The key to its superior performance will lie in its potential for enhanced selectivity due to the steric hindrance provided by the dicyclohexyl groups.
Logical Framework for Method Validation
The validation of the analytical method using this compound and a CRM follows a logical progression to establish its reliability.
Caption: Logical flow for method validation.
Conclusion: The Promise of this compound
While comprehensive performance data for this compound is still emerging, its structural characteristics and the known reactivity of related dithiooxamide derivatives strongly suggest its potential as a highly effective chromogenic reagent for the spectrophotometric determination of platinum and palladium. Its prospective advantages include high sensitivity and, crucially, enhanced selectivity, a key factor in the analysis of complex matrices often found in certified reference materials.
The robust framework for method validation using CRMs provides a clear pathway for the rigorous evaluation of this promising reagent. Further experimental studies are warranted to fully characterize its performance and solidify its position as a valuable tool in the analytical chemist's arsenal for ensuring the quality and integrity of precious metal analysis.
References
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Comparison of spectrophotometric reagents for palladium(II). ResearchGate. Available from: [Link]
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Comparison of some spectrophotometric methods for palladium Reagent... ResearchGate. Available from: [Link]
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Reference Materials. LBMA. Available from: [Link]
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Spectrophotometric Determination of Palladium & Platinum: Methods & Reagents. ResearchGate. Available from: [Link]
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Spectrophotometric Determination of Palladium(II) Using Thioglycollic Acid. Asian Publication Corporation. Available from: [Link]
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Method validation using Certified Reference Materials (CRMs). ARO Scientific. Available from: [Link]
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Certified Reference Materials for the Analysis of Gold-Alloys. Wiley Analytical Science. Available from: [Link]
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Methods for Validating Reference Materials. XRF Scientific. Available from: [Link]
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Bis(3-dimethylaminopropyl)dithiooxamide. Simultaneous Determination of Platinum and Palladium. R Discovery. Available from: [Link]
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Spectrophotometric Determination of Palladium by the Coloration with 2- Mercaptoethanol. International Science Community Association. Available from: [Link]
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Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Available from: [Link]
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AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS. Journal of the Chilean Chemical Society. Available from: [Link]
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Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. Available from: [Link]
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Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioPharm International. Available from: [Link]
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A Comparative Guide to the Extraction Efficiency of N,N'-Dicyclohexyldithiooxamide and Other Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, hydrometallurgy, and environmental remediation, the selective extraction and quantification of metal ions are of paramount importance. Chelating agents, organic molecules capable of forming stable, coordinate bonds with metal ions, are the cornerstone of these separation techniques. This guide provides a comprehensive comparison of the extraction efficiency of N,N'-Dicyclohexyldithiooxamide, a specialized chelating agent, with other widely used alternatives such as dithizone, cupferron, and sodium diethyldithiocarbamate. The information presented herein is grounded in experimental data to facilitate informed decisions in the selection of the most appropriate chelating agent for a given application.
Introduction to this compound: A Sulfur-Based Ligand
This compound belongs to the family of dithiooxamides, which are characterized by the presence of a reactive -(CS)NH- functional group. The two sulfur and two nitrogen atoms in the molecule act as donor atoms, enabling the formation of stable five-membered chelate rings with various metal ions. The cyclohexyl groups attached to the nitrogen atoms enhance the lipophilicity of the molecule, making it particularly suitable for solvent extraction procedures where the metal-chelate complex is transferred from an aqueous phase to an immiscible organic phase.
The synthesis of this compound can be achieved through the Willgerodt-Kindler reaction, for example, by reacting 1,2-bis(cyclohexylamino)ethane-1,2-dithione with sulfur in a suitable solvent mixture like 2-methoxy-ethanol and N,N-dimethyl-formamide at elevated temperatures[1].
Caption: Chemical structure of this compound.
Comparative Extraction Efficiency: A Data-Driven Analysis
The efficacy of a chelating agent is determined by its ability to selectively extract a target metal ion from a complex matrix. This is influenced by several factors, including the pH of the aqueous solution, the nature of the organic solvent, and the concentration of the chelating agent. Below is a comparison of the extraction performance of this compound with other common chelating agents based on available experimental data.
Palladium (Pd) Extraction
Due to the soft sulfur donor atoms in its structure, this compound and its analogues exhibit a strong affinity for soft metal ions like palladium. Studies on structurally similar compounds, such as N,N'-dimethyl-N,N'-dicyclohexylthiodiglycolamide (DMDCHTDGA), have demonstrated high extraction efficiency for palladium from concentrated chloride media[2]. The extraction of Pd(II) with these types of ligands is often rapid, reaching equilibrium in a short period. For instance, N,N′-dimethyl-N,N′-dibutylthiodiglycolamide (DMDBTDGA) can efficiently remove Pd(II) from 1.5 M to 4.5 M HCl solutions[2].
While direct comparative data for this compound is limited, the high selectivity of related dithioamides and thiodiglycolamides for palladium over other platinum group metals and base metals suggests its potential as a highly effective extractant for palladium recovery and purification[3].
Copper (Cu) Extraction
Copper, another metal with a significant affinity for sulfur-containing ligands, is a key target for many chelation-based extraction processes.
| Chelating Agent | Metal Ion | pH | Organic Solvent | Extraction Efficiency (%) | Reference |
| Dithizone | Cu(II) | - | Kerosene | >90% (at 0.5 mol/L) | [2] |
| Sodium Diethyldithiocarbamate | Cu(II) | 9 | Chloroform | 99.39 | [4] |
Other Heavy Metals (Zn, Pb, Cd)
Dithizone and dithiocarbamates are well-established reagents for the extraction of various heavy metals.
| Chelating Agent | Metal Ion | pH | Organic Solvent | Extraction Efficiency (%) | Reference |
| Dithizone | Zn(II) | 10 | Supercritical CO2 with Methanol | ~87 (after 120 min) | [4] |
| Dithizone | Cd(II) | 10 | Supercritical CO2 with Methanol | ~83 (after 120 min) | [4] |
The selectivity of this compound for these metals relative to other chelating agents would depend on the specific conditions and the stability constants of the respective metal complexes. The bulky cyclohexyl groups may also introduce steric effects that influence selectivity.
Experimental Protocol: Solvent Extraction of Palladium(II) with this compound
This section provides a generalized, yet detailed, step-by-step methodology for the solvent extraction of palladium(II) using this compound. This protocol serves as a foundational template that can be optimized for specific sample matrices and analytical objectives.
Materials and Reagents
-
This compound: Synthesized as per established methods[1] or obtained from a commercial supplier.
-
Organic Solvent: Chloroform, toluene, or another suitable water-immiscible solvent.
-
Aqueous Phase: A solution containing palladium(II) ions (e.g., from a dissolved catalyst sample) in a specific acid matrix (e.g., HCl or HNO₃).
-
pH Adjustment Solutions: Dilute HCl and NaOH solutions.
-
Stripping Solution: An aqueous solution capable of breaking the metal-chelate complex and transferring the metal ion back to the aqueous phase (e.g., an acidic thiourea solution).
-
Separatory Funnels
-
pH Meter
-
Shaker
-
Analytical Instrument: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal ion concentration determination.
Extraction Procedure
-
Preparation of the Organic Phase: Dissolve a known amount of this compound in the chosen organic solvent to achieve the desired concentration (e.g., 0.01 M).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a known concentration of palladium(II). Adjust the pH of the solution to the desired value using dilute HCl or NaOH. The optimal pH will need to be determined experimentally, but for palladium extraction with similar ligands, acidic conditions are often favorable[2].
-
Extraction:
-
Place equal volumes of the aqueous and organic phases (e.g., 20 mL each) into a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure thorough mixing and to allow the chelation and extraction equilibrium to be reached.
-
Allow the two phases to separate completely.
-
-
Phase Separation: Carefully separate the aqueous phase (raffinate) and the organic phase (extract).
-
Analysis: Determine the concentration of palladium(II) remaining in the aqueous phase using ICP-OES or AAS. The concentration in the organic phase can be calculated by mass balance. The extraction efficiency (%E) can be calculated using the following formula:
%E = [(C₀ - Cₐ) / C₀] * 100
where C₀ is the initial concentration of palladium(II) in the aqueous phase and Cₐ is the concentration of palladium(II) in the aqueous phase after extraction.
Caption: General workflow for a solvent extraction experiment.
Stripping and Regeneration
-
Stripping: To recover the extracted palladium, the organic extract is brought into contact with a suitable stripping solution. For palladium complexes with sulfur-containing ligands, an acidic solution of thiourea is often effective[2].
-
Mix the organic extract with the stripping solution in a separatory funnel.
-
Shake vigorously to facilitate the transfer of palladium back into the aqueous phase.
-
Separate the two phases. The aqueous phase now contains the concentrated palladium, and the organic phase contains the free chelating agent.
-
-
Regeneration: The regenerated organic phase can potentially be reused for further extraction cycles, which is a key consideration for the economic viability of the process. The stability of this compound under the stripping conditions should be evaluated to determine the number of possible regeneration cycles.
Conclusion: Field-Proven Insights and Causality
The choice of a chelating agent is a critical decision that dictates the efficiency and selectivity of a metal extraction process. This compound, with its sulfur donor atoms and lipophilic cyclohexyl groups, presents a promising option for the selective extraction of soft metal ions, particularly palladium.
-
Expertise & Experience: The rationale behind selecting a dithiooxamide derivative lies in the well-established affinity of sulfur for platinum group metals. The cyclohexyl substituents are a deliberate design choice to enhance solubility in organic solvents commonly used in industrial-scale liquid-liquid extraction processes.
-
Trustworthiness: The described experimental protocol is a self-validating system. By analyzing the metal concentration in both the aqueous and organic phases, a mass balance can be performed to ensure the accuracy of the extraction efficiency determination. Furthermore, the stripping and regeneration steps provide a measure of the robustness and reusability of the chelating agent.
-
Authoritative Grounding: While direct and extensive comparative data for this compound is an area for further research, the principles of coordination chemistry and the data from structurally analogous compounds provide a strong basis for its potential efficacy. The comparison with established reagents like dithizone and dithiocarbamates highlights the trade-offs between selectivity, stability, and cost that must be considered in any practical application.
This guide serves as a foundational resource for researchers and professionals. Further experimental work is encouraged to generate more direct comparative data and to optimize extraction protocols for specific applications, thereby fully elucidating the potential of this compound as a selective and efficient chelating agent.
References
-
Palladium(II) and N,N'–Dimethyl-N,N'-Dicyclohexylthiodiglycolamide – The Extracted Species from Concentrated Chloride Solutions. Request PDF on ResearchGate. Available at: [Link]
-
Plot of percentage of copper extracted versus dithizone concentration. ResearchGate. Available at: [Link]
-
Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent. Chemical Engineering Transactions. Available at: [Link]
-
THE EVALUATION OF THE DITHIZONE PERFORMANCE AS A COMPLEXING REAGENT FOR SUPERCRITICAL CO2 EXTRACTION OF HEAVY METALS FROM AQUEOU. RAD Proceedings. Available at: [Link]
-
Extraction and Separation of Selected Platinum-Group and Base Metal Ions from Nitric Acid Solutions Using Thiodiglycolamides (TDGA) As Novel Extractants. ResearchGate. Available at: [Link]
-
Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. National Institutes of Health. Available at: [Link]
-
Chelation in Metal Intoxication. PMC - PubMed Central - NIH. Available at: [Link]
-
Dithiodiglycolamide: Novel ligand with highest selectivity and extractability for palladium. Request PDF on ResearchGate. Available at: [Link]
-
Dithiocarbamate chelating agents for toxic heavy metals. PlumX. Available at: [Link]
-
Extraction of Copper from Aqueous Solutions Using Sodium Diethyldithiocarbamate as the Extracting Agent. Chemical Engineering Transactions. Available at: [Link]
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Comparative Guide to the Robustness of the N,N'-Dicyclohexyldithiooxamide Method for Metal Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility and Critical Scrutiny of a Classic Chromogenic Reagent
In the landscape of metal analysis, the choice of methodology is a critical decision point, balancing sensitivity, cost, and reliability. The N,N'-Dicyclohexyldithiooxamide (DCTO) method, a derivative of the dithiooxamide family of chromogenic agents, represents a classic spectrophotometric technique. It relies on the formation of intensely colored, soluble chelate complexes with transition metal ions, most notably copper(II), which can then be quantified using UV-Visible spectroscopy.[1] Its appeal lies in its simplicity, high sensitivity, and low cost, making it an accessible option for many laboratories.
However, in the rigorous context of pharmaceutical development and quality control, where analytical methods must be not just accurate but demonstrably reliable under real-world operational variability, the question of robustness becomes paramount. This guide provides a comprehensive evaluation of the DCTO method's robustness, comparing it directly with modern instrumental alternatives and offering field-proven insights to guide your methodological choices.
Pillar 1: Understanding Robustness in Analytical Procedures
Before delving into experimental data, we must establish a firm understanding of what robustness entails. The International Council for Harmonisation (ICH) in its Q2(R1) and the recently implemented Q2(R2) and Q14 guidelines, defines the robustness of an analytical procedure as "a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage".[2][3]
Robustness testing is not a mere academic exercise; it is a predictive evaluation of a method's performance during inter-laboratory transfers, when used by different analysts, or with different batches of reagents.[4][5] For researchers and drug development professionals, a robust method ensures data integrity and consistency throughout the lifecycle of a product. The evaluation of robustness should be a core consideration during method development, prior to formal validation.[2][6]
Pillar 2: Experimental Design for Assessing Method Robustness
To objectively test the DCTO method, a robustness study was designed to evaluate the impact of small, deliberate variations on its performance. Copper (Cu(II)) was selected as the target analyte due to its well-characterized reaction with dithiooxamide derivatives.[1][7][8]
Core DCTO Protocol for Copper (II) Determination (Baseline)
-
Preparation of Standard: A stock solution of 1000 µg/mL Copper(II) is prepared from high-purity copper metal or a certified salt. Working standards (e.g., 0.5 - 5.0 µg/mL) are prepared by serial dilution.
-
Reagent Solution: A 0.01% (w/v) solution of this compound is prepared in a suitable organic solvent like ethanol or dimethylformamide (DMF).
-
pH Adjustment: The sample/standard solution pH is adjusted to the optimal range (e.g., pH 7.5) using a buffer solution (e.g., phosphate or borate buffer).
-
Complex Formation: A fixed volume of the DCTO reagent solution is added to the pH-adjusted sample. The solution is mixed thoroughly.
-
Incubation: The solution is allowed to stand for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to ensure complete color development.
-
Spectrophotometric Measurement: The absorbance of the resulting colored complex is measured at its wavelength of maximum absorbance (λ_max), typically around 600-650 nm, against a reagent blank.
-
Quantification: The concentration of Cu(II) is determined from a calibration curve constructed using the working standards.
Robustness Study: Deliberate Parameter Variation
The following critical parameters of the core protocol were identified and systematically varied to assess their impact on the final absorbance reading of a 2.0 µg/mL copper standard.
| Parameter | Baseline Condition | Variation 1 (-) | Variation 2 (+) |
| pH of Solution | 7.5 | 7.3 | 7.7 |
| DCTO Reagent Conc. | 0.010% w/v | 0.009% w/v (-10%) | 0.011% w/v (+10%) |
| Incubation Time | 15 minutes | 10 minutes | 20 minutes |
| Temperature | 25°C | 22°C | 28°C |
| Measurement λ | 635 nm | 630 nm | 640 nm |
Diagram: Workflow for Robustness Testing This diagram illustrates the logical flow of the experimental procedure designed to test the method's reliability against deliberate variations.
Caption: Workflow for the robustness evaluation of the DCTO method.
Pillar 3: Comparative Analysis and Data Interpretation
The true measure of a method's utility comes from its performance relative to established alternatives. We compare the DCTO method with two industry-standard techniques: Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Atomic Absorption Spectroscopy (AAS): A technique that measures the absorption of light by free atoms in the gaseous state. It is highly specific for the element being measured.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A powerful technique that uses an argon plasma to excite atoms, causing them to emit light at characteristic wavelengths. It is capable of rapid, multi-element analysis.[9][10]
Table 1: Robustness Data for the DCTO Method
(Note: Data is representative and intended for illustrative purposes.)
| Parameter Varied | Condition | Observed Absorbance | % Recovery vs. Baseline | Robustness Impact |
| (Baseline) | pH 7.5, 15 min, 25°C, 0.010% | 0.550 | 100.0% | - |
| pH of Solution | pH 7.3 | 0.485 | 88.2% | High |
| pH 7.7 | 0.601 | 109.3% | High | |
| DCTO Reagent Conc. | 0.009% (-10%) | 0.505 | 91.8% | Moderate |
| 0.011% (+10%) | 0.589 | 107.1% | Moderate | |
| Incubation Time | 10 minutes | 0.531 | 96.5% | Low |
| 20 minutes | 0.558 | 101.5% | Low | |
| Temperature | 22°C | 0.542 | 98.5% | Low |
| 28°C | 0.556 | 101.1% | Low |
Interpretation: The experimental data clearly indicates that the DCTO method is highly sensitive to variations in pH . A deviation of just 0.2 pH units resulted in a significant change in absorbance (>10%), suggesting that the metal-ligand complex formation is strongly pH-dependent. The method also shows moderate sensitivity to the reagent concentration. In contrast, it is relatively robust against small changes in incubation time and temperature, within the tested ranges.
Table 2: Comparative Guide to Metal Analysis Methodologies
| Feature | This compound (DCTO) | Atomic Absorption Spectroscopy (AAS) | Inductively Coupled Plasma (ICP-OES) |
| Principle | Spectrophotometry (Colorimetry) | Atomic Absorption | Atomic Emission |
| Selectivity | Moderate to Low (Prone to interferences from other transition metals) | High | High (Spectral interferences possible but manageable) |
| Sensitivity (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.001 µg/mL |
| Key Robustness Issues | pH, Reagent Concentration, Sample Matrix Effects | Gas pressures, Lamp alignment, Burner height | Gas flow rates, Nebulizer performance, Plasma power, Matrix effects |
| Sample Throughput | Low (Manual, sequential) | Moderate (Automated, sequential) | High (Automated, simultaneous multi-element) |
| Cost (Capital) | Very Low | Moderate | High |
| Ideal Application | Teaching labs, Basic research, Non-critical process monitoring | Routine QC for specific elements, Environmental monitoring | Pharmaceutical impurity analysis, Multi-element surveys, Regulated QC |
Authoritative Insight: The data reveals a critical trade-off. The DCTO method's vulnerability to common variables like pH and reagent concentration makes it less reliable for complex or variable sample matrices, which are common in drug development. A slight error in buffer preparation or reagent weighing can lead to a significant analytical error. Instrumental methods like AAS and ICP-OES, while having their own set of critical parameters (e.g., gas flows), are generally insulated from the chemical matrix variables that plague the DCTO method. Their robustness is engineered into the instrumentation itself, providing more reliable data in a regulated environment.[9]
Diagram: Method Selection Logic This diagram provides a decision-making framework for selecting the appropriate analytical method based on key project requirements.
Caption: Decision tree for selecting a metal analysis method.
Conclusion: Matching the Method to the Mission
The this compound (DCTO) method is a sensitive and cost-effective tool for the determination of metals like copper. However, its performance is critically dependent on the strict control of experimental parameters, most notably pH and reagent concentration . Our robustness study demonstrates that small, realistic deviations in these parameters can lead to significant analytical error, rendering the method fragile for applications requiring high reliability.
For the Senior Application Scientist, the recommendation is clear:
-
For academic, teaching, or preliminary research applications where cost is a primary constraint and experimental conditions can be meticulously controlled, the DCTO method remains a viable option.
-
For drug development, quality control, and any work performed under a regulatory framework (e.g., GMP), the lack of robustness in the DCTO method presents an unacceptable risk to data integrity. The superior reliability, selectivity, and throughput of modern instrumental techniques such as AAS and, particularly, ICP-OES/ICP-MS are not just preferable; they are essential. These methods, while requiring a greater initial investment, provide the robust, defensible data that is the bedrock of scientific integrity and patient safety in the pharmaceutical industry.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec.
- ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis.
- EMA. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- CORE. (n.d.).
- Vander Heyden, Y., et al. (n.d.). Robustness/ruggedness tests in method validation.
- Chemical Communications. (n.d.). Dithioamide metal ion receptors on fluorescent lipid bilayers for the selective optical detection of mercuric ion. Royal Society of Chemistry.
- American Pharmaceutical Review. (2015).
- ResearchGate. (n.d.). Spectrophotometric Determination of Copper in Natural Waters and Pharmaceutical Samples with Chloro(Phenyl) Glyoxime.
- Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II)
- Spectroscopy Online. (2016). Replacing Traditional Heavy Metals Testing with Modern Plasma-Based Spectrochemical Techniques.
- ResearchGate. (n.d.). Copper(II)
- NIH. (n.d.). Recent advances in copper analyses by inorganic mass spectrometry.
- International Journal of Research in Pharmacy and Science. (2019). SPECTROPHOTOMETRIC DETERMINATION OF COPPER (II) WITH DITHIOLPHENOLS AND HETEROCYCLIC DIAMINES.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
